2,5-Dimethylchroman-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-5,8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUMQFDXKKRKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic 2,5-Dimethylchroman-4-one: A Technical Guide to Its Natural Occurrence and Isolation
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and isolation of 2,5-Dimethylchroman-4-one, a member of the chromanone class of oxygen-containing heterocyclic compounds. While not as widely reported as other chromanones, this molecule has been identified in various natural sources, spanning the plant and fungal kingdoms. This document details its known natural habitats, offers generalized yet detailed protocols for its extraction and purification, and provides a synthetic route for comparison and further research. The chroman-4-one scaffold is a recognized privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, making its derivatives, including this compound, of significant interest for drug discovery and development.[1][2]
Natural Occurrence of this compound
This compound has been identified as a volatile or semi-volatile component in a select number of plant and fungal species. Its presence is often as part of a complex mixture of secondary metabolites. The following table summarizes the currently known natural sources and the quantitative data available.
| Natural Source | Part of Organism | Method of Detection | Quantitative Data |
| Gerbera delavayi | Whole Plant | Hydrodistillation followed by GC-MS | Constitutes a notable fraction of the essential oil. |
| Gerbera piloselloides | Whole Plant | Hydrodistillation followed by GC-MS | Present in the essential oil. |
| Brassica campestris (Field Mustard) | Seeds | Not specified | Identified as a constituent. |
| Xylomyces chlamydosporus | Fungal Culture | Not specified | A dihydroxy derivative, (2S,3S)-3,7-dihydroxy-2,5-dimethylchroman-4-one, has been isolated. |
Biosynthesis of the Chroman-4-one Scaffold
The biosynthesis of chromones and their derivatives, including chroman-4-ones, is understood to proceed through the polyketide pathway. The core structure is typically formed from the condensation of acetate (B1210297) units. Specifically, the biosynthesis is initiated by a Pentaketide (B10854585) Chromone (B188151) Synthase (PCS), which catalyzes the formation of a pentaketide chromone (e.g., 5,7-dihydroxy-2-methylchromone) from five decarboxylative condensations of malonyl-CoA. This is followed by a Claisen cyclization to form the aromatic ring system.[3] Further enzymatic modifications, such as methylation, hydroxylation, and reduction of the C2-C3 double bond, would then lead to the specific structure of this compound.
Experimental Protocols
Detailed isolation procedures for this compound from its natural sources are not extensively documented in the literature. Therefore, the following protocols are based on general and established methods for the extraction and purification of related compounds from similar matrices. A synthetic protocol is also provided as an alternative route to obtain the compound.
Isolation from Gerbera delavayi/piloselloides Essential Oil
This protocol is a generalized procedure for the isolation of a specific component from a complex essential oil.
1. Plant Material and Essential Oil Extraction:
-
Plant Material: 100 g of dried, whole plant material of Gerbera delavayi or Gerbera piloselloides is used.[4]
-
Hydrodistillation: The plant material is combined with 1000 mL of distilled water in a flask and subjected to hydrodistillation for 8 hours. The essential oil is then separated from the aqueous phase using a suitable solvent like diethyl ether, dried over anhydrous sodium sulfate, and the solvent is carefully evaporated.[4]
2. Chromatographic Separation:
-
Column Chromatography: The crude essential oil is subjected to column chromatography on silica (B1680970) gel. A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative TLC or HPLC: Fractions showing the presence of the target compound (as determined by comparison with a synthetic standard or by GC-MS analysis of the fractions) are pooled and further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water mobile phase.
3. Characterization:
-
The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Isolation from Fungal Culture (Xylomyces chlamydosporus)
This protocol describes a general method for the extraction and isolation of metabolites from fungal cultures.
1. Fungal Culture and Extraction:
-
Xylomyces chlamydosporus is cultured on a suitable solid medium (e.g., rice or oatmeal) after initial growth in a liquid seed medium.
-
The fungal biomass and the solid medium are extracted with a solvent such as ethyl acetate or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Fractionation and Purification:
-
Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning between an immiscible solvent pair (e.g., hexane and methanol/water) to separate compounds based on polarity.
-
Centrifugal Partition Chromatography (CPC): For more efficient separation, CPC can be employed. A suitable biphasic solvent system is chosen to achieve good distribution coefficients for the target chromanone derivatives.[5]
-
Final Purification: Fractions containing the desired compound are further purified by column chromatography on silica gel or by preparative HPLC as described above.
Synthesis of this compound
This synthetic protocol is adapted from a general procedure for the synthesis of 2-alkyl-chroman-4-ones.[6]
1. Reaction Setup:
-
In a microwave-safe vessel, a 0.4 M solution of 2'-hydroxy-5'-methylacetophenone (B74881) in ethanol (B145695) is prepared.
-
To this solution, 1.1 equivalents of propanal (as the aldehyde) and 1.1 equivalents of diisopropylamine (B44863) (DIPA) as a base are added.[6]
2. Microwave-Assisted Reaction:
-
The reaction mixture is heated by microwave irradiation at 160–170 °C for 1 hour.[6]
3. Work-up and Purification:
-
After cooling, the reaction mixture is diluted with dichloromethane (B109758) and washed successively with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in hexane) to afford pure this compound.[6]
Conclusion
This compound, while not a widely distributed natural product, has been identified in both the plant and fungal kingdoms. Its presence in the essential oil of Gerbera species and as a derivative in Xylomyces chlamydosporus confirms its natural origin. The chroman-4-one core structure is of significant interest to medicinal chemists due to its prevalence in biologically active natural products and its potential as a scaffold for the development of new therapeutic agents. The experimental protocols outlined in this guide, for both isolation from natural sources and chemical synthesis, provide a foundation for researchers to obtain this compound for further study. Future research should focus on the elucidation of the specific biological activities of this compound and the development of more efficient and source-specific isolation methodologies.
References
- 1. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Separation and identification of hormone-active compounds using a combination of chromatographic separation and yeast-based reporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Chemical constituents from seeds of Brassica campestris] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 2,5-Dimethylchroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a significant structural motif found in a variety of biologically active compounds. Understanding the spectroscopic characteristics of its derivatives is crucial for their synthesis, identification, and further development.
While direct experimental spectroscopic data for this compound is not extensively available in public databases, this guide presents a detailed predictive analysis based on the known spectral data of the parent compound, 4-chromanone (B43037), and its substituted derivatives. The principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are applied to elucidate the structural features of this compound.
Spectroscopic Data Analysis
The structural features of this compound, including the aromatic ring, the heterocyclic ring, the carbonyl group, and the methyl substituents, give rise to characteristic signals in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of 4-chromanone and related substituted chromanones.[1][2][3][4]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the heterocyclic ring, and the protons of the two methyl groups.
-
Aromatic Protons: The substitution pattern on the benzene (B151609) ring (a methyl group at position 5) will influence the chemical shifts and coupling patterns of the remaining aromatic protons at positions 6, 7, and 8. These are expected to appear in the range of δ 6.8-7.8 ppm.
-
Heterocyclic Ring Protons: The two methylene groups at positions 2 and 3 will give rise to signals in the aliphatic region of the spectrum. The protons at C-2 are adjacent to the oxygen atom and are expected to be deshielded, appearing around δ 4.4-4.6 ppm as a triplet. The protons at C-3, adjacent to the carbonyl group, are expected to appear around δ 2.7-2.9 ppm, also as a triplet.
-
Methyl Protons: The two methyl groups will appear as sharp singlets. The methyl group at C-2 will likely be in the range of δ 1.2-1.5 ppm, while the aromatic methyl group at C-5 is expected around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.
-
Carbonyl Carbon: The ketone carbonyl carbon (C-4) is the most deshielded and is expected to have a chemical shift in the range of δ 190-195 ppm.[3]
-
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 115-162 ppm. The carbon bearing the oxygen (C-8a) and the carbon bearing the methyl group (C-5) will have distinct chemical shifts.
-
Heterocyclic Ring Carbons: The carbon adjacent to the oxygen (C-2) will appear around δ 78-80 ppm, while the carbon adjacent to the carbonyl group (C-3) will be around δ 42-44 ppm.[3]
-
Methyl Carbons: The two methyl carbons will have chemical shifts in the aliphatic region, typically between δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the conjugated aromatic ketone.[5]
-
C-O-C Stretch: The ether linkage in the heterocyclic ring will show a characteristic stretching vibration in the range of 1200-1250 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring are expected between 1450 and 1600 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₁₂O₂), the molecular weight is 176.21 g/mol .
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 176.
-
Fragmentation Pattern: Chromanones are known to undergo characteristic fragmentation pathways, including retro-Diels-Alder (rDA) reactions.[6] A major fragmentation pathway is expected to involve the cleavage of the heterocyclic ring, leading to the formation of a stable radical cation. Another common fragmentation is the loss of a methyl radical.
Data Presentation
The predicted spectroscopic data for this compound is summarized in the tables below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6, H-7, H-8 | 6.8 - 7.8 | m | 3H |
| H-2 | 4.4 - 4.6 | t | 2H |
| H-3 | 2.7 - 2.9 | t | 2H |
| 5-CH₃ | 2.2 - 2.4 | s | 3H |
| 2-CH₃ | 1.2 - 1.5 | s | 3H |
Solvent: CDCl₃, Reference: TMS. s = singlet, t = triplet, m = multiplet.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 | 190 - 195 |
| C-8a | 160 - 162 |
| C-5 | 135 - 138 |
| C-7 | 126 - 128 |
| C-6 | 120 - 122 |
| C-4a | 120 - 122 |
| C-8 | 117 - 119 |
| C-2 | 78 - 80 |
| C-3 | 42 - 44 |
| 5-CH₃ | 20 - 22 |
| 2-CH₃ | 15 - 18 |
Solvent: CDCl₃, Reference: TMS.
Table 3: Predicted Key IR Absorptions for this compound
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C=O (Aromatic Ketone) | 1680 - 1700 | Strong, Sharp |
| C-O-C (Ether) | 1200 - 1250 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-H (Aromatic) | > 3000 | Medium-Weak |
| C-H (Aliphatic) | < 3000 | Medium |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[7] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier Transform NMR spectrometer, for instance, operating at a frequency of 400 MHz for protons.[3]
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired over a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal.[8] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[8]
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.[8]
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded first. Then, the sample spectrum is recorded. The instrument's software automatically subtracts the background from the sample spectrum.
-
Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. 4-Chromanone(491-37-2) 13C NMR [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. asianpubs.org [asianpubs.org]
- 7. NMR用溶媒 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
The Putative Biosynthetic Pathway of 2,5-Dimethylchroman-4-one in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2,5-Dimethylchroman-4-one is not a widely documented natural product in plants. Therefore, the biosynthetic pathway described herein is a putative pathway, inferred from the well-established biosynthesis of related compounds such as flavonoids and simple chromones. The enzymes, quantitative data, and experimental protocols are based on analogous reactions in plant secondary metabolism.
Proposed Putative Biosynthetic Pathway
The proposed biosynthesis of this compound is hypothesized to originate from the convergence of the phenylpropanoid and polyketide pathways, which are central to the biosynthesis of a vast array of plant secondary metabolites. The pathway likely proceeds through the formation of a chromone (B188151) scaffold, followed by reduction and methylation events.
The key steps are proposed as follows:
-
Formation of the Chromone Scaffold: A Type III Polyketide Synthase (PKS), such as a Pentaketide Chromone Synthase (PCS), catalyzes the condensation of a starter molecule, likely acetyl-CoA, with several molecules of malonyl-CoA to form a polyketide intermediate. This intermediate then undergoes intramolecular cyclization and aromatization to yield a dihydroxy-methyl-chromone skeleton.
-
Reduction of the C2-C3 Double Bond: A reductase enzyme, likely a member of the oxidoreductase family that acts on C=C bonds within heterocyclic rings, would catalyze the reduction of the C2-C3 double bond of the chromone intermediate to form a chromanone.
-
C-Methylation at the C5 Position: A C-methyltransferase would then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of the aromatic ring of the chromanone intermediate.
-
Final Methylation at the C2 Position: The final step would involve another methylation event, potentially catalyzed by a distinct C-methyltransferase, to add a methyl group at the C2 position, yielding this compound.
Quantitative Data for Key Enzyme Families
The following table summarizes representative kinetic data for the enzyme families proposed to be involved in the biosynthesis of this compound. It is important to note that these values are from studies on analogous enzymes and substrates, as specific data for the enzymes in the putative pathway for this compound are not available.
| Enzyme Class | Enzyme/Source | Substrate | Km (µM) | kcat (s-1) | Vmax (units/mg) | Reference |
| Polyketide Synthase | Aloe arborescens PCS | Malonyl-CoA | 150 | 0.03 | - | [1] |
| Reductase | Medicago sativa Vestitone Reductase | Vestitone | 10 | - | 0.25 | N/A |
| C-Methyltransferase | Rhododendron dauricum RdCMT | Naringenin chalcone | 5.8 | 0.04 | - | [2] |
| O-Methyltransferase | Citrus reticulata CrOMT2 | Eriodictyol | 25 | - | - | [3] |
Note: The data presented are for illustrative purposes and represent the range of activities observed for these enzyme classes in plants.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes of the putative biosynthetic pathway.
General Experimental Workflow for Enzyme Characterization
The following diagram illustrates a typical workflow for the functional characterization of a candidate enzyme from a plant biosynthetic pathway.
Protocol for Heterologous Expression and Purification of a Plant Enzyme
Objective: To produce and purify a recombinant plant enzyme for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a purification tag (e.g., pET-28a with a His-tag)
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the expression vector containing the gene of interest into the E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the target protein with elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Enzyme Assay Protocol for a Methyltransferase
Objective: To determine the activity and substrate specificity of a putative methyltransferase.
Materials:
-
Purified recombinant methyltransferase
-
Substrate (e.g., a chromanone intermediate)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Methanol (B129727) for quenching the reaction
-
HPLC or LC-MS system for product analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, substrate, SAM, and the purified enzyme. Include a negative control without the enzyme.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 1 hour).
-
Quenching: Stop the reaction by adding an equal volume of methanol.
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect and quantify the methylated product. Compare the results to the negative control.
Analytical Methods for Product Identification
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically used for the separation of phenolic compounds.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol is commonly employed.
-
Detection: A photodiode array (PDA) detector can be used to obtain the UV spectrum of the products, which can aid in their identification.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS provides both retention time and mass-to-charge ratio (m/z) of the compounds, allowing for more confident identification.
-
Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns of the products, which provides structural information for confirmation.
Transcriptional Regulation of the Putative Pathway
The biosynthesis of flavonoids and related compounds is tightly regulated at the transcriptional level by a complex interplay of transcription factors. The most well-characterized regulatory complex is the MBW complex, which consists of MYB, bHLH, and WD40 proteins.[4][5][6][7] These transcription factors work in concert to activate the expression of the structural genes of the biosynthetic pathway.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based metabolomic study provides insights into altitude-dependent variations in flavonoid profiles of strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Advances in the MYB–bHLH–WD Repeat (MBW) Pigment Regulatory Model: Addition of a WRKY Factor and Co-option of an Anthocyanin MYB for Betalain Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
In-depth Technical Guide on the Theoretical Studies of Chroman-4-one Structures
While quantitative structural data and detailed computational protocols for 2,5-Dimethylchroman-4-one are not available in the public domain based on the conducted searches, a significant body of research exists for the closely related 2,2-dimethylchroman-4-one (B181875) scaffold. This research provides valuable insights into the application of theoretical and computational chemistry to understand the structural and electronic properties of this class of compounds.
This guide, therefore, presents a summary of the theoretical approaches and findings for substituted 2,2-dimethylchroman-4-one derivatives as a proxy, offering a framework for how a similar investigation on the 2,5-dimethyl isomer could be conducted.
Computational Methodologies for Chroman-4-one Structure Analysis
Theoretical studies on chroman-4-one derivatives commonly employ Density Functional Theory (DFT) to investigate their molecular geometries, spectroscopic properties, and electronic characteristics. A typical computational protocol involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A widely used method is the B3LYP functional combined with a basis set such as 6-31G(d). This level of theory provides a good balance between accuracy and computational cost for organic molecules. To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are subsequently performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.[1]
-
Spectroscopic Property Prediction: Once the optimized geometry is obtained, various spectroscopic properties can be calculated.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are critical for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose, often with a larger basis set like 6-311+G(2d,p) to improve accuracy.[1] Calculations are typically performed in a simulated solvent environment (e.g., chloroform) using a continuum solvation model like the Polarizable Continuum Model (PCM) to better mimic experimental conditions.
-
The general workflow for such a computational study can be visualized as follows:
Caption: A general workflow for the theoretical study of a chroman-4-one derivative.
Structural Insights from Theoretical Studies on 2,2-Dimethylchroman-4-one Derivatives
Studies on 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one derivatives have demonstrated a strong correlation between theoretically calculated and experimentally determined NMR chemical shifts.[1] This indicates that the computational methods employed can accurately predict the electronic environment of the nuclei within the aromatic portion of the chroman-4-one scaffold.[1]
The effect of different substituents on the chemical shifts has been analyzed using Hammett and Lynch correlations. These analyses show a good linear relationship for carbons in the para-position relative to the substituent, but a weaker correlation for those in the meta-position.[1] This suggests that resonance effects are the primary drivers of substituent-induced changes in the electronic structure of the benzene (B151609) ring in these molecules.
The relationship between substituent effects and NMR shifts can be represented logically as follows:
Caption: Logical flow of substituent effects on NMR chemical shifts.
Tabulated Data for Substituted 2,2-Dimethylchroman-4-one Derivatives
While we cannot provide data for the specific 2,5-dimethyl isomer, the following table structure illustrates how such quantitative data would be presented. The values are hypothetical and serve as a template for organizing computational results.
Table 1: Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Hypothetical 2,2-Dimethylchroman-4-one Derivative.
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
| C-2 | 78.5 | 78.2 | +0.3 |
| C-3 | 49.0 | 48.8 | +0.2 |
| C-4 | 192.1 | 191.9 | +0.2 |
| C-4a | 121.3 | 121.1 | +0.2 |
| C-5 | 128.0 | 127.8 | +0.2 |
| C-6 | 122.5 | 122.4 | +0.1 |
| C-7 | 136.1 | 135.9 | +0.2 |
| C-8 | 118.2 | 118.0 | +0.2 |
| C-8a | 161.8 | 161.5 | +0.3 |
| C-2(CH₃)₂ | 26.9 | 26.7 | +0.2 |
Table 2: Key Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) for a Hypothetical Chroman-4-one Structure.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.225 |
| Bond Length | C-O (ether) | 1.370 |
| Bond Length | C-C (aromatic) | 1.395 - 1.405 |
| Bond Angle | O-C-C (ring) | 116.5 |
| Bond Angle | C-C=O | 121.0 |
| Dihedral Angle | O-C-C-C (ring) | 15.2 |
Conclusion and Future Directions
The absence of specific theoretical studies on this compound highlights a gap in the current chemical literature. The established computational protocols that have been successfully applied to other isomers, such as the 2,2-dimethyl derivatives, provide a clear and reliable roadmap for future research on the 2,5-dimethyl structure.
A dedicated computational study on this compound, following the methodologies outlined above, would be a valuable contribution to the field. It would allow for a detailed understanding of its structural and electronic properties, and enable a comparative analysis with other isomers, which could be of significant interest to researchers in medicinal chemistry and materials science. We recommend that interested researchers undertake such a study to generate the empirical data necessary for a complete in-depth guide.
References
An In-depth Technical Guide on the Discovery and History of 2,5-Dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylchroman-4-one, a heterocyclic compound belonging to the chromanone family, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and known biological context. The information is presented to serve as a foundational resource for researchers, scientists, and professionals in drug development.
Discovery and Natural Occurrence
This compound was first identified as a naturally occurring compound in the essential oil of Gerbera piloselloides[1][2]. This discovery highlights its origins in the plant kingdom and provides a basis for exploring its potential biological roles. Gerbera piloselloides has been traditionally used in some cultures for medicinal purposes, suggesting that its chemical constituents, including this compound, may possess bioactive properties[2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 69687-87-2 | [1] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | |
| Appearance | Not explicitly stated in reviewed documents | |
| Boiling Point | Not explicitly stated in reviewed documents | |
| Melting Point | Not explicitly stated in reviewed documents | |
| Solubility | Not explicitly stated in reviewed documents |
Synthetic Approaches
While the initial discovery was from a natural source, several general synthetic methods for the broader class of chroman-4-ones are well-established in organic chemistry. These methods can be adapted for the specific synthesis of this compound.
General Synthesis of 2-Alkyl-Substituted Chroman-4-ones
A common and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a one-step procedure using a base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. This reaction is often facilitated by microwave irradiation to improve yields and reduce reaction times[3].
Experimental Protocol: General Synthesis of 2-Alkyl-Chroman-4-ones [3]
-
Reactant Preparation: A solution of the appropriate 2'-hydroxyacetophenone (B8834) is prepared in ethanol (B145695) (0.4 M).
-
Addition of Reagents: The corresponding aldehyde (1.1 equivalents) and diisopropylamine (B44863) (DIPA) as a base (1.1 equivalents) are added to the solution.
-
Microwave Irradiation: The reaction mixture is heated using microwave irradiation at 160–170 °C for 1 hour.
-
Work-up:
-
The reaction mixture is diluted with dichloromethane (B109758) (CH₂Cl₂).
-
The organic phase is washed sequentially with 10% aqueous sodium hydroxide (B78521) (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.
-
The organic phase is dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography to yield the desired 2-alkyl-chroman-4-one.
To synthesize this compound using this method, 2'-hydroxy-5'-methylacetophenone (B74881) and acetaldehyde (B116499) would be the required starting materials.
Diagram 1: General Synthetic Workflow for 2-Alkyl-Chroman-4-ones
Caption: Workflow for the synthesis of 2-alkyl-chroman-4-ones.
Biological Activity and Potential Applications
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds, including flavonoids and other natural products[3][4][5]. Derivatives of chroman-4-one have been reported to exhibit a wide range of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties[4][5].
While specific biological studies on isolated this compound are limited in the reviewed literature, its presence in Gerbera piloselloides, a plant with traditional medicinal uses for treating coughs and sore throats, suggests potential therapeutic relevance[2]. The essential oil of this plant has demonstrated antioxidant and antibacterial activities[1][2]. A patent for an antipsoriatic composition lists 2,3-dihydro-2,5-dimethyl-4H-1-benzopyran-4-one as a component, indicating a potential application in dermatology[6].
Further research is required to isolate this compound in sufficient quantities and conduct comprehensive biological assays to determine its specific activities and mechanisms of action.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a complete set of spectra for this specific compound was not available in the reviewed literature, data for related chromanone derivatives provide a reference for the expected spectral features.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons, a quartet for the proton at C2, a doublet for the methyl group at C2, a singlet for the methyl group at C5, and multiplets for the diastereotopic protons at C3. |
| ¹³C NMR | A signal for the carbonyl carbon (C4) typically around 190-200 ppm, signals for aromatic carbons, and signals for the aliphatic carbons of the dihydropyranone ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 176.21 g/mol . |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1690 cm⁻¹. |
Diagram 2: Logical Relationship of Spectroscopic Analysis
Caption: The process of structural elucidation using spectroscopy.
Conclusion and Future Directions
This compound is a naturally occurring chromanone with potential for further scientific investigation. Its discovery in a medicinally used plant suggests possible inherent biological activities. While general synthetic routes are established for this class of compounds, a detailed, optimized synthesis for this compound would be beneficial for future studies. The primary gap in the current knowledge is the lack of specific biological data for the isolated compound. Future research should focus on:
-
The first total synthesis and complete spectroscopic characterization of this compound.
-
Isolation of the compound from Gerbera piloselloides for bioactivity screening.
-
Comprehensive evaluation of its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.
-
Investigation into its mechanism of action and potential signaling pathway interactions if biological activity is confirmed.
This technical guide serves as a starting point for researchers interested in exploring the chemistry and biology of this intriguing natural product.
References
- 1. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Antioxidant Potential of 2,5-Dimethylchroman-4-one: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman-4-one, a core structural motif in a multitude of natural and synthetic bioactive compounds, has garnered significant attention for its diverse pharmacological activities, including its potential as an antioxidant. This technical guide delves into the antioxidant mechanism of a specific derivative, 2,5-Dimethylchroman-4-one. While direct experimental antioxidant data for this particular molecule is limited in publicly accessible literature, this paper extrapolates its likely mechanistic pathways based on the established antioxidant properties of the broader chroman-4-one class. Furthermore, this document provides a comprehensive overview of the key experimental protocols used to evaluate antioxidant activity, namely the DPPH and ABTS radical scavenging assays, and the lipid peroxidation inhibition assay. Detailed methodologies, data interpretation, and visual representations of the underlying mechanisms and experimental workflows are presented to equip researchers with the necessary tools to investigate and characterize the antioxidant potential of this compound and related compounds.
Introduction: The Chroman-4-one Scaffold and Antioxidant Activity
Chroman-4-ones are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a dihydropyranone ring. This scaffold is prevalent in a variety of natural products, including flavonoids, and has been a focal point in medicinal chemistry for the development of novel therapeutic agents. The antioxidant properties of chroman-4-one derivatives are of particular interest, as oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
The antioxidant activity of these compounds is intrinsically linked to their chemical structure, particularly the substitution pattern on the chroman-4-one core. The presence, number, and position of hydroxyl and methyl groups can significantly influence their ability to neutralize free radicals and inhibit oxidative processes.
The Hypothesized Antioxidant Mechanism of this compound
The antioxidant activity of phenolic compounds, including many chroman-4-one derivatives, is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. However, this compound lacks a hydroxyl group directly on the chroman ring system. Its antioxidant potential, therefore, is likely to be more nuanced and may involve alternative mechanisms.
The presence of methyl groups at the 2 and 5 positions can influence the electronic properties and steric accessibility of the molecule. It is hypothesized that this compound may exert its antioxidant effects through the following potential mechanisms:
-
Hydrogen Atom Donation from the Benzylic Position: The hydrogen atoms on the carbon at position 2 (the benzylic position) could potentially be donated to a free radical. The resulting radical on the this compound molecule would be stabilized by resonance with the adjacent aromatic ring and the carbonyl group.
-
Electron Donation (Single Electron Transfer - SET): The chroman-4-one ring system, with its electron-rich aromatic portion, may be capable of donating an electron to a free radical, a process known as Single Electron Transfer (SET). The resulting radical cation would be stabilized by delocalization of the positive charge over the aromatic system.
-
Modulation of Endogenous Antioxidant Enzymes: While not a direct radical scavenging mechanism, some compounds can upregulate the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). It is plausible that this compound could indirectly exert antioxidant effects through such pathways.
Further experimental validation is necessary to elucidate the precise mechanism of antioxidant activity for this compound.
Quantitative Antioxidant Activity of Chroman-4-one Derivatives
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Various 3-benzylidenechroman-4-one derivatives | DPPH Radical Scavenging | Varies with substitution | Ascorbic Acid | Varies |
| Various 3-benzylidenechroman-4-one derivatives | Superoxide Radical Scavenging | Varies with substitution | - | - |
| Various 6-hydroxy-7-methoxy-4-chromanone derivatives | Lipid Peroxidation Inhibition | Varies with substitution | Trolox | Varies |
Note: The IC50 values for chroman-4-one derivatives can vary significantly based on the specific substitutions on the core structure and the experimental conditions of the assay.
Experimental Protocols for Antioxidant Activity Assessment
The following sections provide detailed methodologies for the key in vitro assays used to evaluate the antioxidant activity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test or standard solution to each well.
-
Add the DPPH solution to each well.
-
The final volume in each well should be constant, and the final concentration of DPPH is typically around 50-100 µM.
-
A blank well containing only methanol and a control well containing methanol and the DPPH solution should be included.
-
-
Incubation: Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test or standard.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound and calculating the concentration that results in 50% scavenging.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate buffered saline (PBS)
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Standard Solutions: Prepare a stock solution of the test compound and the standard antioxidant in a suitable solvent. From the stock solutions, prepare a series of dilutions.
-
Assay Procedure:
-
Add a small volume of the test or standard solution to a 96-well plate or cuvette.
-
Add the working ABTS•+ solution.
-
A blank and a control should be included as in the DPPH assay.
-
-
Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
Determination of IC50: The IC50 value is determined graphically as described for the DPPH assay.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage. A common method involves inducing lipid peroxidation in a biological sample (e.g., brain homogenate) and measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Biological sample (e.g., rat brain homogenate)
-
Tris-HCl buffer
-
Ferrous sulfate (B86663) (FeSO4) or another pro-oxidant
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Preparation of Biological Sample: Homogenize the tissue (e.g., brain) in cold Tris-HCl buffer.
-
Induction of Lipid Peroxidation:
-
In a reaction tube, mix the homogenate with the test compound or standard at various concentrations.
-
Initiate lipid peroxidation by adding a pro-oxidant like FeSO4.
-
A control tube without the test compound should be included.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 1 hour).
-
Termination of Reaction: Stop the reaction by adding TCA and BHT (to prevent further oxidation during the assay).
-
TBARS Assay:
-
Add TBA solution to each tube.
-
Heat the tubes in a boiling water bath for a set time (e.g., 20 minutes) to allow the formation of the MDA-TBA adduct, which is a pink chromogen.
-
Cool the tubes and centrifuge to pellet any precipitate.
-
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated based on the reduction in MDA formation in the presence of the test compound compared to the control.
-
Determination of IC50: The IC50 value is determined as the concentration of the test compound that inhibits lipid peroxidation by 50%.
Visualizations: Mechanisms and Workflows
The following diagrams, generated using the DOT language, provide visual representations of the key concepts discussed in this guide.
Caption: Hypothesized antioxidant mechanism of this compound.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation scavenging assay.
Conclusion and Future Directions
While the chroman-4-one scaffold is a promising platform for the development of antioxidant agents, the specific antioxidant profile of this compound remains to be fully elucidated through direct experimental investigation. The hypothesized mechanisms, based on the broader understanding of chroman-4-one chemistry, suggest potential for radical scavenging activity. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to undertake such investigations.
Future research should focus on:
-
Synthesizing and purifying this compound for in vitro antioxidant screening.
-
Performing a comprehensive panel of antioxidant assays , including DPPH, ABTS, ORAC, and lipid peroxidation assays, to obtain quantitative data.
-
Conducting mechanistic studies , such as electron paramagnetic resonance (EPR) spectroscopy, to confirm the mode of radical scavenging.
-
Investigating the structure-activity relationship by synthesizing and testing a series of related dimethylchroman-4-one isomers to understand the influence of methyl group positioning on antioxidant efficacy.
By systematically addressing these research gaps, a clearer understanding of the antioxidant potential of this compound can be achieved, paving the way for its potential application in the fields of medicinal chemistry and drug development.
Unraveling the Anti-inflammatory Potential of 2,5-Dimethylchroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific scientific literature detailing the anti-inflammatory mechanism of 2,5-Dimethylchroman-4-one is not available. This technical guide, therefore, presents a putative mechanism of action based on the well-documented anti-inflammatory properties of the broader chroman-4-one scaffold. The experimental protocols provided are established methods to investigate and validate the hypothesized biological activity of this compound.
Introduction
Chroman-4-one, a heterocyclic compound featuring a benzene (B151609) ring fused to a dihydropyranone ring, serves as a core structure in a multitude of naturally occurring and synthetic molecules with diverse biological activities.[1][2] The chroman-4-one scaffold is a recognized "privileged structure" in medicinal chemistry, known for its potential in developing therapeutic agents.[2][3] Numerous derivatives of chroman-4-one have demonstrated significant anti-inflammatory effects, positioning this class of compounds as promising candidates for the development of novel anti-inflammatory drugs.[1][2] This guide will explore the hypothesized anti-inflammatory mechanism of a specific derivative, this compound, by drawing parallels with the established actions of structurally related compounds.
Putative Anti-inflammatory Mechanism of this compound
The anti-inflammatory effects of various chroman-4-one derivatives are largely attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. It is hypothesized that this compound exerts its anti-inflammatory action through a multi-pronged approach involving the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.
It is proposed that this compound, like other bioactive chroman-4-one derivatives, may inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of external stimuli, including inflammatory signals. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases, particularly p38 and JNK, is strongly associated with the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
We hypothesize that this compound could attenuate the inflammatory response by inhibiting the phosphorylation of key MAPK proteins like p38 and JNK in LPS-stimulated macrophages.
Quantitative Data on the Anti-inflammatory Effects of Representative Chroman-4-one Derivatives
As there is no specific data for this compound, the following table summarizes the observed anti-inflammatory effects of various other chroman-4-one derivatives to provide a comparative context.
| Compound/Derivative | Cell Line/Model | Key Findings | Reference |
| 2-(2-phenylethyl)chromone derivatives | LPS-stimulated RAW264.7 cells | Significant inhibition of nitric oxide (NO) production. | [3] |
| Novel 2-phenyl-4H-chromen-4-one derivative (compound 8) | LPS-stimulated RAW264.7 cells & C57BL/6 mice | Downregulated NO, IL-6, and TNF-α expression by inhibiting TLR4/MAPK pathways. | [6] |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | In-vitro assays | Exhibited IC50 values of 7.09 µM, 0.38 µM, and 0.84 µM against COX-1, COX-2, and 5-LOX, respectively. | [7] |
| Hesperetin derivatives (flavanones) | IL-6 and TNF-α stimulated cells | Significantly decreased IL-6 and TNF-α levels. | [2] |
| Synthetic hydrangenol (B20845) derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | LPS-induced RAW264.7 macrophages | Dominantly downregulated nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. | [8] |
Visualizing the Hypothesized Mechanisms and Workflows
To facilitate a deeper understanding, the following diagrams, created using the DOT language, illustrate the putative signaling pathways and a general experimental workflow for investigating the anti-inflammatory properties of this compound.
Caption: Hypothesized signaling pathways inhibited by this compound.
Caption: Proposed workflow for evaluating anti-inflammatory effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the anti-inflammatory mechanism of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA, 6-well for Western blot and qRT-PCR) and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 30 minutes for Western blot, 6-24 hours for qRT-PCR, ELISA, and Griess assay).
-
Cell Viability Assay (MTT Assay)
-
Objective: To determine the non-toxic concentrations of this compound.
-
Procedure:
-
After treating the cells as described above, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
Objective: To quantify the production of nitric oxide in the cell culture supernatant.
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.[1][3][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Objective: To measure the concentration of pro-inflammatory cytokines in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding cell culture supernatants and standards.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate cytokine concentrations based on the standard curve.[6][9]
-
Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 mRNA Expression
-
Objective: To determine the effect of the compound on the gene expression of key inflammatory enzymes.
-
Procedure:
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qRT-PCR: Perform real-time PCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Objective: To assess the phosphorylation and degradation of key signaling proteins.
-
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by running them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
-
Conclusion
While direct experimental evidence for the anti-inflammatory mechanism of this compound is currently lacking, the extensive research on the chroman-4-one scaffold provides a strong foundation for a hypothesized mechanism. It is plausible that this compound mitigates inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the expression and production of key inflammatory mediators. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically investigate and validate this putative mechanism, potentially paving the way for the development of a novel anti-inflammatory therapeutic agent. Further in-vivo studies using animal models of inflammation would be a crucial next step to confirm the therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Chroman-4-ones: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of the preliminary cytotoxicity screening of chroman-4-one derivatives. Specific data for 2,5-Dimethylchroman-4-one was not available in the public domain at the time of this report. The data and protocols presented herein are based on studies of structurally related chroman-4-one compounds and serve as a representative guide.
Introduction
Chroman-4-one and its derivatives represent a significant class of heterocyclic compounds that are integral to the structure of many natural products, such as flavonoids and homoisoflavonoids.[1][2] These scaffolds have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] The evaluation of the cytotoxic potential of novel chroman-4-one derivatives is a critical first step in the drug discovery pipeline to identify promising candidates for further development as therapeutic agents, particularly in oncology. This guide outlines the fundamental methodologies and data presentation for the preliminary cytotoxicity screening of this class of compounds.
Data Presentation: Cytotoxicity of Chroman-4-one Derivatives
The cytotoxic activity of chroman-4-one derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. This data is generally presented in a tabular format for clear comparison across different cell lines and against reference compounds.
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
| Derivative 1 | HCT 116 (Colon Cancer) | MTT | < 35 | Cisplatin | - |
| Derivative 1 | SW620 (Colon Cancer) | MTT | < 35 | Cisplatin | - |
| Derivative 1 | LoVo (Colon Cancer) | MTT | < 35 | Cisplatin | - |
| Derivative 1 | Caco-2 (Colon Cancer) | MTT | < 35 | Cisplatin | - |
| Derivative 1 | HT-29 (Colon Cancer) | MTT | < 35 | Cisplatin | - |
| Derivative 1 | HMEC-1 (Normal Endothelial) | MTT | ~45 | - | - |
| Compound 13 | HL-60 (Leukemia) | MTT | 42.0 ± 2.7 | - | - |
| Compound 13 | MOLT-4 (Leukemia) | MTT | 24.4 ± 2.6 | - | - |
| Compound 11 | MCF-7 (Breast Cancer) | MTT | 68.4 ± 3.9 | - | - |
| Analog 14d | HL-60 (Leukemia) | - | 1.46 ± 0.16 | Carboplatin | > 1.46 |
| Analog 14d | NALM-6 (Leukemia) | - | 0.50 ± 0.05 | Carboplatin | > 0.50 |
Note: The data presented is a compilation from various studies on different chroman-4-one derivatives and is for illustrative purposes.[1][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the preliminary cytotoxicity screening of chroman-4-one compounds.
Cell Culture and Maintenance
Human cancer cell lines, such as those listed in the table above, are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The test compound (e.g., a chroman-4-one derivative) is dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[5]
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay.
-
Cell Fixation: After compound treatment, the cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. SRB solution (0.4% in 1% acetic acid) is then added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.
-
Data Analysis: Similar to the MTT assay, the percentage of cell viability is calculated, and the IC₅₀ value is determined.
Visualizations
Experimental Workflow for Cytotoxicity Screening
References
- 1. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Technical Guide to Determining the Solubility of 2,5-Dimethylchroman-4-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class, which is a core structure in various biologically active molecules and natural products.[1] Understanding its solubility in different organic solvents is crucial for a wide range of applications, including synthesis, purification, formulation development, and in various analytical procedures. This guide provides a comprehensive overview of the experimental protocols for determining the solubility of this compound, addressing the absence of readily available quantitative data in scientific literature. The focus is on established methodologies that can be implemented in a laboratory setting to generate reliable solubility profiles.
Experimental Protocol: Equilibrium Solubility Determination
The most widely recognized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2][3] This technique is based on achieving a saturated solution of the compound in a specific solvent at a constant temperature, followed by the quantification of the dissolved solute.
The Shake-Flask Method
This procedure involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, chloroform, ethyl acetate)
-
Vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control[4]
-
Analytical balance
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis tools)[3][5]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that a saturated solution has been achieved.[2]
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).[4] Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from a few hours to several days, and preliminary experiments may be needed to determine the optimal equilibration time.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[6] To separate the saturated solution from the undissolved solid, the supernatant can be centrifuged and then filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to ensure no solid particles are present in the sample to be analyzed.[5][7]
-
Quantification: Analyze the concentration of this compound in the clear, filtered supernatant using a suitable analytical method. Common techniques include gravimetric analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.[3][8]
Analytical Techniques for Quantification
The choice of analytical technique will depend on the properties of this compound and the available instrumentation.
1. Gravimetric Analysis
This is a straightforward method that involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[9]
-
Protocol: A precise volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator). The container with the dried solute is weighed again, and the difference in mass gives the amount of dissolved this compound.[9][10]
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and widely used method for quantifying the concentration of a compound in a solution.[8]
-
Protocol: A calibration curve is first prepared using standard solutions of this compound of known concentrations. The filtered saturated solution is then diluted appropriately to fall within the concentration range of the calibration curve. The diluted sample is injected into the HPLC system, and the concentration is determined by comparing its peak area to the calibration curve.[8][11]
3. UV-Vis Spectroscopy
If this compound has a chromophore that absorbs light in the UV-Vis spectrum, this method can be a rapid and simple way to determine its concentration.
-
Protocol: Similar to HPLC, a calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The filtered saturated solution is diluted, and its absorbance is measured. The concentration is then calculated using the Beer-Lambert law and the calibration curve.[12]
Table 1: Comparison of Analytical Techniques for Solubility Determination
| Technique | Advantages | Disadvantages |
| Gravimetric Analysis | Simple, does not require expensive instrumentation.[13] | Less sensitive for compounds with low solubility; can be time-consuming due to the evaporation step. |
| HPLC | High accuracy, precision, and selectivity; can be used for a wide range of compounds.[8] | Requires more complex and expensive equipment; method development may be necessary.[8] |
| UV-Vis Spectroscopy | Rapid, simple, and cost-effective. | Only applicable if the compound has a suitable chromophore; less selective and can be prone to interference from impurities that also absorb light.[14] |
Experimental Workflow Visualization
The following diagram illustrates the logical steps for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. who.int [who.int]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. enamine.net [enamine.net]
- 8. pharmaguru.co [pharmaguru.co]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- 11. chromforum.org [chromforum.org]
- 12. ej-eng.org [ej-eng.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. solubilityofthings.com [solubilityofthings.com]
Quantum Chemical Calculations for 2,5-Dimethylchroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a theoretical framework for the quantum chemical analysis of 2,5-Dimethylchroman-4-one. Due to the limited availability of public domain quantum chemical data for this specific molecule, this document outlines a robust computational and experimental workflow. The methodologies and data presentation formats provided herein are based on established practices in computational chemistry and are intended to serve as a blueprint for researchers undertaking similar studies.
Introduction to this compound and Computational Chemistry
This compound is a heterocyclic organic compound belonging to the chromanone family. Chromanones are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the three-dimensional structure, electronic properties, and reactivity of this compound at a quantum mechanical level is crucial for elucidating its potential biological functions and for the rational design of novel therapeutic agents.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the molecular properties of compounds like this compound. These calculations can provide valuable insights into molecular geometry, vibrational frequencies, electronic structure, and reactivity, which can complement and guide experimental studies.
Hypothetical Computational Methodology
This section outlines a typical workflow for performing quantum chemical calculations on this compound.
Caption: Computational workflow for quantum chemical calculations.
Software and Initial Structure
The initial 3D structure of this compound would be constructed using a molecular builder and pre-optimized using a molecular mechanics force field (e.g., MMFF94). All subsequent quantum chemical calculations would be performed using a software package such as Gaussian, ORCA, or Spartan.
Density Functional Theory (DFT) Calculations
DFT calculations would be employed to determine the optimized molecular geometry and other properties. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used and reliable choice for organic molecules. A triple-zeta Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p), would be appropriate to provide a good balance between accuracy and computational cost.
Geometry Optimization and Frequency Calculations
The initial structure would be optimized to a local minimum on the potential energy surface without any symmetry constraints. The convergence criteria would be set to the default values of the chosen software. Following optimization, frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic properties. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra.
Electronic Property Calculations
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of the molecule, as well as its reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. Mulliken population analysis would be performed to calculate the partial atomic charges, which are useful for understanding the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.
Predicted Data Presentation (Illustrative)
The following tables present examples of the kind of quantitative data that would be obtained from the proposed quantum chemical calculations.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle/Dihedral | Calculated Value |
| Bond Lengths (Å) | C=O | 1.22 |
| C-O (ring) | 1.37 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| Bond Angles (°) | O=C-C | 121.5 |
| C-O-C (ring) | 118.0 | |
| Dihedral Angles (°) | O=C-C-C | 178.5 |
Table 2: Calculated Vibrational Frequencies (Selected)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| C=O Stretch | Carbonyl | 1685 |
| C-H Stretch (aromatic) | Aromatic Ring | 3050 - 3100 |
| C-H Stretch (aliphatic) | Methyl/Methylene | 2850 - 2960 |
Table 3: Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.54 |
| LUMO Energy | -1.82 |
| HOMO-LUMO Gap | 4.72 |
Table 4: Mulliken Atomic Charges (Selected Atoms)
| Atom | Charge (e) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.48 |
| O (ring) | -0.35 |
Table 5: Thermodynamic Properties
| Property | Value |
| Zero-Point Vibrational Energy (kcal/mol) | 125.7 |
| Enthalpy (Hartree) | -652.34 |
| Gibbs Free Energy (Hartree) | -652.39 |
Experimental Protocols
Experimental validation is essential to confirm the theoretical findings. The following section details a general workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for synthesis and characterization.
Synthesis
A plausible synthetic route for this compound involves the reaction of 3,5-dihydroxytoluene with crotonic acid in the presence of a dehydrating agent such as polyphosphoric acid.[1] The reaction mixture would be heated to drive the reaction to completion. After cooling, the product would be extracted using an appropriate organic solvent and purified, for example, by column chromatography on silica (B1680970) gel.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like CDCl₃.[2] The chemical shifts, coupling constants, and integration of the signals would be used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the synthesized compound, confirming its elemental composition.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be recorded to identify the characteristic functional groups present in the molecule. The position of the carbonyl (C=O) stretching frequency would be of particular interest for comparison with the calculated value.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of this compound is not extensively documented, related chromanone structures have been shown to possess a range of biological activities. Computational data can be instrumental in predicting the potential interaction of this compound with biological targets. For example, the calculated molecular electrostatic potential can suggest how the molecule might interact with a protein's active site. Further molecular docking studies could then be performed to predict the binding affinity and mode of interaction with specific proteins, such as kinases in a signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This technical guide has outlined a comprehensive theoretical and experimental framework for the study of this compound. The proposed quantum chemical calculations, based on Density Functional Theory, would provide detailed insights into the molecular structure, electronic properties, and vibrational spectra of the molecule. The illustrative data tables and workflows presented herein serve as a template for the systematic investigation and reporting of such data. The integration of these computational methods with experimental synthesis and characterization is crucial for a thorough understanding of this compound and for exploring its potential applications in fields such as drug discovery.
References
The Chroman-4-one Scaffold: A Privileged Core in Medicinal Chemistry and a Playground for Chemical Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold, a heterocyclic motif featuring a benzene (B151609) ring fused to a dihydropyranone ring, stands as a cornerstone in the realm of medicinal chemistry and synthetic organic chemistry.[1] Its prevalence in a vast array of natural products and biologically active molecules underscores its significance as a "privileged structure."[1][2] This guide provides a comprehensive exploration of the chemical reactivity inherent to the chroman-4-one core, offering detailed experimental protocols, quantitative data, and visual representations of key transformations and biological pathways.
Synthesis of the Chroman-4-one Core
The foundational chroman-4-one structure is accessible through several synthetic strategies. A prevalent and efficient method involves the intramolecular cyclization of a phenolic precursor.
Synthesis of 7-Hydroxychroman-4-one
A common starting point for many derivatives is 7-hydroxychroman-4-one. Its synthesis is typically achieved through a two-step process commencing with the Friedel-Crafts acylation of resorcinol (B1680541) with 3-bromopropionic acid, followed by a base-mediated intramolecular cyclization.[3][4]
Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one [3]
-
Step 1: Friedel-Crafts Acylation. To a round-bottom flask, add resorcinol (1.0 eq.), 3-bromopropionic acid (1.01 eq.), and trifluoromethanesulfonic acid (3.0 eq.). Heat the mixture at 80°C for 1 hour with magnetic stirring. After cooling, add chloroform (B151607) and extract the aqueous phase with chloroform. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
-
Step 2: Intramolecular Cyclization. Dissolve the product from Step 1 in a 2 M aqueous solution of sodium hydroxide (B78521) at 5°C. Stir the reaction at room temperature for 2 hours. Cool the mixture to 5°C and acidify to pH 2 with 6 M sulfuric acid. Extract the product with chloroform, dry the organic phase with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-hydroxychroman-4-one.
Reactivity of the Chroman-4-one Scaffold
The chemical reactivity of chroman-4-one can be categorized by transformations involving the aromatic ring, the carbonyl group, the alpha-carbon, and the heterocyclic ring itself.
Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution
The benzene ring of the chroman-4-one scaffold is susceptible to electrophilic aromatic substitution. The ether oxygen at position 1 is an activating, ortho-, para-directing group, while the carbonyl group at position 4 is a deactivating, meta-directing group. This interplay of electronic effects typically directs incoming electrophiles to the C-6 and C-8 positions.[3]
2.1.1. Bromination
Selective bromination of the aromatic ring can be achieved, providing a handle for further functionalization, such as cross-coupling reactions.
Experimental Protocol: Selective Bromination at C-6 [3]
-
To a solution of 2,2-dimethylchroman-4-one (B181875) in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like silica (B1680970) gel. The reaction is typically carried out at room temperature. The regioselectivity is influenced by the steric hindrance of the substituents on the chroman-4-one core.
Reactions at the Carbonyl Group: Nucleophilic Addition
The electrophilic carbon of the carbonyl group is a prime target for nucleophilic attack. This reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.
Experimental Protocol: Reduction of the Carbonyl Group [1]
-
To a solution of a substituted chroman-4-one in a mixture of methanol (B129727) and tetrahydrofuran (B95107) at 0°C, add sodium borohydride (B1222165) (NaBH₄) portion-wise. Allow the reaction to warm to room temperature and stir for 15 minutes. The corresponding chroman-4-ol is typically obtained in high yield after workup.
Reactions at the α-Carbon (C-3 Position)
The protons on the carbon adjacent to the carbonyl group (C-3) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.
2.3.1. Condensation Reactions with Aldehydes
A key reaction at the C-3 position is the base-catalyzed aldol (B89426) condensation with aromatic aldehydes to form 3-benzylidene-4-chromanones, which are precursors to homoisoflavonoids.[3]
Experimental Protocol: Base-Catalyzed Condensation [3]
-
To a solution of a 7-alkoxychroman-4-one and an aromatic aldehyde in a 1:1 mixture of methanol and dichloromethane, add pyrrolidine (B122466) as a basic catalyst. Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography. The resulting (E)-3-benzylidenechroman-4-one can be purified by column chromatography.
Quantitative Data: Yields of Condensation Reactions [3]
| Chroman-4-one Derivative | Aldehyde | Yield (%) |
| 7-Methoxychroman-4-one | Benzaldehyde | 55 |
| 7-Ethoxychroman-4-one | Benzaldehyde | 61 |
| 7-Isopentyloxychroman-4-one | Benzaldehyde | 40 |
| 7-Methoxychroman-4-one | 3-Methoxybenzaldehyde | 42 |
| 7-Ethoxychroman-4-one | 3-Methoxybenzaldehyde | 38 |
2.3.2. Bromination at the α-Carbon
Selective bromination at the C-3 position can be achieved via an enol-mediated pathway.[3]
Experimental Protocol: α-Bromination [1]
-
To a solution of a 2-alkyl-chroman-4-one in dichloromethane, add pyridinium (B92312) tribromide (Py·Br₃). Stir the reaction at room temperature for 2.5 hours. The resulting 3-bromo-2-alkylchroman-4-one can be isolated and purified. This reaction often yields a diastereomeric mixture.[1]
Ring-Opening and Closing Reactions
The heterocyclic ring of the chroman-4-one scaffold can undergo ring-opening reactions upon treatment with certain nucleophiles, leading to the formation of other heterocyclic systems. For instance, treatment of 3-iodochromone with primary amines in the presence of a palladium catalyst can lead to chroman-2,4-diones via an aza-Michael addition/ring-opening/intramolecular aryloxycarbonylation sequence.[5]
Chroman-4-ones as Bioactive Molecules: Inhibition of SIRT2
Derivatives of the chroman-4-one scaffold have emerged as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[1][6] SIRT2 is implicated in various cellular processes, and its dysregulation is linked to neurodegenerative diseases and cancer.[7][8]
The inhibitory activity of chroman-4-one derivatives against SIRT2 is highly dependent on the substitution pattern. Structure-activity relationship (SAR) studies have revealed that substitution at the 2-, 6-, and 8-positions is crucial for high potency.[1] Larger, electron-withdrawing groups at the 6- and 8-positions are generally favorable for activity.[1]
Quantitative Data: SIRT2 Inhibition by Chroman-4-one Derivatives [1][9]
| Compound | Substituents | IC₅₀ (µM) for SIRT2 |
| 1 | 6-Cl, 8-Br, 2-pentyl | 1.5 |
| 2 | 6,8-diBr, 2-pentyl | 2.1 |
| 3 | 6,8-diCl, 2-pentyl | 4.5 |
| 4 | 6-Br, 8-Me, 2-pentyl | 10.1 |
| 5 | 6-Cl, 8-Me, 2-pentyl | 21.6 |
The proposed mechanism of SIRT2 inhibition involves the binding of the chroman-4-one derivative to the enzyme's active site, leading to a block in its deacetylase activity. This, in turn, can affect various downstream signaling pathways.
Visualizing the Role of Chroman-4-one in SIRT2 Inhibition
The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow for synthesizing SIRT2 inhibitors and a conceptual representation of the SIRT2 signaling pathway and its inhibition.
Conclusion
The chroman-4-one scaffold represents a versatile and highly reactive core that has proven to be a valuable asset in the development of novel therapeutic agents. A thorough understanding of its chemical reactivity is paramount for the rational design and synthesis of new derivatives with enhanced biological activity. This guide has provided a detailed overview of the key chemical transformations of the chroman-4-one scaffold, supported by experimental protocols and quantitative data. The exploration of its role in inhibiting the SIRT2 signaling pathway highlights the immense potential of this privileged structure in drug discovery. Further investigation into the diverse reactivity of the chroman-4-one core will undoubtedly continue to fuel innovation in medicinal chemistry and beyond.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Identification of 2,5-Dimethylchroman-4-one in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class. While the broader family of chromanones is known to occur naturally in various plants and fungi, the presence of this specific derivative in essential oils has not been definitively established in scientific literature. This guide provides a comprehensive framework for the prospective identification and characterization of this compound in essential oil samples. It outlines detailed experimental protocols for extraction, separation, and spectroscopic analysis, and discusses the potential biological significance of this compound class, particularly for professionals in drug development.
Introduction
Chroman-4-ones are a class of organic compounds characterized by a benzene (B151609) ring fused to a dihydropyranone ring.[1] This structural motif is found in a variety of natural products, including flavonoids and other polyphenols, which are known to possess a wide range of biological activities.[1][2] These activities include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The exploration of essential oils for novel bioactive compounds is a burgeoning field in drug discovery, and the identification of previously uncharacterized chromanones could lead to the development of new therapeutic agents.
This technical guide serves as a methodological resource for the systematic investigation of essential oils for the presence of this compound. It details the necessary steps from sample preparation to definitive structural elucidation using modern analytical techniques.
Hypothetical Presence in Essential Oils
Currently, there is no direct evidence documenting the natural occurrence of this compound in essential oils. However, the general presence of chromanone scaffolds in the plant kingdom suggests that its existence as a minor constituent in certain essential oils is plausible. Its identification would, therefore, represent a novel discovery.
Analytical Methodology for Identification
The identification of a specific compound within a complex mixture like an essential oil requires a multi-step analytical approach. This involves extraction and sample preparation, followed by chromatographic separation and spectroscopic identification.
Extraction and Sample Preparation
A workflow for the extraction and preparation of an essential oil sample for analysis is depicted below.
Figure 1. Workflow for essential oil extraction and sample preparation.
Experimental Protocol: Steam Distillation
-
Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.
-
Sample Preparation: Place fresh or dried plant material into the distillation flask. Add distilled water until the material is fully submerged.
-
Distillation: Heat the flask to boiling. The steam and volatile components will rise, condense, and be collected in the separator.
-
Collection: The essential oil, being less dense than water, will form a layer on top and can be collected.
-
Drying: Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: Store the essential oil in a dark, airtight vial at 4°C until analysis.
Chromatographic Separation
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the most suitable technique for separating and tentatively identifying volatile compounds in essential oils. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally labile compounds.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: A GC system equipped with a mass spectrometer detector (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain 240°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
-
Sample Injection: Inject 1 µL of the diluted essential oil (e.g., 1% in hexane).
Spectroscopic Identification
Definitive identification of this compound requires a comparison of its obtained mass spectrum and retention index with that of an authentic standard. In the absence of a commercial standard, synthesis and subsequent spectroscopic characterization (NMR, MS, IR) are necessary.
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (C11H12O2 = 176.21 g/mol ). The fragmentation pattern will be characteristic of the chromanone structure.
Predicted Fragmentation Pattern:
-
Molecular Ion (M+): m/z = 176
-
Key Fragments:
-
Loss of a methyl group (-CH3): m/z = 161
-
Loss of an ethyl group from the heterocyclic ring cleavage: m/z = 147
-
Retro-Diels-Alder (RDA) fragmentation, a characteristic pathway for chromanones, leading to fragments from the cleavage of the heterocyclic ring.
-
Fragments corresponding to the substituted aromatic ring.
-
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on known data for similar substituted chroman-4-ones.[4]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | H-6 |
| ~6.8 | d | 1H | H-8 |
| ~6.7 | s | 1H | H-5 |
| ~4.5 | m | 1H | H-2 |
| ~2.7 | m | 2H | H-3 |
| ~2.3 | s | 3H | 5-CH₃ |
| ~1.5 | d | 3H | 2-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C-4 |
| ~161 | C-8a |
| ~138 | C-7 |
| ~130 | C-5 |
| ~121 | C-6 |
| ~118 | C-4a |
| ~117 | C-8 |
| ~78 | C-2 |
| ~45 | C-3 |
| ~21 | 2-CH₃ |
| ~16 | 5-CH₃ |
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound are uncharacterized, the chroman-4-one scaffold is known to be a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple biological targets.[5]
Sirtuin Inhibition
Numerous studies have demonstrated that substituted chroman-4-ones are potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[4][5][6] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, making it an attractive target for cancer therapy. The inhibitory activity of chroman-4-ones is influenced by the substitution pattern on the chromanone core.
Figure 2. Proposed mechanism of SIRT2 inhibition by chroman-4-ones.
Antimicrobial Activity
Chroman-4-one derivatives have also been reported to exhibit significant antimicrobial properties against a range of pathogenic bacteria and fungi.[3] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The specific substitutions on the chromanone ring play a crucial role in determining the potency and spectrum of antimicrobial activity.
Conclusion
The identification of this compound in essential oils would be a novel contribution to the field of natural product chemistry. This guide provides a robust analytical framework for researchers to undertake such an investigation. The combination of chromatographic separation and comprehensive spectroscopic analysis is essential for the unambiguous identification of this compound. Furthermore, the potential biological activities associated with the chroman-4-one scaffold highlight the importance of exploring essential oils as a source of new drug leads. The methodologies and insights presented herein are intended to facilitate this discovery process for scientists in both academic and industrial research settings.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2,5-Dimethylchroman-4-one and its Analogs: Synthesis, Biological Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged heterocyclic structure that forms the core of numerous natural products and synthetic molecules of significant medicinal interest.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting activities.[1][3] This technical guide provides a comprehensive review of 2,5-Dimethylchroman-4-one (B158438) and its analogs, focusing on their synthesis, quantitative biological data, and mechanisms of action, designed to serve as a foundational resource for professionals in drug discovery and development.
Synthesis of Chroman-4-one Analogs
The synthesis of 2-substituted chroman-4-one derivatives is efficiently achieved through a one-step, base-mediated process involving an aldol (B89426) condensation followed by an intramolecular oxa-Michael addition.[4] This method typically utilizes appropriately substituted 2'-hydroxyacetophenones and corresponding aldehydes as starting materials. Microwave-assisted synthesis has proven effective in accelerating this reaction.[4]
General Experimental Protocol: Microwave-Assisted Synthesis[4]
A general and efficient procedure for the synthesis of chroman-4-ones is as follows:
-
Reaction Setup : A solution of the appropriate 2′-hydroxyacetophenone (1.0 equivalent) in ethanol (B145695) (0.4 M) is prepared in a microwave vial.
-
Reagent Addition : The corresponding aldehyde (1.1 equivalents) and diisopropylamine (B44863) (DIPA) (1.1 equivalents) are added to the solution.
-
Microwave Irradiation : The reaction mixture is heated using microwave irradiation to a temperature of 160–170 °C for 1 hour with a fixed hold time.
-
Work-up : After cooling, the mixture is diluted with dichloromethane (B109758) (CH₂Cl₂) and washed successively with 10% aqueous sodium hydroxide (B78521) (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and brine.
-
Purification : The organic phase is dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the desired chroman-4-one.
Caption: Microwave-assisted synthesis of 2-substituted chroman-4-ones.
Biological Activities and Structure-Activity Relationships (SAR)
Analogs of the chroman-4-one scaffold have been investigated for a variety of biological activities. A notable area of research is their function as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders and cancer.[4] Additionally, certain derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive pathogens.[5]
SIRT2 Inhibition
A series of chroman-4-one derivatives have been synthesized and evaluated as selective SIRT2 inhibitors.[4] Structure-activity relationship studies revealed that an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, were critical for high potency. The most potent compound identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM.[4] These compounds showed high selectivity for SIRT2 over SIRT1 and SIRT3.[4]
Table 1: SIRT2 Inhibition Data for Selected Chroman-4-one Analogs [4]
| Compound | Substituents | SIRT2 IC₅₀ (μM) |
| 1 | 2-Pentyl | > 50 |
| 2 | 6-Chloro-2-pentyl | 10.3 |
| 3 | 6-Nitro-2-pentyl | 8.8 |
| 4 | 6,8-Dibromo-2-pentyl | 1.5 |
| 5 | 6-Methoxy-2-pentyl | > 50 |
Antibacterial Activity
Synthetic 4-chromanones have shown promising antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL.[5] SAR analysis indicated that a hydrophobic substituent at the 2-position and hydroxyl groups at the 5- and 7-positions enhance antibacterial effects.[5]
Table 2: Antibacterial Activity of Selected 4-Chromanone (B43037) Analogs against S. aureus [5]
| Compound | Substituents | MIC (μg/mL) vs. S. aureus (MSSA) | MIC (μg/mL) vs. S. aureus (MRSA) |
| A | 5,7-diOH, 2-(4-chlorophenyl) | 1.56 | 3.13 |
| B | 5,7-diOH, 2-(3,4-dichlorophenyl) | 0.78 | 1.56 |
| C | 5,7-diOH, 2-(4-bromophenyl) | 0.39 | 0.39 |
| D | 5,7-diOH, 2-(4-fluorophenyl) | 3.13 | 6.25 |
Mechanism of Action
Studies on the antibacterial mechanism of action for potent 4-chromanone analogs suggest a multi-target approach. These compounds have been shown to dissipate the bacterial membrane potential, which subsequently leads to the inhibition of macromolecular biosynthesis (e.g., DNA, RNA, protein synthesis).[5] Further investigations revealed that select compounds also inhibit DNA topoisomerase IV, indicating a complex mechanism of action that contributes to their bactericidal effects.[5]
Caption: Multi-target antibacterial mechanism of chromanone analogs.
Quantitative Data and Characterization
Detailed characterization is essential for confirming the structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Experimental Protocol: NMR Spectroscopy[4]
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified chroman-4-one analog in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition : Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Data Analysis : Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).
Table 3: Selected ¹H and ¹³C NMR Data for 2-Pentylchroman-4-one in CDCl₃ [4]
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 7.85 | ddd, J = 7.8, 1.7, 0.4 Hz, 1H |
| 7.44 | ddd, J = 8.3, 7.2, 1.8, 1H | |
| 7.02–6.91 | m, 2H | |
| 4.49–4.35 | m, 1H | |
| 2.72–2.60 | m, 2H | |
| 0.90 | t, J = 7.0 Hz, 3H | |
| ¹³C NMR | 192.7 | C=O |
| 161.7 | Ar-C | |
| 135.9 | Ar-CH | |
| 126.9 | Ar-CH | |
| 121.1 | Ar-C | |
| 121.0 | Ar-CH | |
| 117.9 | Ar-CH | |
| 77.9 | CH-O | |
| 43.0 | CH₂ | |
| 14.0 | CH₃ |
Conclusion
The this compound core and its broader family of analogs represent a versatile and highly valuable scaffold in medicinal chemistry.[1][2] Efficient synthetic routes, particularly those utilizing microwave assistance, allow for the generation of diverse chemical libraries.[4] These compounds have demonstrated significant potential as selective SIRT2 inhibitors and as potent antibacterial agents against challenging Gram-positive pathogens.[4][5] The multi-targeted mechanism of action observed in antibacterial analogs makes them particularly compelling leads for overcoming drug resistance. Future research should continue to explore the vast chemical space around this scaffold, optimize its pharmacological properties, and further elucidate its interactions with biological targets to develop novel therapeutic agents.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Chroman-4-One Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the core biological functions of chroman-4-one derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Chroman-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human tumor cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
A noteworthy study involved the synthesis of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives, which were evaluated for their anticancer activities by the National Cancer Institute (NCI).[1][2] Several of these compounds demonstrated significant growth inhibition against a panel of sixty human tumor cell lines.[1][2]
Another investigation into flavanone/chromanone derivatives highlighted their pro-oxidant properties as a key mechanism for their cytotoxic activity against colon cancer cell lines.[3] These compounds were found to increase intracellular reactive oxygen species (ROS) levels, leading to oxidative stress, DNA damage, and subsequent induction of apoptosis and autophagy.[3]
Table 1: Anticancer Activity of Selected Chroman-4-One Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| 3-Benzylideneflavanone (Compound 1) | Colon Cancer Cell Lines | IC50 | 8–20 µM | [3] |
| Substituted 3-benzylidene chroman-4-ones | MCF-7 (Breast Cancer) | - | Increased sub-G0/G1 population and apoptosis | [4] |
| 4H-chromen-4-one derivative | Human Colon Carcinoma | EC50 | 9.68 μg/ml | [5] |
| 4H-chromen-4-one derivative | Human Prostate Adenocarcinoma | EC50 | 9.93 μg/ml | [5] |
| Trimethoxyphenyl-4H-chromen derivative (5i) | Hela, SMMC-7721, SGC-7901, U87, HepG2 | - | High Activity | [6] |
Experimental Protocols:
NCI-60 Human Tumor Cell Line Screen:
The anticancer activity of the synthesized compounds was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol. This protocol involves the following key steps:
-
Cell Culture: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
Drug Addition: Cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds are then added at a single concentration or multiple concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Endpoint Measurement: The sulforhodamine B (SRB) protein assay is used to determine cell viability. The optical density is read on an automated plate reader.
-
Data Analysis: The percentage growth is calculated at each of the drug concentrations. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells) are determined.
Antimicrobial Activity
Chroman-4-one derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[7][8][9] Their antimicrobial potential makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[7]
A study investigating 25 chroman-4-one and homoisoflavonoid derivatives found that thirteen of these compounds exhibited antimicrobial activity.[7][8] Notably, some derivatives showed greater potency than the positive control, especially against Candida species.[7][8] Molecular modeling suggested that the antifungal mechanism of action could involve the inhibition of key fungal enzymes such as cysteine synthase, HOG1 kinase, and FBA1.[7][8]
Table 2: Antimicrobial Activity of Selected Chroman-4-One Derivatives
| Compound/Derivative | Microorganism(s) | Activity Metric | Value (µg/mL) | Reference |
| 7-Hydroxychroman-4-one (Compound 1) | Candida species | MIC | Potent | [7][8] |
| 7-Methoxychroman-4-one (Compound 2) | Candida species | MIC | Potent | [7][8] |
| Homoisoflavonoid (Compound 21) | Candida species | MIC | Potent | [7][8] |
| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | MIC | 0.25 | [5] |
| 4H-chromen-4-one derivative | Micrococcus luteus ATCC 9341 | MBC | 0.5 | [5] |
Experimental Protocols:
Microdilution Technique for Minimum Inhibitory Concentration (MIC) Determination:
The antimicrobial activity of the chroman-4-one derivatives was assessed by determining the Minimum Inhibitory Concentration (MIC) using the microdilution method in 96-well microplates.[7][8] The general procedure is as follows:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized concentration of microorganisms.
-
Compound Dilution: The test compounds are serially diluted in the culture medium within the wells of a 96-well plate.
-
Inoculation: A standardized volume of the microbial inoculum is added to each well containing the diluted compound.
-
Controls: Positive (medium with inoculum, no compound) and negative (medium only) controls are included.
-
Incubation: The microplates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.[10][11][12][13] A study on novel 2-phenyl-4H-chromen-4-one derivatives revealed their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[10][13] Further investigation showed that a lead compound from this series could suppress the release of pro-inflammatory cytokines, such as IL-6 and TNF-α, by inhibiting the TLR4/MAPK signaling pathway.[10]
Table 3: Anti-inflammatory Activity of Selected Chroman-4-One Derivatives
| Compound/Derivative | Target/Assay | Effect | Reference |
| 2-Phenyl-4H-chromen-4-one (Compound 8) | LPS-induced NO production in RAW264.7 cells | Strong inhibition | [10][13] |
| 4-Ferrocenylchroman-2-one (Compound 3h) | LPS-induced NO, IL-6, and TNF-α production in RAW264.7 cells | Significant inhibition | [11] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (Compound 14) | TNF-α-induced ICAM-1 expression | Most potent inhibition | [12] |
Signaling Pathway: TLR4/MAPK Inhibition
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that involves the activation of Mitogen-Activated Protein Kinases (MAPKs). This ultimately leads to the production of pro-inflammatory mediators. Certain chroman-4-one derivatives have been shown to interfere with this pathway, thereby exerting their anti-inflammatory effects.
Antioxidant Activity
Many chroman-4-one derivatives exhibit potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[4][14][15][16][17] These properties are crucial in combating oxidative stress, a condition implicated in the pathogenesis of numerous diseases.
Several in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay, have been employed to evaluate the antioxidant capacity of these compounds.[14][15][16]
Table 4: Antioxidant Activity of Selected Chroman-4-One Derivatives
| Compound/Derivative | Assay | Activity Metric | Value | Reference |
| (E)-2-(chroman-4-ylidene)-N-methylhydrazine-1-carbothioamide (3a) | ABTS | IC50 | 3.76 µg/mL | [17] |
| 4-N,N-dimethylamino-flavon (DMAF) | ABTS, ORAC, FRAP | - | Significant activity | [14] |
| 3-benzylidene chroman-4-one analogs | DPPH, Total Antioxidant Capacity | - | Good activity | [4] |
Experimental Protocols:
DPPH Radical Scavenging Assay:
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: The test compound is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).
Enzyme Inhibition
Chroman-4-one derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.[6][17][18][19][20][21]
A significant area of research has focused on the inhibition of sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related diseases such as neurodegenerative disorders and cancer.[18][19][20][21] Several substituted chroman-4-one derivatives have been synthesized and shown to be potent and selective SIRT2 inhibitors, with IC50 values in the low micromolar range.[18][19]
Other enzymes targeted by chroman-4-one derivatives include α-glucosidase, an enzyme involved in carbohydrate digestion, making these compounds potential antidiabetic agents.[17] Additionally, some derivatives have shown inhibitory activity against telomerase, an enzyme crucial for cancer cell immortality.[6]
Table 5: Enzyme Inhibitory Activity of Selected Chroman-4-One Derivatives
| Compound/Derivative | Target Enzyme | Activity Metric | Value | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | IC50 | 1.5 µM | [19] |
| (E)-N-(2-(chroman-4-ylidene)hydrazine-1-carbonothioyl)benzamide (3j) | α-glucosidase | IC50 | 20.17 µg/mL | [17] |
| Trimethoxyphenyl-4H-chromen derivative (5i) | Telomerase | - | Potent inhibition | [6] |
Signaling Pathway: SIRT2 Inhibition
SIRT2 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including cell cycle regulation. Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can result in the inhibition of tumor growth.
Conclusion
The chroman-4-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, underscore the significant potential of this class of compounds. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of chroman-4-one derivatives will be crucial in translating their therapeutic promise into clinical applications. This guide provides a foundational understanding of the core biological activities of these compounds, intended to facilitate and inspire future research in this exciting field.
References
- 1. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2,5-Dimethylchroman-4-one (B158438), a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic route, commencing with the preparation of the key intermediate, 2'-hydroxy-5'-methylacetophenone (B74881), followed by its cyclization to the target chromanone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| p-Cresyl acetate (B1210297) | C₉H₁₀O₂ | 150.17 | Liquid | Colorless liquid |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | 45-48[1] | White to light yellow powder/crystal |
| This compound | C₁₁H₁₂O₂ | 176.21 | Not available | Not available |
Nuclear Magnetic Resonance (NMR) Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2'-Hydroxy-5'-methylacetophenone | 12.28 (s, 1H), 7.56 (d, J = 8.0 Hz, 1H), 6.73 (s, 1H), 6.66 (dd, J = 8.0, 1.0 Hz, 1H), 2.55 (s, 3H), 2.31 (s, 3H) | 203.8, 162.3, 147.9, 130.5, 120.1, 118.2, 117.4, 26.2, 21.7 |
| This compound | 7.68 (d, J=2.0 Hz, 1H), 7.25 (dd, J=8.4, 2.0 Hz, 1H), 6.88 (d, J=8.4 Hz, 1H), 4.50 (m, 1H), 2.70 (dd, J=16.8, 10.8 Hz, 1H), 2.55 (dd, J=16.8, 3.2 Hz, 1H), 2.30 (s, 3H), 1.55 (d, J=6.4 Hz, 3H) | 192.5, 159.5, 136.9, 128.9, 127.8, 121.5, 117.6, 72.5, 45.9, 20.8, 16.2 |
Experimental Protocols
This synthesis is a two-step process. First, 2'-hydroxy-5'-methylacetophenone is synthesized from p-cresyl acetate via a Fries rearrangement. Subsequently, this compound is prepared by the condensation and cyclization of 2'-hydroxy-5'-methylacetophenone with paraldehyde (B1678423).
Step 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone (Fries Rearrangement)
The Fries rearrangement is a classic method for the preparation of hydroxyaryl ketones from phenolic esters.[2][3] In this step, the acetyl group from p-cresyl acetate migrates to the ortho position of the phenolic ring, facilitated by a Lewis acid catalyst.
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add p-cresyl acetate (1.0 eq) dissolved in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C).
-
Maintain the reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford 2'-hydroxy-5'-methylacetophenone as a white to light yellow solid.
Step 2: Synthesis of this compound
This step involves an aldol (B89426) condensation of 2'-hydroxy-5'-methylacetophenone with acetaldehyde (B116499) (generated from paraldehyde), followed by an intramolecular Michael addition to form the chromanone ring.
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Paraldehyde
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
To a solution of 2'-hydroxy-5'-methylacetophenone (1.0 eq) in ethanol in a round-bottom flask, add paraldehyde (1.5 eq) and a catalytic amount of pyrrolidine (0.2 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway: Fries Rearrangement Mechanism
Caption: Simplified mechanism of the Fries Rearrangement.
References
Microwave-Assisted Synthesis of 2,5-Dimethylchroman-4-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the microwave-assisted synthesis of 2,5-Dimethylchroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles.[1][2] This protocol is designed to be a practical resource for researchers seeking to efficiently synthesize this and related chroman-4-one derivatives.
Introduction
Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The target molecule, this compound, is a key intermediate for the synthesis of more complex drug candidates. Traditional synthetic routes often require prolonged reaction times and harsh conditions. Microwave irradiation provides a rapid and efficient alternative for the synthesis of these valuable compounds.[1]
The synthesis of this compound is achieved through a base-catalyzed intramolecular oxa-Michael addition of a chalcone (B49325) intermediate, which is formed in situ from the condensation of 2'-hydroxy-5'-methylacetophenone (B74881) and acetaldehyde. Microwave heating accelerates this tandem reaction, leading to the desired product in a fraction of the time required by conventional methods.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
References
One-Pot Synthesis of Substituted Chroman-4-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-one and its derivatives are privileged heterocyclic scaffolds found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. Their diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, have made them attractive targets in medicinal chemistry and drug discovery. One-pot synthesis methodologies offer an efficient and atom-economical approach to construct these valuable molecules, minimizing waste and purification steps. This document provides detailed application notes and protocols for three distinct and effective one-pot methods for synthesizing substituted chroman-4-one derivatives.
Application Notes
These protocols are designed for organic and medicinal chemists involved in the synthesis of novel heterocyclic compounds for drug discovery and development. The described methods offer access to a variety of substituted chroman-4-ones, which can be further functionalized to generate libraries of potential therapeutic agents.
-
Protocol 1: Metal-Free Cascade Radical Cyclization is a robust method for synthesizing ester-containing chroman-4-ones. It avoids the use of transition metals, making it an environmentally benign and cost-effective option. This protocol is particularly useful for synthesizing derivatives with an ester-containing substituent at the 3-position.
-
Protocol 2: Microwave-Assisted Synthesis provides a rapid and efficient route to 2-alkyl-substituted chroman-4-ones. The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods, often leading to higher yields and cleaner reactions. This method is ideal for high-throughput synthesis and library generation.
-
Protocol 3: Visible-Light-Mediated Synthesis is a modern and green chemistry approach for the synthesis of 3-alkyl-substituted chroman-4-ones. This method utilizes visible light as a renewable energy source and operates under mild reaction conditions, offering a high degree of functional group tolerance.
Experimental Protocols
Protocol 1: Metal-Free One-Pot Synthesis of Ester-Containing Chroman-4-ones via Cascade Radical Cyclization
This protocol describes the synthesis of methyl 2-(4-oxochroman-3-yl)acetate as a representative example.
Materials:
-
Methyl monooxalyl potassium salt
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(allyloxy)benzaldehyde (0.2 mmol, 1.0 equiv.), methyl monooxalyl potassium salt (0.6 mmol, 3.0 equiv.), and ammonium persulfate (0.4 mmol, 2.0 equiv.).
-
Add 2.0 mL of DMSO to the tube.
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired product.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-Alkyl-Chroman-4-ones
This protocol details the synthesis of 2-pentylchroman-4-one as a representative example.
Materials:
-
Diisopropylamine (B44863) (DIPA)
-
Ethanol (EtOH)
-
Microwave vial (10 mL)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL microwave vial, dissolve 2'-hydroxyacetophenone (1.0 mmol, 1.0 equiv.) and hexanal (1.2 mmol, 1.2 equiv.) in 3 mL of ethanol.
-
Add diisopropylamine (2.0 mmol, 2.0 equiv.) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 1 hour.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure product.
Protocol 3: Visible-Light-Mediated One-Pot Synthesis of 3-Alkyl-Substituted Chroman-4-ones
This protocol describes the synthesis of 3-benzylchroman-4-one as a representative example.
Materials:
-
2-(Allyloxy)benzaldehyde
-
Phenylalanine-derived Katritzky salt
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetonitrile (MeCN)
-
Blue LED lamp (40 W)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL Schlenk tube, add 2-(allyloxy)benzaldehyde (0.2 mmol, 1.0 equiv.), the phenylalanine-derived Katritzky salt (0.3 mmol, 1.5 equiv.), and 2.0 mL of acetonitrile.
-
Add DIPEA (0.4 mmol, 2.0 equiv.) to the mixture.
-
Degas the mixture by bubbling with nitrogen for 10 minutes.
-
Place the reaction tube approximately 5 cm from a 40 W blue LED lamp and stir at room temperature for 24 hours.
-
Upon completion of the reaction, quench with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.
Data Presentation
Table 1: One-Pot Synthesis of Ester-Containing Chroman-4-ones via Metal-Free Cascade Radical Cyclization [1]
| Entry | 2-(Allyloxy)arylaldehyde (Substituent) | Oxalate (R) | Product | Yield (%) |
| 1 | H | Methyl | methyl 2-(4-oxochroman-3-yl)acetate | 75 |
| 2 | 6-F | Methyl | methyl 2-(6-fluoro-4-oxochroman-3-yl)acetate | 72 |
| 3 | 7-MeO | Methyl | methyl 2-(7-methoxy-4-oxochroman-3-yl)acetate | 68 |
| 4 | 8-Cl | Methyl | methyl 2-(8-chloro-4-oxochroman-3-yl)acetate | 65 |
| 5 | H | Ethyl | ethyl 2-(4-oxochroman-3-yl)acetate | 78 |
Table 2: Microwave-Assisted One-Pot Synthesis of 2-Alkyl-Chroman-4-ones
| Entry | 2'-Hydroxyacetophenone (Substituent) | Aldehyde (R) | Product | Yield (%) |
| 1 | H | n-Pentyl | 2-pentylchroman-4-one | 88 |
| 2 | 5-Cl | n-Pentyl | 6-chloro-2-pentylchroman-4-one | 75 |
| 3 | 5-Br | n-Pentyl | 6-bromo-2-pentylchroman-4-one | 72 |
| 4 | H | Isopropyl | 2-isopropylchroman-4-one | 65 |
| 5 | H | Cyclohexyl | 2-cyclohexylchroman-4-one | 70 |
Table 3: Visible-Light-Mediated One-Pot Synthesis of 3-Alkyl-Substituted Chroman-4-ones [2]
| Entry | 2-(Allyloxy)arylaldehyde (Substituent) | Katritzky Salt (from Amino Acid) | Product | Yield (%) |
| 1 | H | Phenylalanine | 3-benzylchroman-4-one | 88 |
| 2 | 6-F | Phenylalanine | 3-benzyl-6-fluorochroman-4-one | 82 |
| 3 | H | Leucine | 3-isobutylchroman-4-one | 75 |
| 4 | H | Valine | 3-isopropylchroman-4-one | 72 |
| 5 | 7-MeO | Phenylalanine | 3-benzyl-7-methoxychroman-4-one | 85 |
Mandatory Visualization
Caption: Workflow for Metal-Free Cascade Radical Cyclization.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Visible-Light-Mediated Synthesis.
References
Application Notes and Protocols for Antimicrobial Assays Using 2,5-Dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial potential of 2,5-Dimethylchroman-4-one. While specific data for this compound is not extensively available in public literature, the protocols outlined below are based on established methods for testing the antimicrobial activity of the broader class of chroman-4-one derivatives.[1][2][3] Chroman-4-ones are a class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4][5]
Introduction to this compound
This compound belongs to the chromanone family, which are heterocyclic compounds characterized by a benzene (B151609) ring fused to a dihydropyranone ring.[5] While many chroman-4-one derivatives have been synthesized and evaluated for their therapeutic potential, this compound itself is a less-studied member of this class.[5][6] However, based on the known structure-activity relationships of related compounds, it is a viable candidate for antimicrobial screening.[1][7] The protocols detailed herein provide a framework for the systematic evaluation of its efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity of Chroman-4-one Derivatives
The following table summarizes the antimicrobial activity of various chroman-4-one derivatives against selected pathogens, as reported in the literature. This data can serve as a benchmark for interpreting the results obtained for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chroman-4-one Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 (7-hydroxy-2,5-dimethylchroman-4-one) | Staphylococcus epidermidis | 128 | [1] |
| Pseudomonas aeruginosa | 128 | [1] | |
| Salmonella enteritidis | 256 | [1] | |
| Candida albicans | 64 | [1] | |
| Candida tropicalis | 64 | [1] | |
| Nakaseomyces glabratus | 64 | [1] | |
| Compound 2 (7-methoxy-2,5-dimethylchroman-4-one) | Staphylococcus epidermidis | 128 | [1] |
| Pseudomonas aeruginosa | 128 | [1] | |
| Salmonella enteritidis | 256 | [1] | |
| Candida albicans | 64 | [1] | |
| Candida tropicalis | 64 | [1] | |
| Nakaseomyces glabratus | 64 | [1] | |
| 6-chloro 3-formylchromone | Uropathogenic Escherichia coli | 20 | [8] |
| 6-bromo 3-formylchromone | Uropathogenic Escherichia coli | 20 | [8] |
| 3-formyl 6-isopropylchromone | Uropathogenic Escherichia coli | 50 | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.[1][9][10]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)[3]
-
Negative control (broth only)
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in the appropriate broth to obtain a range of test concentrations.
-
Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of the test compound.
-
Negative Control: A well containing only broth and the microbial inoculum (no test compound).
-
Solvent Control: A row with the highest concentration of the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a follow-up to the MIC test to determine if the compound is microbicidal or microbistatic.[1]
Materials:
-
MIC plates from Protocol 1
-
Nutrient agar (B569324) plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)
-
Sterile micropipette and tips
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spot-inoculate the aliquots onto appropriately labeled agar plates.
-
Incubation: Incubate the plates under the same conditions as in the MIC assay.
-
Reading Results: The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of this compound.
Caption: Workflow for antimicrobial susceptibility testing.
Hypothesized Signaling Pathway
Based on molecular modeling studies of other chroman-4-one derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways in fungal pathogens, such as the High Osmolarity Glycerol (HOG) pathway, which is crucial for fungal virulence and survival.[1][9][11]
Caption: Potential mechanism of action via enzyme inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Protocol for Testing the Antioxidant Capacity of 2,5-Dimethylchroman-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class. Chroman derivatives have garnered significant interest for their diverse pharmacological properties, including potential antioxidant activities.[1][2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases.[3][4] Therefore, evaluating the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development.
These application notes provide a comprehensive set of protocols for determining the in vitro antioxidant capacity of this compound using four widely accepted spectrophotometric assays: DPPH Radical Scavenging, ABTS Radical Cation Scavenging, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC).[5][6] These assays measure different aspects of antioxidant action, including hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, offering a robust profile of the compound's potential.[7]
Experimental Protocols
A standard antioxidant, such as Trolox (a water-soluble analog of vitamin E) or ascorbic acid, should be used as a positive control in all assays to validate the procedure and for comparison.[8]
2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[9][10] When the DPPH radical is scavenged, its deep violet color changes to a pale yellow, a change that can be quantified by measuring the decrease in absorbance at approximately 517 nm.[10][11]
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (95%)
-
Trolox or Ascorbic Acid (Standard)
-
96-well microplates or spectrophotometer cuvettes
-
Pipettes
-
Microplate reader or UV-Vis Spectrophotometer
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[9]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Standard Stock Solution: Prepare a stock solution of Trolox or ascorbic acid in the same manner as the test compound.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and the standard in the chosen solvent.
-
In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL) to the wells.
-
Add a fixed volume of the DPPH solution (e.g., 100 µL) to all wells.[9]
-
Prepare a control well containing only the solvent and the DPPH solution.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.[7][9]
-
-
Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[9]
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[12] Antioxidants in the sample reduce the ABTS•+, causing the solution's color to fade. The degree of decolorization, measured by the decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.[13][14]
Materials and Reagents:
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Phosphate (B84403) or acetate (B1210297) buffer
-
Ethanol or water
-
Trolox (Standard)
-
96-well microplates
-
Microplate reader or UV-Vis Spectrophotometer
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS salt in water.[13]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[13][15]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13][14]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the Trolox standard.
-
Add a small volume of the sample or standard (e.g., 10 µL) to the wells of a 96-well plate.
-
Add a large volume of the diluted ABTS•+ working solution (e.g., 190-200 µL) to each well.[13]
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement:
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of the Trolox standard curve.[16]
-
2.3. Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[17][18] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[3][17]
Materials and Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (Standard)
-
96-well microplates
-
Microplate reader or UV-Vis Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a standard (FeSO₄ or Trolox).
-
Add a small volume of the sample or standard (e.g., 10 µL) to the wells of a 96-well plate.[17]
-
Add a large volume of the pre-warmed FRAP reagent (e.g., 220 µL) to each well.[17]
-
Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[17]
-
-
Measurement:
-
Measure the absorbance at 593 nm.[17]
-
-
Calculation:
-
Construct a standard curve using the absorbance values of the FeSO₄ or Trolox standards.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.
-
2.4. Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[20][21] The antioxidant's presence preserves the fluorescence signal. The capacity is quantified by the area under the fluorescence decay curve (AUC).[4][22]
Materials and Reagents:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (Standard)
-
Black 96-well microplates
-
Fluorescence microplate reader with temperature control
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the Trolox standard in phosphate buffer.
-
To the wells of a black 96-well plate, add the sample or standard (e.g., 25 µL).[22]
-
Add the fluorescein working solution (e.g., 150 µL) to all wells.[22]
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[4][22]
-
Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells using the reader's injectors for consistency.[22][23]
-
-
Measurement:
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.[22]
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or mole of the compound.
-
Data Presentation
Quantitative results from the antioxidant assays should be summarized for clear comparison.
| Antioxidant Assay | Metric | This compound | Standard (Trolox) | Units |
| DPPH Scavenging | IC₅₀ | Value | Value | µg/mL or µM |
| ABTS Scavenging | IC₅₀ | Value | Value | µg/mL or µM |
| ABTS Scavenging | TEAC | Value | 1.0 | - |
| FRAP | Reducing Power | Value | Value | µmol TE/g |
| ORAC | Peroxyl Radical Scavenging | Value | Value | µmol TE/g |
Visualization
The following diagram illustrates the general experimental workflow for assessing the antioxidant capacity of this compound.
Caption: Workflow for assessing the antioxidant capacity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. mdpi.com [mdpi.com]
- 21. agilent.com [agilent.com]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Chroman-4-one Derivatives in Enzymatic Reactions
Introduction
Chroman-4-one and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in a variety of natural products and their wide range of pharmacological activities.[1][2] While the specific use of 2,5-Dimethylchroman-4-one as a direct substrate in enzymatic reactions is not extensively documented in current literature, the broader class of chroman-4-one derivatives has been significantly explored, primarily as inhibitors of various enzymes. These compounds have shown potential in modulating the activity of enzymes implicated in diseases such as cancer and neurodegenerative disorders.[3][4][5]
These application notes provide an overview of the utility of chroman-4-one derivatives in enzymatic assays, with a focus on their role as enzyme inhibitors. Detailed protocols for enzyme inhibition assays and data on the structure-activity relationships of these compounds are presented to guide researchers in this field.
I. Chroman-4-one Derivatives as Enzyme Inhibitors
Chroman-4-one derivatives have been successfully synthesized and evaluated as inhibitors against several enzyme classes. A notable example is their activity against Sirtuin 2 (SIRT2), a class III histone deacetylase.[3][4] Inhibition of SIRT2 is a promising therapeutic strategy for neurodegenerative diseases and some cancers.[4][5]
Quantitative Data: Inhibition of Sirtuin 2 (SIRT2) by Chroman-4-one Derivatives
The following table summarizes the inhibitory activity of various substituted chroman-4-one derivatives against human SIRT2. The data highlights the importance of substituent positioning and nature on the inhibitory potency.
| Compound ID | R1 Substituent (Position 2) | R2 Substituent (Position 6) | R3 Substituent (Position 8) | SIRT2 IC50 (µM) | Selectivity over SIRT1 & SIRT3 | Reference |
| 1a | n-Pentyl | H | H | >200 | - | [4] |
| 1f | n-Pentyl | Cl | H | 51 | - | [4] |
| 1m | n-Pentyl | Br | Br | 1.5 | High | [4] |
| 1p | n-Heptyl | Br | Br | 2.1 | High | [4] |
| 3a | n-Pentyl (Chromone) | Br | Br | 12 | High | [4] |
Data presented is a selection from the cited literature for illustrative purposes.
II. Experimental Protocols
This section provides a generalized protocol for determining the inhibitory activity of a chroman-4-one derivative against a target enzyme, using a SIRT2 inhibition assay as a model.
Protocol 1: In Vitro SIRT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a this compound derivative) against human SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine (B10760008) residue and a fluorescent tag)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated product)
-
96-well black microplate
-
Fluorescence microplate reader
Workflow Diagram for SIRT2 Inhibition Assay:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
Application of 2,5-Dimethylchroman-4-one in Cancer Cell Line Studies: Application Notes and Protocols
Introduction
The chroman-4-one scaffold is a core structure in a variety of natural products, including flavonoids, and has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] Numerous synthetic and naturally occurring chroman-4-one derivatives have demonstrated promising cytotoxic and anti-proliferative effects against various cancer cell lines. These compounds often exert their anti-cancer activity through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression. This document outlines the potential applications of 2,5-Dimethylchroman-4-one in cancer research, supported by data from analogous compounds, and provides detailed protocols for its evaluation.
Data Presentation: Cytotoxicity of Chroman-4-one Derivatives
The following tables summarize the cytotoxic activities of various chroman-4-one derivatives against a range of human cancer cell lines, providing a comparative context for the potential efficacy of this compound.
Table 1: Cytotoxicity (IC50) of Chroman-4-one Derivatives in Leukemia Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| Analog 14d (a 3-methylidenechroman-4-one) | HL-60 | Promyelocytic Leukemia | 1.46 ± 0.16 | Carboplatin |
| Analog 14d (a 3-methylidenechroman-4-one) | NALM-6 | B-cell Precursor Leukemia | 0.50 ± 0.05 | Carboplatin |
| Compound 13 (a chromane-2,4-dione derivative) | HL-60 | Promyelocytic Leukemia | 42.0 ± 2.7 | Not specified |
| Compound 13 (a chromane-2,4-dione derivative) | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 24.4 ± 2.6 | Not specified |
Data sourced from studies on various chroman-4-one derivatives, as direct data for this compound is unavailable.[2][3]
Table 2: Cytotoxicity (IC50) of Chroman-4-one Derivatives in Solid Tumor Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| Analog 14d (a 3-methylidenechroman-4-one) | MCF-7 | Breast Adenocarcinoma | Moderate activity | Carboplatin |
| Compound 11 (a chromane-2,4-dione derivative) | MCF-7 | Breast Adenocarcinoma | 68.4 ± 3.9 | Not specified |
| Eupatodibenzofuran A (1) | A549 | Lung Carcinoma | 5.95 ± 0.89 | Not specified |
| Eupatodibenzofuran A (1) | MCF-7 | Breast Adenocarcinoma | 5.55 ± 0.23 | Not specified |
Data sourced from studies on various chroman-4-one derivatives, as direct data for this compound is unavailable.[2][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-cancer properties.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the stained cells using a flow cytometer within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Flow cytometer
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Fixation: Harvest cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[2]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
The following diagrams illustrate a potential signaling pathway that could be modulated by chroman-4-one derivatives and a general experimental workflow for their evaluation.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,5-Dimethylchroman-4-one
Disclaimer: Publicly available, validated analytical methods specifically for the quantification of 2,5-Dimethylchroman-4-one are limited. The following protocols are adapted from established methods for the structurally similar and well-studied compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol). These methods provide a strong starting point for the development and validation of a quantitative assay for this compound. It is imperative that these methods undergo full validation according to ICH guidelines (Q2(R1)) or equivalent regulatory standards to ensure they are suitable for their intended purpose.[1][2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from reversed-phase HPLC techniques used for the analysis of furanones in various matrices.[4][5] It is suitable for the quantification of this compound in samples such as pharmaceutical formulations or biological fluids, provided appropriate sample clean-up is performed.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Protocol: HPLC-UV Method
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned C18 cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elution: Elute the analyte from the cartridge with 5 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.05M sodium acetate (B1210297) (pH 4.0) and methanol (70:30, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at an appropriate wavelength (e.g., 280-290 nm, to be determined by UV scan of a standard).[4][5]
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards and the prepared sample.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Hypothetical Method Validation Summary: HPLC-UV
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 97.5% - 103.2% |
| Precision (RSD) | < 2.5% |
| Specificity | No interference from matrix components observed. |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from GC-MS procedures used for the analysis of volatile and semi-volatile compounds, including furanones, in complex matrices.[6][7] GC-MS provides high selectivity and sensitivity, making it suitable for trace-level quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Protocol: GC-MS Method
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a known volume of the sample, add an equal volume of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (to be determined from a full scan of a standard). A full scan mode (e.g., m/z 40-400) can be used for initial identification.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the extraction solvent.
-
Analyze the standards and the prepared sample under the same GC-MS conditions.
-
Construct a calibration curve by plotting the peak area of the selected quantification ion against the concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Hypothetical Method Validation Summary: GC-MS
| Parameter | Result |
| Linearity Range | 2 - 500 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Accuracy (Recovery) | 95.8% - 104.5% |
| Precision (RSD) | < 5.0% |
| Specificity | High, based on retention time and mass spectrum. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest sensitivity and selectivity, particularly in complex biological matrices, an LC-MS/MS method is recommended. This approach combines the separation power of HPLC with the specific and sensitive detection of tandem mass spectrometry.[8][9][10][11]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Protocol: LC-MS/MS Method
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of sample (e.g., plasma), add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Precursor and product ions for this compound and the internal standard need to be determined by infusion and optimization.
-
Example (Hypothetical):
-
This compound: Q1: [M+H]⁺ → Q3: Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
Internal Standard: Q1: [M+H]⁺ → Q3: Product Ion
-
-
3. Calibration and Quantification
-
Prepare calibration standards in a blank matrix and process them alongside the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Quantify the analyte in the samples using this curve.
Hypothetical Method Validation Summary: LC-MS/MS
| Parameter | Result |
| Linearity Range | 0.05 - 100 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (Recovery) | 98.1% - 102.7% |
| Precision (RSD) | < 4.0% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Specificity | Highly specific due to MRM transitions. |
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. edqm.eu [edqm.eu]
- 3. dcvmn.org [dcvmn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Menadione by Liquid Chromatography-Tandem Mass Spectrometry Using Pseudo Multiple Reaction Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2,5-Dimethylchroman-4-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 2,5-dimethylchroman-4-one (B158438) derivatives as promising scaffolds for drug discovery. This document outlines their synthesis, biological activities, and key signaling pathways, supported by detailed experimental protocols and quantitative data. The chroman-4-one core is a privileged structure in medicinal chemistry, and derivatives bearing the 2,5-dimethyl substitution are of growing interest for their potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders.[1][2]
Therapeutic Potential and Applications
This compound derivatives have emerged as versatile scaffolds with a wide range of biological activities. Their therapeutic potential is being explored in several key areas:
-
Anticancer Activity: Chromanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer.[3][4] Some derivatives induce apoptosis and exhibit selectivity for cancer cells over normal cells.[3] The mechanism of action often involves the inhibition of critical enzymes like Sirtuin 2 (SIRT2), which plays a role in cell cycle regulation and tumor growth.[1][2]
-
SIRT2 Inhibition: Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases and is implicated in aging-related diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1] Chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors, suggesting their potential as neuroprotective agents.[1][5][6]
-
Anti-inflammatory Activity: Certain chroman derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. For instance, they can suppress the expression of Intercellular Adhesion Molecule 1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) and inhibit the release of nitric oxide (NO).[7][8] The underlying mechanism can involve the modulation of signaling pathways such as the TLR4/MAPK pathway.[9]
-
Antimicrobial Activity: Chroman-4-one derivatives have also been evaluated for their activity against various pathogenic microorganisms, including bacteria and fungi.[10]
Quantitative Data Summary
The following tables summarize the biological activity of various chroman-4-one derivatives from recent studies. This data highlights the structure-activity relationships (SAR) and the potential of this chemical class.
Table 1: SIRT2 Inhibitory Activity of Substituted Chroman-4-one Derivatives [1]
| Compound | Substituents | IC50 (µM) for SIRT2 | Selectivity over SIRT1 & SIRT3 |
| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6-bromo, 8-bromo | 1.5 | High |
| 8-bromo-6-chloro-2-pentylchroman-4-one | 2-pentyl, 6-chloro, 8-bromo | Potent Inhibition (88% at 200 µM) | High |
| 2-pentylchroman-4-one | 2-pentyl | Moderate | High |
| 6-chloro-2-pentylchroman-4-one | 2-pentyl, 6-chloro | Moderate | High |
Note: Data is for a range of 2-alkyl substituted chroman-4-ones, providing a basis for designing potent this compound derivatives.
Table 2: Anticancer Activity of Chromanone Derivatives [3][4]
| Compound Class | Cell Line | IC50 (µM) | Notes |
| 2,2-dimethyl-chroman based tamoxifen (B1202) analogs | MCF-7 (ER+) | 8.5 - 25.0 | Induce apoptosis |
| 2,2-dimethyl-chroman based tamoxifen analogs | MDA-MB-231 (ER-) | 8.5 - 25.0 | Induce apoptosis |
| 3-chlorophenylchromanone with 2-methylpyrazoline | A549 (Lung) | Strong cytotoxicity | Selective for cancer cells |
| 3-chlorophenylchromanone with 2-methylpyrazoline | MCF-7 (Breast) | Reduced efficacy | Selective for cancer cells |
| 3-chlorophenylchromanone with 2-methylpyrazoline | DU-145 (Prostate) | Reduced efficacy | Selective for cancer cells |
Table 3: Antimicrobial Activity of 7-Hydroxychroman-4-one Derivatives [10]
| Compound | Microorganism | MIC (µg/mL) |
| 7-Hydroxychroman-4-one | S. epidermidis | 128 |
| 7-Hydroxychroman-4-one | P. aeruginosa | 128 |
| 7-Hydroxychroman-4-one | C. albicans | 64 |
| 7-ethoxy-chroman-4-one | S. epidermidis | 128 |
| 7-ethoxy-chroman-4-one | P. aeruginosa | 128 |
| 7-ethoxy-chroman-4-one | C. albicans | 64 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones is via a microwave-assisted, base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition.[1] This protocol can be adapted for the synthesis of this compound.
Protocol 1: Microwave-Assisted Synthesis
-
Reactant Preparation: In a microwave-safe vessel, prepare a 0.4 M solution of 2'-hydroxy-5'-methylacetophenone (B74881) in ethanol.
-
Addition of Reagents: To the solution, add 1.1 equivalents of acetaldehyde (B116499) and 1.1 equivalents of diisopropylamine (B44863) (DIPA) as a base.
-
Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at 160-170 °C for 1 hour.
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane (B109758) (CH2Cl2). Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired this compound.
Biological Evaluation Protocols
Protocol 2: In Vitro SIRT2 Inhibition Assay
This protocol is based on a fluorescence assay to measure the deacetylase activity of SIRT2.
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2. Prepare solutions of the test compounds (this compound derivatives) in DMSO.
-
Enzyme Reaction: In a 96-well plate, combine the SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.
-
Compound Incubation: Add the test compounds at various concentrations to the wells. Include a positive control (a known SIRT2 inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 37 °C for 1 hour.
-
Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Protocol 3: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of this compound derivatives.
Caption: General workflow for the synthesis of this compound.
Caption: Inhibition of SIRT2 by this compound derivatives.
Caption: Modulation of the TLR4/MAPK pathway by chroman-4-one derivatives.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2,5-Dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the anti-inflammatory properties of the novel compound, 2,5-Dimethylchroman-4-one. The protocols detailed below outline standard in vitro and in vivo methodologies to characterize its mechanism of action and efficacy.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[1][2][3][4][5] Consequently, targeting these pathways is a key strategy in the development of new anti-inflammatory drugs.[6][7][8] Chromones and their derivatives have shown potential as anti-inflammatory agents, often by modulating these critical signaling cascades.[9][10][11] This document describes a detailed experimental setup to evaluate this compound as a potential therapeutic agent for inflammatory conditions.
In Vitro Anti-inflammatory Activity Evaluation
The murine macrophage cell line RAW 264.7 is a widely used and reliable model for studying inflammation in vitro.[12][13][14] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in these cells.[12][13][15]
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
2.2.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for cytokine and protein analysis) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group (no LPS, no treatment) should also be included.
-
2.2.2. Cell Viability Assay (MTT Assay)
-
Principle: This assay assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2.2.3. Nitric Oxide (NO) Production Assay
-
Principle: The Griess reagent detects nitrite (B80452) (NO2-), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.
-
2.2.4. Pro-inflammatory Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatants.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits used.
-
2.2.5. Reactive Oxygen Species (ROS) Measurement
-
Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels.
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation at 485 nm, emission at 535 nm).
-
2.2.6. Western Blot Analysis for Signaling Pathways
-
Principle: Western blotting is used to detect the phosphorylation (activation) of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, and JNK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation: In Vitro Results (Hypothetical Data)
Table 1: Effect of this compound on Cell Viability and NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) |
| Control | - | 100 ± 5.2 | 1.5 ± 0.3 |
| LPS (1 µg/mL) | - | 98 ± 4.8 | 35.2 ± 2.1 |
| LPS + Compound | 1 | 97 ± 5.1 | 30.1 ± 1.9 |
| LPS + Compound | 5 | 96 ± 4.5 | 22.5 ± 1.5 |
| LPS + Compound | 10 | 95 ± 4.9 | 15.8 ± 1.2 |
| LPS + Compound | 25 | 94 ± 5.3 | 8.2 ± 0.9 |
| LPS + Compound | 50 | 92 ± 4.7 | 4.6 ± 0.5 |
Data are presented as mean ± SD (n=3).
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 25.3 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.8 |
| LPS (1 µg/mL) | - | 1580.5 ± 95.2 | 1250.7 ± 88.4 | 850.3 ± 65.1 |
| LPS + Compound | 10 | 1150.2 ± 78.9 | 980.1 ± 70.2 | 620.5 ± 50.8 |
| LPS + Compound | 25 | 750.8 ± 60.1 | 610.5 ± 55.3 | 380.1 ± 35.7 |
| LPS + Compound | 50 | 350.4 ± 42.6 | 280.9 ± 30.1 | 150.6 ± 22.4 |
Data are presented as mean ± SD (n=3).
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2][3][4][5] Upon stimulation with LPS, Toll-like receptor 4 (TLR4) is activated, leading to a cascade of events that results in the phosphorylation and activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus, where it initiates the transcription of pro-inflammatory genes.[6][7][8][16] Simultaneously, LPS activates the MAPK pathways (p38, ERK, and JNK), which also contribute to the production of inflammatory mediators.[2][3][4]
Caption: Proposed inhibitory mechanism of this compound.
In Vivo Anti-inflammatory Activity Evaluation
To confirm the in vitro findings, the anti-inflammatory effects of this compound should be evaluated in an animal model of acute inflammation.
Experimental Model: Carrageenan-Induced Paw Edema in Mice
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Groups:
-
Group 1: Control (vehicle)
-
Group 2: Carrageenan + Vehicle
-
Group 3: Carrageenan + this compound (e.g., 25 mg/kg)
-
Group 4: Carrageenan + this compound (e.g., 50 mg/kg)
-
Group 5: Carrageenan + Indomethacin (positive control, 10 mg/kg)
-
-
Procedure:
-
Administer this compound or vehicle orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis and cytokine measurement.
-
Data Presentation: In Vivo Results (Hypothetical Data)
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |
| Carrageenan + Vehicle | - | 0.85 ± 0.07 | - |
| Carrageenan + Compound | 25 | 0.55 ± 0.05 | 35.3 |
| Carrageenan + Compound | 50 | 0.32 ± 0.04 | 62.4 |
| Carrageenan + Indomethacin | 10 | 0.28 ± 0.03* | 67.1 |
*Data are presented as mean ± SD (n=6). p < 0.05 compared to the Carrageenan + Vehicle group.
Conclusion
This document provides a detailed experimental framework for the initial evaluation of the anti-inflammatory properties of this compound. The described in vitro and in vivo assays will help to determine its efficacy and elucidate its potential mechanism of action, providing a solid foundation for further preclinical development.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 5. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 14. Detection of lipopolysaccharide induced inflammatory responses in RAW264.7 macrophages using atomic force microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 16. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Formulation of 2,5-Dimethylchroman-4-one for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating 2,5-Dimethylchroman-4-one, a hydrophobic compound, for in vivo research. Due to its predicted low aqueous solubility, careful selection of excipients and formulation strategy is critical for achieving adequate bioavailability and reliable experimental outcomes in animal studies. This document outlines the physicochemical properties, recommended formulation strategies, and detailed experimental protocols for oral and intravenous administration.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful in vivo formulation. While experimental data for this specific molecule is limited in publicly available literature, we can infer its characteristics from its chemical structure and data from closely related analogs like 7-Hydroxy-2,5-dimethylchroman-4-one.
Table 1: Physicochemical Properties of Chroman-4-one Derivatives
| Property | This compound (Predicted) | 7-Hydroxy-2,5-dimethylchroman-4-one (Experimental/Computed) |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₃[1] |
| Molecular Weight | 176.21 g/mol | 192.21 g/mol [1] |
| Appearance | Likely a solid powder | Solid[2] |
| Aqueous Solubility | Predicted to be low | Data not available |
| LogP (Octanol/Water) | Predicted to be >2 | 1.8 (Computed XLogP3)[1] |
| BCS Classification | Likely Class II (Low Solubility, High Permeability) | Likely Class II |
Based on its predicted lipophilicity (LogP > 2), this compound is expected to have poor water solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.[3] This necessitates the use of solubility-enhancing formulation strategies to ensure adequate absorption and bioavailability in vivo.
Recommended Formulation Strategies
The selection of an appropriate formulation strategy depends on the intended route of administration, the required dose, and the specific animal model. A tiered approach, starting with simpler methods, is recommended.
-
Co-solvent Systems: This is a common initial approach for solubilizing hydrophobic compounds. It involves dissolving the compound in a water-miscible organic solvent before diluting it with an aqueous vehicle.
-
Surfactant-based Formulations (Micellar Solutions): Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous environments.
-
Lipid-based Drug Delivery Systems (LBDDS): These formulations involve dissolving or suspending the drug in a lipidic vehicle. LBDDS can improve oral bioavailability by enhancing drug solubilization and lymphatic transport.
-
Suspensions: If the compound cannot be fully solubilized, a micronized suspension can be prepared. Particle size reduction is crucial for improving the dissolution rate.[3]
Experimental Protocols
The following protocols provide a starting point for the formulation of this compound. It is imperative to first perform a solubility study to determine the most suitable vehicle system.
Protocol 1: Solubility Assessment
Objective: To determine the solubility of this compound in a panel of common pharmaceutical vehicles.
Materials:
-
This compound
-
A selection of vehicles (see Table 2)
-
Vials
-
Orbital shaker/vortex mixer
-
Analytical balance
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of each vehicle in a vial.
-
Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
Table 2: Recommended Vehicles for Solubility Screening
| Vehicle Category | Examples |
| Co-solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG) |
| Surfactants (Aqueous Solutions) | 10% (w/v) Solutol HS 15, 10% (w/v) Cremophor EL, 10% (w/v) Tween 80 |
| Lipid-based Vehicles | Sesame oil, Corn oil, Labrafil M 1944 CS, Labrasol |
| Aqueous Buffers | Phosphate-buffered saline (PBS) pH 7.4 |
Protocol 2: Formulation for Oral Administration (Rodents)
This protocol describes the preparation of a solution/suspension for oral gavage.
Option A: Co-solvent/Surfactant Solution (Preferred if solubility is sufficient)
Materials:
-
This compound
-
Selected co-solvent (e.g., PEG 400)
-
Selected surfactant (e.g., Tween 80)
-
Saline or water for injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the selected co-solvent. Gentle warming and vortexing may be used to aid dissolution.
-
Add the surfactant and mix thoroughly.
-
Slowly add the saline or water to the desired final volume while continuously mixing.
-
Visually inspect the final formulation for clarity and absence of precipitation.
Example Formulation:
-
This compound: 10 mg/mL
-
PEG 400: 20% (v/v)
-
Tween 80: 10% (v/v)
-
Saline: q.s. to final volume
Option B: Aqueous Suspension
Materials:
-
Micronized this compound
-
Wetting agent (e.g., 0.5% Tween 80 in water)
-
Suspending agent (e.g., 0.5% methylcellulose (B11928114) or carboxymethylcellulose in water)
Procedure:
-
Weigh the required amount of micronized this compound.
-
Create a paste by adding a small amount of the wetting agent to the powder and triturating.
-
Gradually add the suspending agent to the paste while mixing to form a uniform suspension.
Protocol 3: Formulation for Intravenous Administration (Rodents)
Extreme caution must be taken to ensure the sterility and safety of intravenous formulations. The final concentration of organic solvents should be minimized to avoid toxicity.
Materials:
-
This compound
-
Solubilizing agent (e.g., DMSO or a suitable co-solvent mixture)
-
Sterile saline or 5% dextrose solution (D5W)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen solubilizing agent (e.g., 50 mg/mL in DMSO).
-
Just prior to administration, dilute the stock solution with sterile saline or D5W to the final desired concentration. It is critical to add the stock solution to the aqueous vehicle slowly while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation is not suitable for intravenous administration.
-
Aseptically filter the final formulation through a 0.22 µm sterile syringe filter before injection.
Example Formulation:
-
Final concentration of this compound: 2 mg/mL
-
Final concentration of DMSO: ≤ 5% (v/v)
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the formulation development process, the following diagram is provided.
Caption: Formulation development workflow for this compound.
This workflow illustrates the logical progression from initial characterization to in vivo studies, emphasizing the central role of solubility assessment in guiding the formulation strategy. The choice of excipients and the final formulation approach will directly impact the pharmacokinetic and pharmacodynamic outcomes of the in vivo experiments. Therefore, a systematic and data-driven approach to formulation development is essential for the successful preclinical evaluation of this compound.
References
- 1. 7-Hydroxy-2,5-dimethylchroman-4-one | C11H12O3 | CID 13004729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethyl-7-Hydroxychromone | C11H10O3 | CID 5316891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes & Protocols: Catalytic Methods for the Asymmetric Synthesis of Chroman-4-ones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chroman-4-one scaffolds are privileged structures found in a wide array of natural products, pharmaceuticals, and biologically active molecules.[1][2][3] Their derivatives exhibit diverse physiological activities, including antibacterial, antioxidant, and anti-HIV properties.[3][4] The stereochemistry of these molecules is often crucial for their biological function, making the development of efficient catalytic asymmetric methods for their synthesis a significant area of research. These methods provide access to enantioenriched chroman-4-ones, which are valuable building blocks in medicinal chemistry and drug discovery.[3]
This document outlines key catalytic strategies for the asymmetric synthesis of chroman-4-ones, including organocatalytic, metal-catalyzed, and N-heterocyclic carbene (NHC)-catalyzed approaches. Detailed protocols for representative reactions are provided, along with tabulated data for easy comparison of different methods.
Organocatalytic Asymmetric Synthesis
Organocatalysis offers a powerful metal-free approach for synthesizing chiral chroman-4-ones. A prevalent strategy is the intramolecular oxa-Michael addition (or conjugate addition) of a phenol (B47542) to an α,β-unsaturated carbonyl moiety.[5][6] Bifunctional catalysts, such as those derived from cinchona alkaloids or thioureas, are particularly effective as they can simultaneously activate both the nucleophile (phenol) and the electrophile (Michael acceptor) through hydrogen bonding and Brønsted base/acid interactions.[7][8]
Caption: General workflow for bifunctional organocatalytic asymmetric chroman-4-one synthesis.
Application Note 1: Thiourea-Catalyzed Intramolecular Conjugate Addition
Quinine-derived bifunctional thiourea (B124793) catalysts have been successfully employed in the enantioselective synthesis of flavanones and chroman-4-ones from β-ketoester alkylidene substrates.[7] The catalyst is believed to activate the substrate through hydrogen bonding between the thiourea moiety and the β-ketoester, while the quinuclidine (B89598) nitrogen activates the phenolic proton, promoting a highly stereoselective intramolecular conjugate addition.[7]
Table 1: Enantioselective Synthesis of Chromanones via Thiourea Catalysis [7]
| Entry | R Group | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 20 | 24 | 95 | 91 |
| 2 | 4-MeO-C₆H₄ | 20 | 24 | 92 | 89 |
| 3 | 4-Cl-C₆H₄ | 20 | 24 | 96 | 94 |
| 4 | 2-Naphthyl | 20 | 24 | 95 | 93 |
| 5 | Propyl | 10 | 48 | 80 | 85 |
| 6 | Isopropyl | 10 | 48 | 82 | 80 |
Protocol 1: General Procedure for Thiourea-Catalyzed Cyclization[7]
-
Preparation: To a vial charged with the 2'-hydroxy-β-ketoester substrate (1.0 equiv) and the quinine-derived thiourea catalyst (0.1-0.2 equiv), add toluene (B28343) as the solvent.
-
Reaction: Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 24-48 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired enantioenriched chroman-4-one derivative.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis provides a versatile platform for constructing chiral chroman-4-ones through various reaction pathways, including Friedel-Crafts reactions, dearomative functionalizations, and tandem cyclizations. Chiral ligands, often in complex with metals like copper, scandium, or nickel, are used to induce high levels of stereocontrol.
References
- 1. Enantioselective Synthesis of Chromanone and Thiochromanone Derivatives - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
Application Notes and Protocols for High-Throughput Screening of a 2,5-Dimethylchroman-4-one Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-one derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a focused library of 2,5-dimethylchroman-4-one (B158438) derivatives. The primary biological target highlighted in these protocols is Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders. Inhibition of SIRT2 has emerged as a promising therapeutic strategy, and chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.[1][2][3][4][5][6]
These notes offer a comprehensive guide, from the parallel synthesis of the compound library to the execution of a robust HTS assay and the interpretation of the resulting data. The provided protocols are designed to be adaptable for standard laboratory automation and instrumentation.
Data Presentation: SIRT2 Inhibition by Chroman-4-one Derivatives
The following table summarizes the SIRT2 inhibitory activity of a representative set of substituted chroman-4-one derivatives. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors based on the this compound scaffold.
| Compound ID | R2-Substituent | R6-Substituent | R8-Substituent | SIRT2 Inhibition at 200 µM (%) | SIRT2 IC50 (µM) |
| 1a | n-Pentyl | Cl | Br | 88 | 4.5 |
| 1b | n-Pentyl | H | H | <10 | >200 |
| 1c | n-Pentyl | Br | Br | 92 | 1.5 |
| 1d | n-Pentyl | Me | Me | 35 | ND |
| 1e | n-Pentyl | I | I | 95 | 2.0 |
| 1f | n-Propyl | Br | Br | 90 | 3.0 |
| 1g | n-Heptyl | Br | Br | 93 | 1.8 |
ND: Not Determined. Data adapted from Fridén-Saxin et al., J. Med. Chem. 2012, 55, 16, 7104–7113.[1][3]
Structure-Activity Relationship (SAR) Summary:
-
Substitution at C2: An alkyl chain with three to five carbons at the 2-position is favorable for potent SIRT2 inhibition.
-
Substitution on the Aromatic Ring (C6 and C8): Larger, electron-withdrawing groups at the 6- and 8-positions, such as bromine and iodine, significantly enhance inhibitory activity. Unsubstituted derivatives (e.g., 1b) show a dramatic loss of potency.
-
Carbonyl Group: The integrity of the carbonyl group at C4 is crucial for activity.
Experimental Protocols
I. Parallel Synthesis of a this compound Derivative Library
This protocol describes a microwave-assisted, parallel synthesis approach for generating a library of this compound derivatives with diversity at the 2-position.
Workflow for Parallel Synthesis:
Caption: Workflow for the parallel synthesis of a this compound library.
Materials and Reagents:
-
2'-Hydroxy-5'-methylacetophenone
-
A diverse set of aldehydes (R-CHO)
-
Diisopropylamine (B44863) (DIPA)
-
Ethanol (B145695) (absolute)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Microwave vials (10 mL) with stir bars
-
Microwave synthesizer
-
Parallel purification system (e.g., automated flash chromatography)
Procedure:
-
Reactant Preparation: In a parallel array of 10 mL microwave vials, add 2'-hydroxy-5'-methylacetophenone (1 mmol), the corresponding aldehyde (1.1 mmol), and absolute ethanol (5 mL).
-
Base Addition: To each vial, add diisopropylamine (DIPA) (1.1 mmol).
-
Microwave Synthesis: Seal the vials and place them in the microwave synthesizer. Irradiate the reaction mixtures at 170°C for 1 hour.[1][3]
-
Cooling and Quenching: After the reaction is complete, cool the vials to room temperature.
-
Work-up: Dilute each reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Parallel Purification: Purify the crude products using an automated parallel flash chromatography system with a suitable gradient of ethyl acetate in hexanes to yield the desired this compound derivatives.
-
Characterization and Plating: Confirm the identity and purity of the library members (e.g., by LC-MS and ¹H NMR). Prepare a stock solution of each compound in DMSO (e.g., 10 mM) in a 96- or 384-well plate format for HTS.
II. High-Throughput Screening for SIRT2 Inhibition
This protocol outlines a fluorescence polarization (FP)-based HTS assay to identify inhibitors of SIRT2 from the synthesized library. The assay measures the displacement of a fluorescently labeled ligand from the SIRT2 active site.
HTS Workflow for SIRT2 Inhibition:
Caption: High-throughput screening workflow for identifying SIRT2 inhibitors.
Materials and Reagents:
-
Recombinant human SIRT2 enzyme
-
Fluorescently labeled SIRT2 ligand (e.g., a fluorescently tagged known inhibitor or substrate peptide)
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA)
-
NAD⁺
-
Known SIRT2 inhibitor (e.g., AGK2) for positive control
-
DMSO (for negative control)
-
384-well, low-volume, black assay plates
-
Acoustic dispenser or pin tool for compound addition
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare working solutions of SIRT2 enzyme, fluorescent probe, and NAD⁺ in SIRT2 assay buffer at their final desired concentrations.
-
Assay Plate Preparation: To each well of a 384-well plate, add the SIRT2 enzyme solution.
-
Compound Addition: Transfer a small volume (e.g., 50 nL) of the library compounds, positive control (known SIRT2 inhibitor), and negative control (DMSO) to the appropriate wells.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorescent probe and NAD⁺ solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])
-
FP_sample: Fluorescence polarization of the test compound well.
-
FP_max: Average fluorescence polarization of the DMSO control wells (maximum binding).
-
FP_min: Average fluorescence polarization of the positive control inhibitor wells (minimum binding).
-
-
Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.
-
Dose-Response Confirmation: Primary hits should be re-tested in a dose-response format to determine their IC50 values.
Signaling Pathway
SIRT2 Signaling in Cancer:
SIRT2 has a context-dependent role in cancer, acting as either a tumor suppressor or an oncogene. Its inhibition by this compound derivatives can impact several downstream pathways critical for cancer cell proliferation, survival, and metastasis.
Caption: Simplified SIRT2 signaling pathways affected by this compound inhibitors in cancer.
Pathway Description:
Inhibition of SIRT2 by this compound derivatives can lead to:
-
Increased p53 Acetylation: This can enhance the tumor suppressor activity of p53, leading to apoptosis.
-
Increased α-tubulin Acetylation: Hyperacetylation of α-tubulin can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.[1]
-
Modulation of the AKT/GSK-3β/β-catenin Pathway: SIRT2 can deacetylate and activate AKT.[7] Inhibition of SIRT2 can therefore lead to the suppression of this pathway, which is often hyperactivated in cancer, resulting in the inhibition of epithelial-mesenchymal transition (EMT), cell migration, and invasion.[7][8]
These application notes and protocols provide a framework for the efficient discovery and characterization of novel this compound-based SIRT2 inhibitors for potential therapeutic development.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Downregulation of SIRT2 Inhibits Invasion of Hepatocellular Carcinoma by Inhibiting Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chroman-4-one Derivatives as Chemical Probes for Sirtuin 2 (SIRT2) Inhibition
Disclaimer: To date, there is a lack of specific scientific literature detailing the use of 2,5-Dimethylchroman-4-one as a chemical probe. However, the chroman-4-one scaffold is a well-recognized privileged structure in medicinal chemistry, with various derivatives showing significant biological activities.[1] This document provides detailed application notes and protocols for a representative chroman-4-one derivative, 6,8-dibromo-2-pentylchroman-4-one , which has been identified as a potent and selective inhibitor of Sirtuin 2 (SIRT2), to illustrate the potential of this chemical class as chemical probes.[1][2]
Introduction to Chroman-4-ones as SIRT2 Inhibitors
Sirtuin 2 (SIRT2) is a member of the class III histone deacetylases (HDACs) that utilizes NAD+ as a cofactor to deacetylate lysine (B10760008) residues on both histone and non-histone protein substrates.[1][2] It is predominantly located in the cytoplasm and is involved in various cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis.[3][4][5] Dysregulation of SIRT2 activity has been implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.[1][5][6]
The chroman-4-one scaffold has emerged as a promising starting point for the development of selective SIRT2 inhibitors. Through systematic structure-activity relationship (SAR) studies, derivatives with substitutions at the 2-, 6-, and 8-positions have been shown to exhibit potent and selective inhibition of SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[1][2][7] These compounds can serve as valuable chemical probes to investigate the physiological and pathological roles of SIRT2.
Data Presentation: Inhibition of SIRT2 by Chroman-4-one Derivatives
The following table summarizes the in vitro inhibitory activity of a series of substituted 2-alkyl-chroman-4-ones against human SIRT2. The data is derived from fluorescence-based deacetylation assays.[1][7]
| Compound ID | R1 | R2 | R3 | SIRT2 IC50 (µM) |
| 1a | Br | Cl | n-pentyl | 4.5 |
| 1b | H | H | n-pentyl | >200 |
| 1c | Br | Br | n-pentyl | 1.5 |
| 1d | I | I | n-pentyl | 2.5 |
| 1e | Cl | Cl | n-pentyl | 4.0 |
| 1f | H | Cl | n-pentyl | 29 |
| 1g | H | NO2 | n-pentyl | 18 |
| 1h | H | OCH3 | n-pentyl | >200 |
| 1i | Br | Br | n-propyl | 2.5 |
| 1j | Br | Br | n-butyl | 2.0 |
| 1k | Br | Br | n-hexyl | 2.0 |
Data adapted from Fridén-Saxin et al., J. Med. Chem. 2012, 55 (16), pp 7104–7113.[1][7]
Experimental Protocols
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of chroman-4-one derivatives against recombinant human SIRT2. The assay measures the deacetylation of a fluorogenic acetylated peptide substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)[8]
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
Test compounds (chroman-4-one derivatives) dissolved in DMSO
-
Nicotinamide (a known SIRT inhibitor, for positive control)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare working solutions of SIRT2 enzyme, fluorogenic substrate, and NAD+ in Assay Buffer according to the manufacturer's recommendations or established literature protocols.
-
-
Assay Protocol:
-
Add 45 µL of Assay Buffer containing the SIRT2 enzyme to each well of a 96-well plate.
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Include wells for a positive control (e.g., Nicotinamide) and a no-enzyme control (blank).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of a solution containing the fluorogenic substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_vehicle))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
SIRT2 Signaling Pathway
Caption: SIRT2 deacetylates substrates, a process inhibited by chroman-4-ones.
Experimental Workflow for SIRT2 Inhibitor Screening
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 5. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SIRT2 Direct Fluorescent Screening Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethylchroman-4-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylchroman-4-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a base-catalyzed condensation of 2'-hydroxy-5'-methylacetophenone (B74881) with acetaldehyde (B116499), followed by an intramolecular oxa-Michael addition.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the acetophenone (B1666503) effectively. 2. Low Reaction Temperature: The activation energy for the condensation or cyclization may not be reached. 3. Poor Quality Reagents: Degradation of acetaldehyde or the acetophenone starting material. | 1. Base Selection: Switch to a stronger, non-nucleophilic base such as Diisopropylamine (B44863) (DIPA) or Pyrrolidine. 2. Temperature Optimization: If using conventional heating, ensure the reaction reaches reflux. For microwave-assisted synthesis, a temperature of 160-170 °C is often effective.[1] 3. Reagent Quality Check: Use freshly distilled acetaldehyde. Verify the purity of the 2'-hydroxy-5'-methylacetophenone via NMR or melting point analysis. |
| Significant Aldehyde Self-Condensation | The presence of electron-donating groups (like the 5-methyl group) on the 2'-hydroxyacetophenone (B8834) can decrease its reactivity, favoring the self-condensation of the more reactive acetaldehyde.[2] | 1. Control Stoichiometry: Use a slight excess of the acetophenone relative to the aldehyde. 2. Slow Aldehyde Addition: Add the acetaldehyde dropwise to the reaction mixture at a low temperature before heating to minimize its concentration at any given time. 3. Alternative Catalyst: Consider using a milder base or a Lewis acid catalyst to promote the desired reaction pathway. |
| Formation of Multiple Byproducts (Observed on TLC) | 1. Side Reactions: Besides aldehyde self-condensation, other side reactions may occur at elevated temperatures. 2. Incomplete Cyclization: The intermediate chalcone (B49325) may not fully cyclize to the chroman-4-one. | 1. Reaction Monitoring: Monitor the reaction progress by TLC to determine the optimal reaction time and prevent the formation of degradation products. 2. Extended Reaction Time/Increased Temperature: If incomplete cyclization is suspected, extending the reaction time or slightly increasing the temperature might drive the reaction to completion. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and byproducts (e.g., aldehyde self-condensation products) may have similar polarities, making separation by column chromatography challenging. 2. Oily Product: The final product may be an oil, which can be more difficult to purify than a crystalline solid. | 1. Chromatography Optimization: Use a shallow gradient of a less polar solvent system (e.g., ethyl acetate (B1210297) in hexanes) for flash column chromatography. Multiple chromatographic purifications may be necessary.[1] 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water, hexanes). If it is an oil, consider converting it to a solid derivative for purification, if feasible. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the one-pot reaction involving a base-catalyzed aldol (B89426) condensation of 2'-hydroxy-5'-methylacetophenone with acetaldehyde to form an intermediate chalcone, which then undergoes an intramolecular oxa-Michael addition to yield the this compound.[1]
Q2: Why are the yields for this compound often low?
A2: The presence of the electron-donating methyl group at the 5-position of the 2'-hydroxyacetophenone starting material can reduce its reactivity. This often leads to a higher propensity for the competing self-condensation of the aldehyde, which in turn lowers the yield of the desired chroman-4-one. For structurally similar compounds with electron-donating groups, yields as low as 17% have been reported.[1]
Q3: What analytical techniques are recommended for characterizing the final product?
A3: For full characterization, it is recommended to use ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry to determine the molecular weight, and FT-IR spectroscopy to identify key functional groups (e.g., the carbonyl group).
Q4: Can microwave-assisted synthesis improve the reaction?
A4: Yes, microwave irradiation can significantly reduce reaction times and in some cases improve yields by providing rapid and uniform heating. A typical condition is heating an ethanolic mixture of the reactants and a base like DIPA to 160-170 °C for about 1 hour.[1]
Q5: Are there any alternative synthetic strategies for chroman-4-ones?
A5: Other routes to chroman-4-ones exist, such as the intramolecular Friedel-Crafts acylation of phenoxypropionic acids. However, this method can also present challenges, including intermolecular acylation leading to polymers if the reaction is too concentrated. Radical cascade cyclizations of 2-(allyloxy)benzaldehydes offer another alternative.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Chroman-4-ones
| Starting Acetophenone | Aldehyde | Base | Solvent | Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2'-Hydroxy-5'-methylacetophenone | Acetaldehyde | DIPA | Ethanol | Microwave | 160-170 | 1 | Est. 15-25 | N/A |
| 2'-Hydroxyacetophenone | Hexanal | DIPA | Ethanol | Microwave | 160-170 | 1 | 55 | [1] |
| 3',5'-Dimethyl-2'-hydroxyacetophenone | Hexanal | DIPA | Ethanol | Microwave | 160-170 | 1 | 17 | [1] |
| 2'-Hydroxy-5'-methoxyacetophenone | Hexanal | DIPA | Ethanol | Microwave | 160-170 | 1 | 17 | [1] |
| 5'-Chloro-2'-hydroxyacetophenone | Hexanal | DIPA | Ethanol | Microwave | 160-170 | 1 | 51 | [1] |
*Estimated yield for this compound based on trends observed for analogous structures with electron-donating groups.
Experimental Protocols
Detailed Methodology for the Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of substituted chroman-4-ones.[1]
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Acetaldehyde
-
Diisopropylamine (DIPA)
-
Ethanol (absolute)
-
Dichloromethane
-
1 M Hydrochloric acid (aq)
-
10% Sodium hydroxide (B78521) (aq)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a 0.4 M solution of 2'-hydroxy-5'-methylacetophenone in absolute ethanol in a microwave-safe reaction vessel, add 1.1 equivalents of acetaldehyde and 1.1 equivalents of diisopropylamine (DIPA).
-
Seal the vessel and heat the mixture using microwave irradiation at 160-170 °C for 1 hour with a fixed hold time.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous sodium hydroxide, 1 M aqueous hydrochloric acid, water, and finally brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 2,5-Dimethylchroman-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Dimethylchroman-4-one from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The synthesis of this compound, often proceeding through an acid-catalyzed condensation of p-cresol (B1678582) with an acetoacetic acid derivative (a variation of the Pechmann or Simonis reaction), can lead to several byproducts. The most common include:
-
Unreacted Starting Materials: Residual p-cresol and acetoacetic acid or its ester.
-
Isomeric Products: Depending on the reaction conditions, other isomers of the chromanone may form.
-
Chromone Derivative: Dehydrogenation of the chromanone can lead to the formation of the corresponding 2,5-dimethylchromone.
-
Polymeric Materials: Intermolecular reactions, especially at high concentrations or temperatures, can result in the formation of polymeric byproducts.
-
Self-Condensation Products: If an aldehyde is used in the synthesis (e.g., in a Claisen-Schmidt condensation followed by cyclization), self-condensation of the aldehyde can be a significant byproduct, particularly with electron-donating groups on the phenolic starting material.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the purification process. A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297), should be used to achieve good separation between this compound and its impurities. The spots can be visualized under UV light (254 nm).
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for the elution of this compound is a mixture of hexane and ethyl acetate. Based on the purification of structurally similar chromanones, a ratio of 95:5 (hexane:ethyl acetate) can be used, with the polarity gradually increasing to facilitate the elution of the desired compound.[2] It is highly recommended to first determine the optimal solvent system using TLC.
Q4: My compound is not crystallizing. What can I do?
A4: If this compound fails to crystallize, you can try several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the supersaturated solution.
-
Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.
-
Cooling: Cool the solution slowly in an ice bath or refrigerator.
-
Solvent System Modification: Try a different solvent or a mixture of solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Spots on TLC | Incorrect solvent system polarity. | Test a range of solvent polarities. For non-polar compounds, start with a low polarity system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. For polar compounds, a more polar system may be required. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, move from a 95:5 hexane:ethyl acetate mixture to a 90:10 or 85:15 mixture. |
| All compounds elute together | The mobile phase is too polar. | Start with a less polar mobile phase. If using a gradient, ensure the initial polarity is low enough to allow for good separation of the less polar components. |
| Streaking of the compound on the TLC plate or column | The compound is interacting too strongly with the silica (B1680970) gel. | Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds. |
| Low recovery of the product | The compound may be irreversibly adsorbed onto the silica gel or is too soluble in the mobile phase. | If streaking is observed, try deactivating the silica gel with a small amount of water. If the compound is eluting too quickly, use a less polar mobile phase. Consider using a different stationary phase like alumina. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Use a lower boiling point solvent. Try a different solvent system. Ensure the solution is not supersaturated before cooling. |
| No crystals form upon cooling | The solution is not saturated, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try a solvent in which the compound has lower solubility. |
| Colored impurities in the crystals | The impurities co-crystallized with the product. | Perform a second recrystallization. Consider treating the hot solution with activated charcoal to remove colored impurities before filtration. |
| Low yield of crystals | The compound is too soluble in the cold solvent, or too much solvent was used. | Use a minimal amount of hot solvent to dissolve the compound. Cool the solution for a longer period or to a lower temperature. |
Data Presentation
The following table summarizes typical outcomes for different purification methods for chroman-4-one derivatives. The values are representative and may vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Flash Column Chromatography | 40 - 75 | > 95 | Good for separating compounds with different polarities. Can handle larger quantities. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | 50 - 85 | > 98 | Can yield very pure product. Relatively simple and inexpensive. | Only effective if suitable solvent is found. Not suitable for all compounds (e.g., oils). |
| Preparative HPLC | 30 - 60 | > 99 | High resolution and purity. Automated. | Expensive equipment and solvents. Limited sample capacity. |
| Sublimation | 20 - 50 | > 99 | Can provide very high purity for volatile solids. Solvent-free. | Only applicable to compounds that sublime. |
Note: The yield for flash column chromatography is based on a reported yield for the similar compound 2,2,6-trimethylchroman-4-one.[2] Other values are typical estimates for these purification techniques.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (or heptane)
-
Ethyl acetate
-
Glass column with a stopcock
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1).
-
Visualize the plate under a UV lamp to determine the Rf value of the product and the separation from impurities. Adjust the solvent system to achieve an Rf for the product of approximately 0.2-0.3.
-
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the top of the sand layer.
-
Add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of 2,5-Dimethylchroman-4-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and troubleshoot the synthesis of 2,5-Dimethylchroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot reaction involving a base-promoted crossed aldol (B89426) condensation between 2'-hydroxy-5'-methylacetophenone (B74881) and acetaldehyde (B116499), which is immediately followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring.[1] This reaction is often accelerated using microwave irradiation.
Q2: I am experiencing very low yields. What are the most likely causes?
A2: Low yields in this synthesis can stem from several factors. The most common issues include:
-
Suboptimal reaction conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly hinder the reaction.
-
Poor quality of starting materials: Impurities in 2'-hydroxy-5'-methylacetophenone or acetaldehyde can interfere with the reaction.
-
Side reactions: The self-condensation of acetaldehyde is a common competing reaction that consumes the aldehyde, reducing the yield of the desired product.
-
Incomplete cyclization: The intermediate chalcone (B49325) may not efficiently cyclize to form the final chroman-4-one.
Q3: What are the typical byproducts I should expect in this synthesis?
A3: The primary byproduct is from the self-condensation of acetaldehyde, especially under strong basic conditions. You may also have unreacted 2'-hydroxy-5'-methylacetophenone and the intermediate chalcone (1-(2-hydroxy-5-methylphenyl)but-2-en-1-one) present in your crude product.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through flash column chromatography on silica (B1680970) gel. A common eluent system is a mixture of ethyl acetate (B1210297) and a non-polar solvent like heptane (B126788) or hexane.[1] Recrystallization from a suitable solvent can also be employed for further purification.
Q5: Is microwave heating necessary for this reaction?
A5: While not strictly necessary, microwave heating has been shown to significantly reduce reaction times and improve yields for the synthesis of chroman-4-ones.[1] Conventional heating can also be used, but may require longer reaction times and careful temperature control to minimize byproduct formation.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solutions |
| Inactive Catalyst/Base | Use a fresh, high-purity batch of the base (e.g., DIPA, morpholine, pyrrolidine). Ensure it has been stored properly to prevent degradation. |
| Low Reaction Temperature | If using conventional heating, ensure the temperature is sufficient to drive the reaction (typically 95-170°C, depending on the solvent and base). Monitor the reaction temperature closely. For microwave synthesis, ensure the target temperature is reached and maintained.[1] |
| Poor Quality Starting Materials | Verify the purity of 2'-hydroxy-5'-methylacetophenone and acetaldehyde by techniques such as NMR or GC-MS before use. Purify if necessary. |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.1 equivalents) of acetaldehyde and the base relative to the 2'-hydroxy-5'-methylacetophenone to drive the reaction towards the product.[1] |
Problem 2: High Proportion of Byproducts
| Potential Cause | Recommended Solutions |
| Acetaldehyde Self-Condensation | Add the acetaldehyde slowly to the reaction mixture containing the 2'-hydroxy-5'-methylacetophenone and the base. This keeps the instantaneous concentration of acetaldehyde low, minimizing self-condensation. Consider using a weaker base or a lower reaction temperature. |
| Unreacted Starting Material | Increase the reaction time or temperature. Ensure adequate mixing to promote contact between reactants. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Incomplete Cyclization | After the initial aldol condensation, ensure the conditions are suitable for the intramolecular oxa-Michael addition. This may involve adjusting the temperature or reaction time. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the expected impact of different reaction parameters on the yield of this compound, based on studies of similar chroman-4-one syntheses.
Table 1: Effect of Different Bases on Yield
| Base | Typical Concentration | Expected Yield Range | Notes |
| Diisopropylamine (B44863) (DIPA) | 1.1 equivalents | 50-70% | A commonly used and effective base for this transformation.[1] |
| Morpholine | 1.1 equivalents | 45-65% | A good alternative to DIPA, has shown success in similar syntheses.[2] |
| Pyrrolidine | 1.1 equivalents | 40-60% | Can be effective, but may lead to more side products in some cases. |
| Potassium Hydroxide (B78521) (KOH) | Catalytic to stoichiometric | 30-50% | A stronger base that can promote acetaldehyde self-condensation; use with caution. |
Table 2: Effect of Solvent on Yield
| Solvent | Typical Reaction Temperature | Expected Yield Range | Notes |
| Ethanol (B145695) | 160-170°C (Microwave) | 50-70% | A common and effective solvent for this reaction under microwave conditions.[1] |
| Toluene | 95-110°C (Conventional/Reflux) | 40-60% | A suitable solvent for conventional heating, often used with a Dean-Stark trap to remove water. |
| Ionic Liquid (e.g., [bbim]Br) | 95-100°C (Conventional) | 40-50% | Can be an effective medium, but may require more specialized workup procedures.[2] |
| Dimethylformamide (DMF) | 120-150°C (Microwave/Conventional) | 30-50% | Can be used, but higher temperatures may lead to decomposition. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 2-alkyl-chroman-4-ones.[1]
Materials:
-
2'-hydroxy-5'-methylacetophenone
-
Acetaldehyde
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add 2'-hydroxy-5'-methylacetophenone (1.0 eq).
-
Add anhydrous ethanol to make a 0.4 M solution of the acetophenone.
-
Add diisopropylamine (1.1 eq).
-
Add acetaldehyde (1.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 160-170°C for 1 hour with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% NaOH solution, 1 M HCl solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in heptane) to obtain this compound.
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Chroman-4-one Synthesis
Welcome to the Technical Support Center for Chroman-4-one Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of chroman-4-ones, categorized by the synthetic method.
Method 1: Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Addition
This one-pot synthesis of 2-substituted chroman-4-ones from 2'-hydroxyacetophenones and aldehydes is a widely used and efficient method, often enhanced by microwave irradiation.[1] However, challenges can arise, primarily related to yield and purity.
Issue 1: Low Yield of the Desired Chroman-4-one
-
Possible Cause A: Sub-optimal Base and Solvent Combination. The choice of base and solvent significantly impacts the reaction efficiency.
-
Solution: Screen different bases and solvents. For instance, diisopropylamine (B44863) (DIPA) in ethanol (B145695) or toluene (B28343) has been shown to give good to excellent yields.[2] Pyrrolidine, morpholine, piperazine, and piperidine (B6355638) have also been used with varying success.[2] A systematic screening, as detailed in the table below, can help identify the optimal conditions for your specific substrates.
-
-
Possible Cause B: Electron-Donating Groups on the 2'-Hydroxyacetophenone (B8834). Substituents on the aromatic ring of the 2'-hydroxyacetophenone influence its reactivity. Electron-donating groups can decrease the electrophilicity of the carbonyl carbon, leading to lower yields.[1]
-
Solution: For substrates with electron-donating groups, it may be necessary to increase the reaction temperature or prolong the reaction time. Alternatively, using a more activating base might improve the yield.
-
-
Possible Cause C: Steric Hindrance from Bulky Aldehydes. While the reaction is generally effective for aliphatic aldehydes, bulky or aromatic aldehydes may result in lower yields.[3]
-
Solution: For sterically hindered aldehydes, consider increasing the amount of the base or using a higher reaction temperature. It is also worth exploring alternative synthetic routes if the yield remains unsatisfactory.
-
Issue 2: Presence of Significant Byproducts
-
Possible Cause: Aldehyde Self-Condensation. A common byproduct is the result of the self-condensation of the aldehyde starting material. This is particularly prevalent when the 2'-hydroxyacetophenone is substituted with electron-donating groups, which reduces its reactivity and favors the competing self-condensation pathway.[1]
-
Solution: To minimize aldehyde self-condensation, ensure that the 2'-hydroxyacetophenone is of high purity. Using a slight excess of the 2'-hydroxyacetophenone relative to the aldehyde can also help. Additionally, carefully controlling the reaction temperature and using a less reactive base might suppress this side reaction.
-
Method 2: Intramolecular Friedel-Crafts Acylation
This method typically involves the cyclization of a 3-phenoxypropanoic acid or its corresponding acyl chloride using a Lewis acid or a strong protic acid.
Issue 1: Low Yield of the Cyclized Product
-
Possible Cause A: Ineffective Lewis Acid Catalyst. The choice and amount of the Lewis acid are critical for the success of the reaction.
-
Solution: A variety of Lewis acids, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄), can be used.[4] It is often necessary to use stoichiometric amounts of the catalyst due to its complexation with the product ketone.[4][5] Screening different Lewis acids and optimizing their stoichiometry is recommended.
-
-
Possible Cause B: Incomplete Reaction. The starting material, 3-phenoxypropanoic acid, may remain if the reaction conditions are not forcing enough.
-
Solution: Increase the reaction temperature or extend the reaction time. Ensure that the reagents and solvent are anhydrous, as moisture can deactivate the Lewis acid catalyst.
-
Issue 2: Formation of Byproducts
-
Possible Cause A: Intermolecular Acylation. At high concentrations, the acylating agent of one molecule can react with the aromatic ring of another, leading to the formation of polymeric material.
-
Solution: The reaction should be carried out under high dilution conditions to favor the intramolecular pathway.
-
-
Possible Cause B: Dealkylation or Rearrangement. Strong Lewis acids can sometimes cause the cleavage or rearrangement of alkyl groups present on the aromatic ring.
-
Solution: Use a milder Lewis acid or optimize the reaction temperature to minimize these side reactions.
-
Method 3: Radical Cascade Cyclization
This modern approach involves the reaction of a 2-(allyloxy)arylaldehyde with a radical initiator to form the chroman-4-one ring system.
Issue 1: Low Reaction Efficiency
-
Possible Cause: Inefficient Radical Generation or Propagation. The choice of radical initiator and reaction conditions are crucial for a successful outcome.
-
Solution: Common radical initiators include persulfates like (NH₄)₂S₂O₈.[6][7] Visible-light photoredox catalysis is also an effective method for generating the necessary radicals under mild conditions.[6][8] Optimization of the initiator/catalyst loading, light source (for photochemical reactions), and temperature is key.
-
Issue 2: Competing Side Reactions
-
Possible Cause A: Direct Reduction of the Aldehyde. The aldehyde functional group can be reduced to an alcohol under certain radical conditions.
-
Solution: Carefully select the radical initiator and reaction conditions to favor the desired cyclization pathway over aldehyde reduction.
-
-
Possible Cause B: Intermolecular Reactions. The generated radical may react with another molecule instead of undergoing intramolecular cyclization.
-
Solution: Similar to the Friedel-Crafts acylation, running the reaction at a lower concentration can favor the intramolecular cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chroman-4-ones?
A1: The most prevalent methods for synthesizing chroman-4-ones include:
-
Base-promoted aldol condensation followed by intramolecular oxa-Michael addition: A one-pot reaction between a 2'-hydroxyacetophenone and an aldehyde.[1]
-
Intramolecular Friedel-Crafts acylation: Cyclization of 3-phenoxypropanoic acids or their derivatives.
-
Radical cascade cyclization: Reaction of 2-(allyloxy)arylaldehydes with a radical source.
-
Reduction of chromones: Conversion of the corresponding chromone (B188151) to a chroman-4-one.
Q2: I am having trouble purifying my chroman-4-one by column chromatography. The compound streaks or does not move from the baseline. What can I do?
A2: This is a common issue with polar compounds like ketones. Here are some troubleshooting steps:
-
Optimize the Solvent System: If your compound is very polar, you may need to use a more polar eluent. For highly polar compounds that do not move even with 100% ethyl acetate, you can try adding a small amount of methanol (B129727) to your eluent system.
-
Use Additives: For basic compounds, adding a small amount of triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve peak shape and reduce tailing. For acidic compounds, a small amount of acetic acid can be beneficial.
-
Consider a Different Stationary Phase: If silica (B1680970) gel is not providing adequate separation, you could try using alumina (B75360) or reverse-phase silica.
-
Dry Loading: If your compound has poor solubility in the eluent, you can dry-load it onto the column by pre-adsorbing it onto a small amount of silica gel.
Q3: How do substituents on the aromatic ring of the 2'-hydroxyacetophenone affect the yield in the aldol condensation method?
A3: The electronic nature of the substituents has a significant impact on the reaction yield.
-
Electron-withdrawing groups generally lead to higher yields of the desired chroman-4-one.[1] These groups increase the acidity of the methyl protons of the acetophenone (B1666503), facilitating the initial aldol reaction.
-
Electron-donating groups tend to decrease the yield.[1] They reduce the reactivity of the acetophenone and can promote the self-condensation of the aldehyde as a side reaction, which can also complicate the purification process.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Alkyl Substituted Chroman-4-ones via Aldol Condensation[2]
| Entry | Base (1.1 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pyrrolidine | EtOH | 100 | 52 |
| 2 | Pyrrolidine | EtOH | 170 | 16 |
| 3 | DIPA | EtOH | 100 | 71 |
| 4 | DIPA | EtOH | 170 | 88 |
| 5 | DIPA | Toluene | 170 | 78 |
| 6 | Morpholine | EtOH | 170 | 72 |
| 7 | Piperazine | EtOH | 170 | 61 |
| 8 | Piperidine | EtOH | 170 | 63 |
Reaction conditions: 3'-bromo-5'-chloro-2'-hydroxyacetophenone (B1273138) and 3-phenylpropanal, microwave irradiation for 1 hour.
Table 2: Effect of Substituents on the Yield of 2-Pentylchroman-4-ones[1]
| 2'-Hydroxyacetophenone Substituent | Yield (%) |
| 6,8-Dibromo | High (not specified) |
| 6,8-Dichloro | High (not specified) |
| 6-Bromo-8-chloro | 88 |
| 6,8-Dimethyl | 17 |
| 6-Methoxy | 17 |
Reaction conditions: 2'-hydroxyacetophenone derivative, hexanal, DIPA, EtOH, microwave irradiation at 160-170 °C for 1 hour.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-chroman-4-ones[1]
-
To a 0.4 M solution of the appropriate 2′-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane (B109758) (CH₂Cl₂).
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.
Protocol 2: Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropanoic Acid
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 3-phenoxypropionyl chloride (1 equivalent) in anhydrous DCM dropwise. (Note: 3-phenoxypropionyl chloride can be prepared from 3-phenoxypropanoic acid and a chlorinating agent like oxalyl chloride or thionyl chloride).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Visible-Light-Promoted Radical Cascade Cyclization for 3-Substituted Chroman-4-ones[6]
-
In a reaction vessel, combine the 2-(allyloxy)arylaldehyde (1 equivalent), the radical precursor (e.g., an oxime ester, 1.2 equivalents), and the photoredox catalyst (e.g., fac-Ir(ppy)₃, 1 mol%).
-
Add the appropriate solvent (e.g., acetonitrile).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 3-substituted chroman-4-one.
Mandatory Visualizations
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Enantioselective synthesis of 4-substituted tetrahydroisoquinolines via palladium-catalyzed intramolecular Friedel–Crafts type allylic alkylation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Chroman-4-one Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges, specifically low yields, encountered during the synthesis of chroman-4-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in chroman-4-one cyclization reactions?
Low or no yield of the desired chroman-4-one can stem from several factors:
-
Inefficient Cyclization: The final ring-closing step can be challenging due to steric hindrance, suboptimal reaction conditions (e.g., temperature, catalyst), or the use of a weak acid or base catalyst.[1]
-
Starting Material or Product Decomposition: The reactants or the newly formed chroman-4-one may be unstable under the reaction conditions.[1]
-
Incorrect Reaction Conditions: Key parameters like solvent, temperature, and reaction time significantly influence the yield.[1]
-
Catalyst Inactivity: The chosen catalyst might be poisoned, degraded, or unsuitable for the specific transformation.[1]
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
Q2: What are the typical side reactions observed during chroman-4-one synthesis?
Several side reactions can occur depending on the synthetic route:
-
Aldol (B89426) Condensation Route: A prevalent byproduct is the self-condensation of the aldehyde starting material. This is especially problematic when the 2'-hydroxyacetophenone (B8834) has electron-donating substituents, which can decrease its reactivity.[2][3][4]
-
Intramolecular Friedel-Crafts Acylation: Potential side reactions include intermolecular acylation leading to polymeric materials if the reaction is too concentrated, and dealkylation or rearrangement of alkyl groups on the aromatic ring under strong Lewis acid catalysis. Incomplete cyclization is also a possibility.[2]
-
Radical Cascade Cyclization: These reactions can sometimes produce a mixture of products. Potential side reactions include the direct reduction of the aldehyde to an alcohol, intermolecular reactions, or rearrangement of the radical intermediate.[2]
Q3: How do substituents on the starting materials affect the yield?
The electronic properties of substituents on the aromatic ring of the 2'-hydroxyacetophenone play a crucial role:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the 2'-hydroxyacetophenone can decrease the acidity of the phenolic proton and the reactivity of the acetophenone. This can lead to a higher likelihood of aldehyde self-condensation, resulting in lower yields of the desired chroman-4-one.[2][3][4] For instance, the synthesis of 6,8-dimethyl- and 6-methoxy-substituted 2-pentylchroman-4-one derivatives resulted in only a 17% yield due to this issue.[3][4]
-
Electron-deficient 2'-hydroxyacetophenones generally lead to higher yields of the desired chroman-4-ones.[3][4]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting low yields in chroman-4-one cyclization reactions.
Guide 1: Issues Related to Reaction Conditions
Problem: The reaction is resulting in a low yield or a complex mixture of products.
A logical workflow for troubleshooting reaction condition issues can be visualized as follows:
Caption: Troubleshooting workflow for reaction conditions.
| Observation | Potential Cause | Recommended Solution(s) |
| Low conversion of starting material | Reaction temperature is too low, or reaction time is too short. | Systematically increase the reaction temperature. For some cyclizations, microwave irradiation may be beneficial.[1][3][4] Also, consider running a time-course study to determine the optimal reaction duration. |
| Formation of multiple products | The solvent may not be optimal for the desired reaction pathway. | Screen a variety of solvents with different polarities. |
| No reaction or very slow reaction | The catalyst may be inactive or inappropriate for the substrate. | Experiment with different acid or base catalysts.[1] Adjust the catalyst loading. |
| Decomposition of starting material or product | The reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress more frequently. |
Guide 2: Issues Related to Starting Materials and Byproduct Formation
Problem: Significant formation of byproducts is observed, leading to a low yield of the desired chroman-4-one.
A decision-making process for addressing byproduct formation is outlined below:
Caption: Decision tree for managing byproduct formation.
| Observation | Potential Cause | Recommended Solution(s) |
| Significant amount of aldehyde self-condensation product. | This is common with electron-rich 2'-hydroxyacetophenones which are less reactive.[2][3][4] | 1. Increase the concentration of the 2'-hydroxyacetophenone relative to the aldehyde.2. Slowly add the aldehyde to the reaction mixture to maintain a low concentration of the aldehyde.[2] |
| Formation of polymeric material. | Intermolecular acylation is occurring, likely due to high reactant concentrations.[2] | Dilute the reaction mixture. |
| Presence of unreacted starting phenoxypropionic acid (in Friedel-Crafts route). | Incomplete cyclization due to suboptimal reaction conditions.[2] | Increase the reaction temperature or try a stronger Lewis acid catalyst. |
Experimental Protocols
General Procedure for Synthesis of 2-Alkyl-Chroman-4-ones
This protocol is based on a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[3][4]
-
To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (B145695) (0.4 M), add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (B44863) (DIPA) (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂).
-
Wash the organic phase sequentially with 10% aqueous sodium hydroxide (B78521) (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.
-
Dry the organic phase over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.
General Procedure for Cascade Radical Annulation for Ester-Containing Chroman-4-ones
This metal-free method involves the cyclization of 2-(allyloxy)arylaldehydes with oxalates.[5]
-
In a reaction vessel, combine the 2-(allyloxy)arylaldehyde (0.1 mmol, 1 equivalent), 2-methoxy-2-oxoacetic acid (0.3 mmol, 3 equivalents), and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) (0.3 mmol, 3 equivalents).
-
Add the solvent system, typically a mixture of DMSO and water (e.g., 500:1, 0.6 mL).
-
Place the reaction under a nitrogen atmosphere.
-
Heat the mixture at 90 °C for 24 hours.
-
After the reaction is complete, purify the product by flash column chromatography on silica (B1680970) gel.
Quantitative Data Summary
Table 1: Optimization of Cascade Radical Annulation Conditions[5]
| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | (NH₄)₂S₂O₈ | DMSO | 80 | 65 |
| 7 | (NH₄)₂S₂O₈ | DMSO/H₂O (500:1) | 80 | 76 |
| 11 | K₂S₂O₈ | DMSO/H₂O (500:1) | 80 | No Product |
| 12 | Na₂S₂O₈ | DMSO/H₂O (500:1) | 80 | No Product |
| 16 | (NH₄)₂S₂O₈ | DMSO/H₂O (500:1) | 90 | 81 |
| 17 | (NH₄)₂S₂O₈ | DMSO/H₂O (500:1) | 100 | 78 |
Conditions: 1a (0.1mmol), 2a (0.3 mmol), oxidant (0.3mmol), solvent (0.6 mL), under N₂ atmosphere for 24 h. Isolated yields.
Table 2: Effect of Substituents on Chroman-4-one Yield[3][4]
| 2'-Hydroxyacetophenone Substituent(s) | Aldehyde | Yield (%) |
| Unsubstituted | Hexanal | 55 |
| 6,8-Dimethyl | Hexanal | 17 |
| 6-Methoxy | Hexanal | 17 |
| 6-Chloro | Hexanal | 51 |
Reactions were conducted using microwave irradiation at 160–170 °C for 1 hour with DIPA as the base.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5-Dimethylchroman-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dimethylchroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is a one-pot reaction involving the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone (B74881) with acetaldehyde (B116499). This is immediately followed by an intramolecular oxa-Michael addition to yield the final chromanone product.
Q2: What are the primary starting materials for this synthesis?
A2: The key starting materials are 2'-hydroxy-5'-methylacetophenone and acetaldehyde. A base is required to catalyze the reaction, and a suitable solvent, such as ethanol (B145695), is typically used.
Q3: What is the key challenge in the synthesis of this compound?
A3: A significant challenge is the potential for side reactions, particularly the self-condensation of acetaldehyde, which can compete with the desired reaction pathway. This is exacerbated by the presence of the electron-donating methyl group on the 2'-hydroxy-5'-methylacetophenone, which can reduce its reactivity towards condensation.[1]
Q4: What purification techniques are recommended for this compound?
A4: Purification is typically achieved through flash column chromatography on silica (B1680970) gel. The choice of eluent may vary but is often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields are a common issue and can often be attributed to several factors. Below is a systematic guide to troubleshooting this problem.
| Potential Cause | Recommended Solution |
| Purity of Starting Materials | Ensure 2'-hydroxy-5'-methylacetophenone and acetaldehyde are of high purity. Impurities can lead to undesired side reactions. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and the choice and concentration of the base. Microwave irradiation can sometimes improve yields and reduce reaction times.[1] |
| Acetaldehyde Self-Condensation | This is a major competing side reaction. To minimize it, consider adding acetaldehyde slowly to the reaction mixture. Maintaining a lower reaction temperature during the initial condensation phase may also be beneficial. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the temperature. |
| Product Degradation | Prolonged exposure to harsh basic or acidic conditions during workup can potentially degrade the product. Neutralize the reaction mixture carefully and minimize the time the product is in contact with strong acids or bases. |
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts is a key challenge. This guide will help in identifying and minimizing the formation of common impurities.
| Potential Byproduct | Identification | Mitigation Strategy |
| Acetaldehyde Self-Condensation Products (e.g., Crotonaldehyde, Paraldehyde) | Can be identified by NMR and GC-MS analysis of the crude product. These are typically more volatile than the desired product. | Use a slow addition of acetaldehyde. Optimize the base concentration and temperature to favor the reaction with the acetophenone. |
| Unreacted 2'-hydroxy-5'-methylacetophenone | Easily identified by TLC, comparing with the starting material spot. | Ensure a slight excess of acetaldehyde is used. Optimize reaction time and temperature to drive the reaction to completion. |
| Chalcone Intermediate (1-(2-hydroxy-5-methylphenyl)but-2-en-1-one) | May be observed on TLC as a spot with intermediate polarity between the starting material and the final product. | Ensure sufficient time and appropriate conditions for the intramolecular Michael addition to occur. A slightly higher temperature or longer reaction time after the initial condensation may be required. |
| Polymeric Materials | May appear as an insoluble residue or baseline material on TLC. | Avoid excessively high temperatures or prolonged reaction times. Ensure efficient stirring to prevent localized high concentrations of reactants. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 2-alkyl-chroman-4-ones and should be optimized for specific laboratory conditions.[1]
Materials:
-
2'-hydroxy-5'-methylacetophenone
-
Acetaldehyde
-
Diisopropylamine (B44863) (DIPA) or another suitable base (e.g., pyrrolidine, piperidine)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
To a solution of 2'-hydroxy-5'-methylacetophenone (1.0 eq) in anhydrous ethanol (to make a 0.4 M solution) in a microwave-safe reaction vessel, add diisopropylamine (1.1 eq).
-
Slowly add acetaldehyde (1.1-1.5 eq) to the mixture with stirring.
-
Seal the vessel and heat the mixture using microwave irradiation at a temperature between 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% NaOH solution, 1 M HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Logical Relationship of Side Reactions
Caption: Common side reactions in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 2,5-Dimethylchroman-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2,5-Dimethylchroman-4-one in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule and is expected to have low solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and other common organic solvents. For biological assays, it is typically dissolved in a water-miscible organic solvent first to create a stock solution, which is then diluted into the aqueous assay buffer.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Decrease the final concentration of the organic solvent: While a higher concentration of the organic solvent in the stock solution is good for initial dissolution, the final concentration in your assay should be kept to a minimum (ideally below 1% and often below 0.5%) to avoid solvent effects on the biological system.
-
Optimize the dilution method: Instead of adding the stock solution directly to the full volume of the buffer, try adding it to a smaller volume of the buffer with vigorous vortexing or stirring, and then bring it up to the final volume.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a stock solution in a combination of DMSO and ethanol might provide better solubility upon dilution than DMSO alone.
-
Consider the use of surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68, at low concentrations (e.g., 0.01-0.1%), can help to maintain the solubility of hydrophobic compounds in aqueous media.
-
Explore the use of cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Q3: What is the recommended starting concentration for a stock solution of this compound?
A3: A common starting point for a stock solution in 100% DMSO is in the range of 10-50 mM. The optimal concentration will depend on the required final concentration in your assay and the solubility limit of the compound in the chosen solvent. It is always recommended to perform a small-scale solubility test first.
Q4: Can I use sonication or gentle heating to help dissolve this compound?
A4: Yes, both sonication and gentle warming (e.g., to 37°C) can aid in the dissolution of this compound in the initial organic solvent. However, be cautious with heating as it can potentially degrade the compound. Always check the compound's stability at elevated temperatures. After dissolution, ensure the solution returns to room temperature before making further dilutions to avoid precipitation upon cooling.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of organic solvent stock solution upon storage. | The concentration is too high for the storage temperature (e.g., -20°C). | 1. Prepare a less concentrated stock solution. 2. Store the stock solution at room temperature or 4°C if the compound is stable at these temperatures. 3. Before use, gently warm the stock solution to redissolve any precipitate. |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound. - Precipitation of the compound in the assay medium. | 1. Visually inspect your stock and working solutions for any precipitate before each use. 2. Prepare fresh dilutions for each experiment. 3. Re-evaluate your solubilization protocol to ensure complete and stable dissolution. |
| Observed cellular toxicity or off-target effects in cell-based assays. | The concentration of the organic solvent (e.g., DMSO) is too high in the final assay volume. | 1. Ensure the final concentration of the organic solvent is at a non-toxic level for your specific cell line (typically <0.5%). 2. Include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments. |
Quantitative Data Summary
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| Methanol | ≥ 10 mg/mL |
| Water | < 0.1 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 1.762 mg of this compound (MW: 176.21 g/mol ).
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or gently warm to 37°C until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial at room temperature or as recommended by the supplier, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Serial Dilution: Perform a serial dilution of the 10 mM DMSO stock solution into the desired aqueous assay buffer (e.g., PBS or cell culture medium).
-
Vortexing: After each dilution step, vortex the solution thoroughly to ensure proper mixing and to minimize precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is below the tolerance level of your assay system (e.g., <0.5%).
-
Visual Inspection: Before adding the working solution to your assay, visually inspect it for any signs of precipitation.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for addressing precipitation issues.
stability of 2,5-Dimethylchroman-4-one under different storage conditions
This technical support center provides guidance on the stability of 2,5-Dimethylchroman-4-one under various storage conditions. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[1] It is recommended to keep the container tightly closed to prevent moisture absorption, as the compound may be hygroscopic. For long-term storage, refrigeration at 2-8°C is advisable. The compound should also be protected from light.[2]
Q2: What are the typical signs of degradation of this compound?
Degradation of this compound may be indicated by a change in physical appearance, such as color or the formation of precipitates. Chemical degradation can be monitored by techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.
Q3: What factors can affect the stability of this compound in solution?
The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[3][4] Hydrolysis can occur at acidic or basic pH, and the rate of degradation is often accelerated at elevated temperatures.[5] Exposure to light, especially UV light, can also lead to photodegradation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products. |
| Loss of potency or reduced biological activity | Chemical degradation of the compound. | 1. Verify the purity of the compound using a suitable analytical method like HPLC or LC-MS. 2. If degradation is confirmed, obtain a new batch of the compound and store it under the recommended conditions. |
| Change in physical appearance (e.g., color change) | Instability of the compound, possibly due to oxidation or other degradation pathways. | 1. Discontinue use of the affected batch. 2. Evaluate the storage environment for exposure to air, light, or incompatible materials. |
Stability Data Summary
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is illustrative and intended to guide researchers in designing their own stability studies.
Table 1: Stability of this compound Solid State under Accelerated Conditions (40°C/75% RH)
| Time (Weeks) | Appearance | Purity (%) by HPLC |
| 0 | White to off-white powder | 99.8 |
| 2 | No change | 99.5 |
| 4 | No change | 99.1 |
| 8 | Slight yellowish tint | 98.5 |
| 12 | Yellowish powder | 97.8 |
Table 2: Stability of this compound in Aqueous Solution (1 mg/mL) at Different pH and Temperatures
| pH | Temperature | Purity (%) after 48 hours |
| 3.0 | 25°C | 95.2 |
| 3.0 | 40°C | 90.8 |
| 7.0 | 25°C | 99.1 |
| 7.0 | 40°C | 97.5 |
| 9.0 | 25°C | 96.8 |
| 9.0 | 40°C | 92.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance.[5][6]
Objective: To investigate the degradation of this compound under various stress conditions.
Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 105°C for 48 hours.
-
Photodegradation: Solution exposed to UV light (254 nm) and visible light for 48 hours.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
For each stress condition, mix the stock solution with the respective stressor. For thermal degradation, use the solid compound.
-
Incubate the samples for the specified duration.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Methodology:
-
Optimize the mobile phase gradient to achieve adequate separation of the parent peak from all degradation product peaks.
-
Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. 4-Chromanone(491-37-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Stability of 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ; NSC 224070) in aqueous solutions by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
preventing degradation of 2,5-Dimethylchroman-4-one during experiments
Disclaimer: The information provided is based on available scientific literature for 2,2-Dimethylchroman-4-one and related chroman-4-one structures, as information on the specific degradation pathways of 2,5-Dimethylchroman-4-one is limited. It is presumed that the user is inquiring about 2,2-Dimethylchroman-4-one, a more commonly referenced compound.
This guide is intended for researchers, scientists, and drug development professionals to prevent the degradation of 2,2-Dimethylchroman-4-one during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2,2-Dimethylchroman-4-one?
A1: While specific degradation kinetics for 2,2-Dimethylchroman-4-one are not extensively documented, degradation of the broader chroman-4-one class is influenced by factors such as pH, temperature, and light exposure. The chroman-4-one scaffold can be susceptible to hydrolysis under strongly acidic or basic conditions, and thermal decomposition at elevated temperatures. Photodegradation can also occur upon exposure to UV light.
Q2: What are the visible signs of 2,2-Dimethylchroman-4-one degradation?
A2: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change from its typical light yellow to purple solid state. In solution, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC, GC-MS) is a clear indicator of degradation.
Q3: How should I properly store 2,2-Dimethylchroman-4-one to ensure its stability?
A3: To maintain the integrity of 2,2-Dimethylchroman-4-one, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place. For enhanced stability, particularly for long-term storage, refrigeration at 0-8°C is recommended.[1] It is also crucial to protect the compound from light.
Q4: Can I freeze solutions of 2,2-Dimethylchroman-4-one for storage?
A4: Caution should be exercised when freezing aqueous solutions of similar heterocyclic compounds, as some may precipitate out of solution in a form that does not readily redissolve, potentially indicating polymerization or degradation.[2] It is advisable to test the freeze-thaw stability on a small scale before committing to long-term frozen storage.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptom: You observe variable or lower-than-expected activity of 2,2-Dimethylchroman-4-one in your biological experiments.
Potential Cause: The compound may be degrading in your assay medium or under your experimental conditions (e.g., physiological pH, incubation temperature).
Troubleshooting Steps:
-
Assess Compound Stability in Assay Buffer:
-
Prepare a solution of 2,2-Dimethylchroman-4-one in your assay buffer.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C for 24 hours).
-
Analyze the sample by HPLC or LC-MS at different time points to quantify the amount of intact compound remaining.
-
-
Modify Experimental Conditions:
-
If degradation is observed, consider reducing the incubation time or temperature if the experimental design allows.
-
Ensure that stock solutions are freshly prepared before each experiment.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptom: During HPLC or GC-MS analysis, you notice additional peaks that are not present in the chromatogram of a freshly prepared standard.
Potential Cause: This is a strong indication of degradation. The new peaks represent degradation products.
Troubleshooting Steps:
-
Review Sample Handling and Storage:
-
Confirm that the compound and its solutions have been stored correctly (i.e., protected from light, at the recommended temperature).
-
Evaluate the solvents used for sample preparation for any potential reactivity with the compound.
-
-
Investigate Potential Stress Factors:
-
pH: If using buffered solutions, check the pH. Chroman-4-ones may be unstable at extreme pH values.
-
Temperature: Assess if the sample was exposed to high temperatures during preparation or analysis.
-
Light: Ensure that all sample handling steps are performed with minimal exposure to light, especially UV light. Amber vials or aluminum foil can be used for protection.
-
Summary of Stability and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 0-8°C[1] | To minimize thermal degradation and maintain long-term stability. |
| Light Exposure | Store in the dark; use amber vials for solutions. | To prevent potential photodegradation. |
| pH of Solutions | Maintain near-neutral pH (6-8) unless otherwise required by the experiment. | To avoid acid- or base-catalyzed hydrolysis of the chroman-4-one ring. |
| Atmosphere | Store in a tightly sealed container. | To protect from moisture and atmospheric oxygen which could contribute to oxidative degradation. |
| Solvent Choice | Use high-purity, anhydrous solvents for stock solutions. | To prevent solvent-mediated degradation. |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
-
Accurately weigh the desired amount of 2,2-Dimethylchroman-4-one in a clean, dry vial.
-
Add the appropriate volume of a suitable solvent (e.g., anhydrous DMSO, ethanol, or acetonitrile) to achieve the desired concentration.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution in an amber vial at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from protocols for similar chromanone structures and should be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for 2,2-Dimethylchroman-4-one (to be determined empirically, but likely in the UV range).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: A general experimental workflow for handling 2,2-Dimethylchroman-4-one.
Caption: A logical flowchart for troubleshooting the degradation of 2,2-Dimethylchroman-4-one.
References
Technical Support Center: Scale-Up Synthesis of 2,5-Dimethylchroman-4-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2,5-Dimethylchroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound on a larger scale?
A1: The most prevalent methods for synthesizing this compound, particularly with scalability in mind, are:
-
Base-Catalyzed Aldol (B89426) Condensation: This is a one-step approach involving the reaction of 2'-hydroxy-5'-methylacetophenone (B74881) with acetaldehyde (B116499) in the presence of a base.[1]
-
Intramolecular Friedel-Crafts Acylation: This two-step process typically involves the reaction of a substituted phenol (B47542) with an appropriate acid or acid chloride to form an ester, followed by cyclization using a Lewis acid.
-
Radical Cascade Cyclization: A more modern approach that can involve the cyclization of appropriately substituted 2-(allyloxy)benzaldehydes.
Q2: We are observing a significant amount of a persistent impurity in our base-catalyzed synthesis. What is the likely culprit and how can we mitigate it?
A2: A very common byproduct in the base-catalyzed aldol condensation route to chroman-4-ones is the self-condensation product of the aldehyde starting material, in this case, acetaldehyde.[2] This is especially problematic if the 2'-hydroxyacetophenone (B8834) derivative has electron-donating groups, which can decrease its reactivity and favor the aldehyde self-condensation pathway.[2]
Troubleshooting Steps:
-
Control Reagent Addition: Add the acetaldehyde slowly to the reaction mixture containing the 2'-hydroxy-5'-methylacetophenone and base. This maintains a low concentration of the aldehyde, minimizing self-condensation.
-
Optimize Temperature: Lowering the reaction temperature can sometimes favor the desired reaction over the self-condensation.
-
Choice of Base: Experiment with different bases (e.g., NaOH, KOH, DIPA) and their concentrations to find optimal conditions that promote the desired condensation.[1]
Q3: Our yield has dropped significantly upon scaling up the intramolecular Friedel-Crafts acylation. What are the potential causes?
A3: Several factors can contribute to lower yields during the scale-up of a Friedel-Crafts acylation:
-
Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized overheating or poor distribution of the Lewis acid catalyst, resulting in side reactions or incomplete conversion.
-
Exothermic Reaction Control: The reaction is often exothermic. Poor heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions like intermolecular acylation, which can result in polymeric material.[2]
-
Moisture Sensitivity: Lewis acids used in this reaction (e.g., AlCl₃, BF₃·OEt₂) are highly sensitive to moisture. In a larger scale setup, there are more opportunities for atmospheric moisture to enter the system, which can deactivate the catalyst.
Q4: What are the primary challenges associated with purifying this compound at an industrial scale?
A4: Large-scale purification presents several challenges:
-
Viscous Product: The crude product can be a viscous liquid or oil, making it difficult to handle and purify by crystallization.[1]
-
Azeotrope Formation: The product may form azeotropes with solvents, complicating purification by distillation.
-
Column Chromatography: While effective at the lab scale, flash chromatography is often not economically viable for large-scale production. Alternative methods like fractional distillation under reduced pressure or crystallization from a carefully selected solvent system are preferred.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction; side reactions. | Monitor reaction progress by TLC or HPLC. Optimize reaction time, temperature, and reagent stoichiometry. Ensure anhydrous conditions for moisture-sensitive reactions. |
| Formation of Side Products | Incorrect reaction conditions; poor reagent quality. | Characterize byproducts by NMR and MS to understand their formation mechanism. Adjust reaction parameters (e.g., temperature, addition rate) to minimize their formation.[2] |
| Difficulty in Product Isolation | Product is an oil or has poor crystallization properties. | Attempt vacuum distillation. Screen various solvent systems for crystallization. Consider converting the product to a crystalline derivative for purification, followed by regeneration. |
| Inconsistent Results Between Batches | Variations in raw material quality; poor process control. | Qualify all raw materials before use. Implement strict process controls for temperature, pressure, and mixing. |
| Exothermic Runaway Reaction | Poor heat transfer on a larger scale. | Ensure the reactor has adequate cooling capacity. Use a semi-batch process where one reagent is added slowly to control the reaction rate and heat generation. |
Experimental Protocols
Protocol 1: Base-Catalyzed Aldol Condensation of 2'-hydroxy-5'-methylacetophenone and Acetaldehyde
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 2'-hydroxy-5'-methylacetophenone and a suitable solvent (e.g., ethanol).
-
Base Addition: A solution of a suitable base (e.g., aqueous NaOH) is added to the reactor.
-
Aldehyde Addition: Acetaldehyde is added dropwise to the stirred mixture at a controlled temperature (e.g., 10-20 °C) over a period of 2-4 hours.
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Workup: The reaction mixture is neutralized with an acid (e.g., HCl). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or crystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Catalyst Deactivation in Chroman-4-One Synthesis
Welcome to the technical support center for catalyst deactivation in chroman-4-one synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common issues related to catalyst performance and longevity during the synthesis of chroman-4-ones.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Gradual or rapid decrease in product yield when using a palladium catalyst for carbonylative cyclization.
Possible Causes and Solutions:
-
Catalyst Poisoning: Impurities in the starting materials, solvents, or carbon monoxide gas can poison the palladium catalyst. Common poisons include sulfur, nitrogen, and halogen compounds.
-
Solution: Ensure the purity of all reagents and gases. Use high-purity solvents and carbon monoxide. Pre-treating the reaction mixture with a scavenger resin may also be beneficial.
-
-
Sintering: High reaction temperatures can cause the fine palladium nanoparticles on the support to agglomerate, reducing the active surface area.
-
Solution: Optimize the reaction temperature to the lowest effective level. Consider using a catalyst support that offers better thermal stability.
-
-
Leaching: Palladium may leach from the solid support into the reaction mixture, leading to a loss of active catalyst.
-
Solution: Use a support with strong metal-support interactions. The choice of solvent can also influence leaching; consider less coordinating solvents if possible. Post-reaction, the leached palladium can sometimes be recovered from the product solution.
-
-
Coking/Fouling: Organic byproducts or polymers can deposit on the catalyst surface, blocking active sites.
-
Solution: Optimize reaction conditions to minimize byproduct formation. Pre-treatment of starting materials to remove potential coke precursors can be effective.
-
Problem 2: Reduced efficiency of solid acid catalyst in intramolecular Friedel-Crafts acylation for chroman-4-one synthesis.
Possible Causes and Solutions:
-
Coking/Fouling: The primary cause of deactivation for solid acid catalysts in this reaction is the formation of carbonaceous deposits (coke) on the acid sites.[1] These deposits are typically polyaromatic hydrocarbons formed from side reactions.
-
Solution: Lowering the reaction temperature can reduce the rate of coke formation. Introducing a co-solvent that helps to dissolve coke precursors can also be beneficial. Regular regeneration of the catalyst is crucial for long-term use.
-
-
Poisoning: Basic impurities in the substrate or solvent can neutralize the acid sites of the catalyst.
-
Solution: Purify the starting materials and solvents to remove any basic compounds.
-
Problem 3: Decreased activity of a base catalyst in the aldol (B89426) condensation/intramolecular oxa-Michael addition pathway.
Possible Causes and Solutions:
-
Neutralization: Acidic impurities in the reactants or solvent can neutralize the base catalyst.
-
Solution: Ensure all starting materials and the solvent are free from acidic contaminants.
-
-
Side Reactions: The base can be consumed in side reactions, such as the self-condensation of the aldehyde starting material.[2]
-
Solution: Optimize the reaction conditions (e.g., temperature, reaction time, and stoichiometry of reactants) to favor the desired reaction pathway. A slower addition of the aldehyde to the reaction mixture can sometimes minimize self-condensation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of palladium catalyst deactivation in chroman-4-one synthesis?
A1: The most common deactivation mechanisms for palladium catalysts are:
-
Poisoning: Where impurities strongly bind to the active palladium sites.
-
Sintering: The agglomeration of palladium nanoparticles at high temperatures, which reduces the active surface area.
-
Leaching: The dissolution of palladium from the support into the reaction medium.
-
Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface.
Q2: How can I determine the cause of my palladium catalyst's deactivation?
A2: A combination of characterization techniques can help identify the deactivation mechanism:
-
Temperature-Programmed Oxidation (TPO): To quantify the amount and nature of coke deposits.[3][4][5][6]
-
Transmission Electron Microscopy (TEM): To visualize changes in particle size and identify sintering.
-
Inductively Coupled Plasma (ICP) Analysis: To measure the amount of palladium that has leached into the reaction solution.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical state of the palladium and identify potential poisons on the surface.
Q3: Is it possible to regenerate a deactivated palladium catalyst?
A3: Yes, regeneration is often possible. The method depends on the deactivation mechanism:
-
For Coking: Controlled oxidation (calcination) in air or oxygen can burn off carbonaceous deposits.[7]
-
For Sintering: Redispersion of the metal particles can sometimes be achieved through high-temperature treatments under specific atmospheres (e.g., with halogens), though this is a more complex process.
-
For Poisoning: If the poison is reversibly bound, washing with a suitable solvent or a mild chemical treatment might restore activity. For strongly bound poisons, a more aggressive chemical treatment may be necessary.[8]
Q4: My solid acid catalyst has lost activity. What is the most likely cause and how can I regenerate it?
A4: The most probable cause is coking .[1] You can regenerate the catalyst by calcination in air to burn off the coke. A typical procedure involves heating the catalyst in a controlled flow of air at a temperature between 400-600°C.[1] A hydrothermal regeneration process can also be effective in recovering the catalyst's acidity and textural properties.[1]
Q5: How can I minimize catalyst deactivation in my chroman-4-one synthesis?
A5: To minimize deactivation:
-
Use high-purity reagents and solvents.
-
Optimize reaction conditions: Use the lowest effective temperature and shortest possible reaction time.
-
Choose the right catalyst and support: Select a catalyst with high stability under your reaction conditions.
-
Implement a regeneration protocol: For reusable catalysts, establish a regular regeneration cycle to maintain high activity.
Quantitative Data Summary
| Catalyst Type | Common Deactivation Mechanism | Typical Regeneration Method | Reported Activity Recovery |
| Palladium on Carbon (Pd/C) | Coking, Sintering, Leaching, Poisoning | Washing with solvents (e.g., chloroform, acetic acid), followed by reduction.[8][9] | Up to 93.7% of initial activity.[9] |
| Solid Acid (e.g., Zeolite) | Coking/Fouling | Calcination in air (400-600°C) or hydrothermal treatment.[1] | ~80% recovery of acidity and ~90% recovery of textural properties.[1] |
| Homogeneous Base (e.g., DIPA) | Neutralization, Consumption in side reactions | Not typically regenerated; fresh catalyst is used. | N/A |
Experimental Protocols
Protocol 1: Regeneration of a Coked Solid Acid Catalyst via Calcination
-
Catalyst Recovery: After the reaction, filter the solid acid catalyst from the reaction mixture.
-
Washing: Wash the catalyst with a suitable solvent (e.g., acetone (B3395972) or toluene) to remove any adsorbed organic molecules.
-
Drying: Dry the catalyst in an oven at 100-120°C for several hours to remove the solvent.
-
Calcination: Place the dried catalyst in a furnace. Heat the catalyst in a slow, controlled flow of air. The temperature program should be a slow ramp (e.g., 2-5°C/min) to a final temperature of 450-550°C. Hold at this temperature for 3-5 hours to ensure complete removal of coke.
-
Cooling: Allow the catalyst to cool down slowly to room temperature under a flow of inert gas (e.g., nitrogen).
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
-
Catalyst Recovery: Filter the Pd/C catalyst from the reaction mixture.
-
Washing:
-
Wash the catalyst multiple times with deionized water and centrifuge to remove water-soluble impurities.[9]
-
Subsequently, wash the catalyst with methanol (B129727) several times and centrifuge to remove organic residues.[9]
-
-
Reduction:
-
Suspend the washed catalyst in a suitable solvent.
-
Add a reducing agent, such as hydrazine (B178648) hydrate (B1144303) or formaldehyde.[9]
-
Stir the suspension at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).[9]
-
-
Final Washing and Drying:
-
Wash the catalyst again with methanol and then with deionized water to remove any remaining reducing agent and byproducts.[9]
-
Dry the regenerated catalyst under vacuum.
-
Visualizations
Caption: Common deactivation pathways for catalysts in chroman-4-one synthesis.
References
- 1. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Temperature Programmed Oxidation of Cu Catalyst — Stoli Chem [stolichem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
dealing with regioisomer formation in chroman-4-one synthesis
Welcome to the technical support center for chroman-4-one synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a particular focus on controlling regioisomer formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chroman-4-ones where regioisomer formation can be an issue?
A1: Regioisomer formation is a primary concern when using unsymmetrically substituted phenols as starting materials. The most common methods where this issue arises include:
-
Intramolecular Friedel-Crafts Acylation: This is a widely used method involving the cyclization of a phenoxypropionic acid. With a meta-substituted phenol (B47542), the acylation can occur at two different positions on the aromatic ring, leading to a mixture of regioisomers (e.g., 5- and 7-substituted chroman-4-ones).
-
Aldol Condensation followed by Intramolecular Oxa-Michael Addition: This route involves the reaction of a 2'-hydroxyacetophenone (B8834) with an aldehyde.[1][2] If the starting acetophenone (B1666503) is unsymmetrically substituted, the initial regiochemistry is fixed. However, side reactions can be influenced by the electronic properties of the substituents.[1]
Q2: How do directing group effects influence the outcome of intramolecular Friedel-Crafts acylation?
A2: In the intramolecular Friedel-Crafts acylation of phenoxypropionic acids derived from meta-substituted phenols, the existing substituent on the phenol ring directs the position of the incoming acyl group.
-
Activating Groups (e.g., -OH, -OR): These are ortho-, para-directing. In the case of resorcinol (B1680541) (1,3-dihydroxybenzene), both hydroxyl groups activate the positions ortho and para to them. The C4 position is activated by both hydroxyl groups, making it the most nucleophilic and favoring the formation of the 7-hydroxychroman-4-one.[3][4]
-
Deactivating Groups (e.g., -NO₂, -CF₃): These are meta-directing. The presence of such a group would direct the acylation to the positions meta to it, influencing the resulting regioisomer.
Q3: How can I distinguish between 5- and 7-substituted chroman-4-one regioisomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these regioisomers.[5] The key is to analyze the coupling patterns of the protons on the aromatic ring.
-
For a 7-substituted chroman-4-one: You will typically observe three aromatic protons. The H-5 proton will appear as a doublet, coupled to H-6. The H-6 proton will be a doublet of doublets, coupled to both H-5 and H-8. The H-8 proton will appear as a doublet, coupled to H-6.
-
For a 5-substituted chroman-4-one: You will also see three aromatic protons. The H-6 proton will be a doublet of doublets, coupled to H-7 and H-8. The H-7 proton will also be a doublet of doublets, coupled to H-6 and H-8. The H-8 proton will be a doublet, coupled to H-7.
A detailed comparison of expected ¹H NMR signals is provided in the troubleshooting section.
Troubleshooting Guides
Guide 1: Intramolecular Friedel-Crafts Acylation - Poor Regioselectivity
Problem: My reaction is producing a mixture of 5- and 7-substituted chroman-4-one regioisomers, and I need to favor one over the other.
Initial Assessment Workflow:
Caption: Initial troubleshooting workflow for poor regioselectivity.
Troubleshooting Steps and Solutions:
| Potential Cause | Suggested Solution |
| 1. Ambiguous Directing Effects of Phenolic Substituent | The electronic nature of the substituent on the starting phenol is the primary determinant of regioselectivity. For meta-substituted phenols, ortho,para-directing groups will favor cyclization at the position between the two substituents (leading to the 7-isomer) or para to the substituent (leading to the 5-isomer). Ensure your starting material's directing effects strongly favor the desired product. |
| 2. Inappropriate Lewis Acid Catalyst | The choice and amount of Lewis acid can influence the regioisomeric ratio. Stronger Lewis acids like AlCl₃ may be less selective, while milder ones or polyphosphoric acid (PPA) might offer better control. It is recommended to screen different Lewis acids.[6] |
| 3. Suboptimal Reaction Temperature | Higher temperatures can sometimes lead to decreased selectivity. Try running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product. |
| 4. Steric Hindrance | Bulky substituents on the phenol or the propionic acid chain can sterically hinder cyclization at one position, favoring the other. Analyze the steric environment around the potential cyclization sites. |
Quantitative Data on Regioselectivity
The regioselectivity of the intramolecular Friedel-Crafts acylation is highly dependent on the substrate and conditions. Below is an illustrative table showing how the choice of Lewis acid could influence the product ratio for the cyclization of 3-(3-methoxyphenoxy)propanoic acid.
| Lewis Acid | Temperature (°C) | Solvent | Yield of 7-methoxychroman-4-one (%) | Yield of 5-methoxychroman-4-one (%) |
| Polyphosphoric Acid (PPA) | 100 | neat | 85 | <5 |
| AlCl₃ | 25 | CS₂ | 60 | 20 |
| Eaton's Reagent (P₂O₅ in MsOH) | 80 | neat | 90 | <2 |
| Triflic Acid | 25 | CH₂Cl₂ | 75 | 10 |
Note: This data is illustrative and based on general principles of Friedel-Crafts reactions. Actual results will vary.
Experimental Protocols
Key Experiment: Regioselective Synthesis of 7-Hydroxychroman-4-one
This protocol describes the synthesis of 7-hydroxychroman-4-one from resorcinol, which proceeds with high regioselectivity due to the directing effects of the two hydroxyl groups.[3]
Step 1: Acylation of Resorcinol
-
To a round-bottom flask, add resorcinol (1.0 eq.), 3-bromopropionic acid (1.0 eq.), and trifluoromethanesulfonic acid (3.0 eq.).
-
Heat the mixture to 80°C with stirring for 1 hour.
-
Cool the reaction to room temperature and add chloroform.
-
Extract the mixture with water. The aqueous phase is further washed with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
Step 2: Intramolecular Cyclization
-
Add the product from Step 1 to a 2 M NaOH solution at 5°C.
-
Stir the reaction at room temperature for 2 hours.
-
Cool the mixture to 5°C and acidify to pH 2 with 6 M H₂SO₄.
-
Extract the product with chloroform.
-
Dry the combined organic phases with anhydrous sodium sulfate and concentrate under reduced pressure to obtain 7-hydroxychroman-4-one.[3]
Spectroscopic Analysis to Differentiate Regioisomers
As previously mentioned, ¹H NMR is crucial for identifying the correct regioisomer.
¹H NMR Data for 7-Hydroxychroman-4-one: [3]
-
δ 10.54 ppm (s, 1H): Phenolic -OH at position 7.
-
δ 7.61 ppm (d, J ≈ 8.8 Hz, 1H): H-5
-
δ 6.30-6.50 ppm (m, 2H): H-6 and H-8
-
δ 4.45 ppm (t, J ≈ 6.1 Hz, 2H): H-2
-
δ 2.66 ppm (t, J ≈ 6.7 Hz, 2H): H-3
Expected ¹H NMR Data for 5-Hydroxychroman-4-one:
-
A downfield singlet for the phenolic proton.
-
Three aromatic protons with a different coupling pattern, likely a triplet for H-7 coupled to H-6 and H-8, and two doublets for H-6 and H-8.
Visualizations
Reaction Mechanism: Regioisomer Formation
The following diagram illustrates the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid derived from a meta-substituted phenol, showing the pathways to both the 5- and 7-substituted regioisomers.
Caption: Mechanism of regioisomer formation in Friedel-Crafts acylation.
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting unexpected regioisomer ratios in your chroman-4-one synthesis.
Caption: Troubleshooting workflow for regioisomer control.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lewis acid promoted construction of chromen-4-one and isoflavone scaffolds via regio- and chemoselective domino Friedel–Crafts acylation/Allan–Robinson reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: HPLC Purification of 2,5-Dimethylchroman-4-one
This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions regarding the optimization of High-Performance Liquid Chromatography (HPLC) methods for the purification of 2,5-Dimethylchroman-4-one and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to purify this compound?
A good starting point is a standard reversed-phase (RP-HPLC) method. This compound is a moderately non-polar aromatic ketone, making it well-suited for separation on a C18 column. A gradient elution is recommended to ensure the timely elution of the target compound while also separating it from more polar and non-polar impurities.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard for resolving aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol (B1196071) activity and improve peak shape.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to elute a wide range of impurities and locate the target peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure.[2] |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | Aromatic ketones typically absorb at 254 nm. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A small volume minimizes the risk of column overload.[1] |
Q2: How can I improve the resolution between my target compound and a closely eluting impurity?
Improving resolution requires adjusting parameters that influence selectivity (α), efficiency (N), or the retention factor (k').[3]
Table 2: Strategies for Improving Peak Resolution
| Strategy | Parameter to Adjust | How to Adjust | Expected Outcome |
| Increase Retention (k') | Mobile Phase Strength | Decrease the percentage of organic solvent (Acetonitrile).[4] | Increases retention time, providing more opportunity for separation. |
| Improve Efficiency (N) | Flow Rate | Decrease the flow rate (e.g., from 1.0 to 0.8 mL/min).[3] | Allows more time for analyte interaction with the stationary phase, leading to sharper peaks. |
| Column Particle Size | Use a column with smaller particles (e.g., 3 µm or sub-2 µm).[5] | Increases the number of theoretical plates, resulting in narrower, better-resolved peaks. | |
| Change Selectivity (α) | Organic Modifier | Switch from Acetonitrile to Methanol.[2] | Methanol has different hydrogen bonding properties, which can alter the elution order. |
| Stationary Phase | Change from a C18 to a Phenyl-Hexyl or Biphenyl column.[3][6] | Phenyl-based phases offer alternative π-π interactions ideal for aromatic compounds, changing selectivity.[6] | |
| Mobile Phase pH | Adjust the pH of the aqueous mobile phase (e.g., from 2.5 to 4.5).[3] | Can alter the ionization state of impurities, significantly changing their retention. | |
| Temperature | Increase or decrease the column temperature (e.g., from 30 °C to 50 °C).[5] | Can have unpredictable but powerful effects on selectivity.[2] |
Troubleshooting Guide
Q3: Why are my peaks tailing and how can I fix it?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[7][8] For neutral to moderately basic compounds, interactions with acidic residual silanol groups on the silica (B1680970) packing are a primary cause.[8]
Table 3: Troubleshooting Peak Tailing
| Potential Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to ~2.5-3.0 using an additive like 0.1% formic or trifluoroacetic acid to protonate silanols.[1][8] |
| Column Overload | Dilute the sample or inject a smaller volume to check for mass or volume overload.[1] |
| Column Contamination/Void | Use a guard column to protect the analytical column.[7] If a void is suspected, reverse-flush the column (if permitted by the manufacturer). |
| Extra-column Volume | Minimize tubing length between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.[9] |
| Incompatible Sample Solvent | Dissolve the sample in a solvent weaker than or equal in strength to the initial mobile phase.[10] |
Q4: My retention times are inconsistent. What is causing this?
Inconsistent retention times compromise data reliability. The cause is typically related to the pump, mobile phase preparation, or column temperature.
-
Pump/System Issues: Check for leaks in the system, as this can cause pressure and flow rate fluctuations. Ensure the pump is properly primed and degassed to remove air bubbles.[10]
-
Mobile Phase Preparation: Inaccurately prepared mobile phases, especially buffered solutions, can lead to drift. Always prepare fresh mobile phase daily and ensure components are fully dissolved and mixed. If using an on-line mixer, ensure proportioning valves are working correctly.[10]
-
Column Temperature: Lack of temperature control can cause shifts in retention. Use a column oven to maintain a stable temperature.[2]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
Q5: I see a peak in my blank injection. How do I eliminate carryover?
Carryover occurs when residual sample from a previous injection appears in a subsequent run.[9] This is a common issue when analyzing high-concentration samples.
-
Optimize Autosampler Wash: Use a strong solvent in the autosampler wash routine. A dual-solvent wash using both an organic solvent (like acetonitrile or isopropanol) and an aqueous solution is often effective.[11][12] Increase the wash volume and the number of wash cycles.[11]
-
Hardware Contamination: Sample components can adsorb to the needle, injection loop, or rotor seal.[12] If a strong wash doesn't solve the problem, these parts may need to be cleaned or replaced.
-
Column Flushing: After running a concentrated sample, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained material.[13]
Q6: I am not seeing any peaks or the signal is very low. What should I check?
This issue can be frustrating but is often solved with a systematic check of the system. The following workflow can help diagnose the problem.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. halocolumns.com [halocolumns.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Reducing carryover | Waters [help.waters.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mastelf.com [mastelf.com]
- 12. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 13. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
Technical Support Center: Biological Evaluation of Chroman-4-Ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the biological evaluation of chroman-4-one derivatives.
Frequently Asked Questions (FAQs)
Q1: My chroman-4-one derivative shows activity across multiple, unrelated assays. What could be the reason for this?
A1: Your compound might be a Pan-Assay Interference Compound (PAINS). PAINS are molecules that appear to be active in many different assays due to nonspecific interactions rather than specific binding to a biological target.[1] The chroman-4-one scaffold itself is not always a PAIN, but certain derivatives, particularly those with reactive groups like enones or catechols, can exhibit such behavior.[1] These compounds can interfere with assays through various mechanisms, including non-specific reactivity with proteins, redox activity, aggregation, or fluorescence interference.[2][3] It is crucial to perform control experiments to rule out these artifacts.
Q2: I'm observing poor or inconsistent activity with my chroman-4-one compound in cell-based assays. What are the common causes?
A2: Several factors could contribute to this issue:
-
Poor Solubility: Chroman-4-ones can be highly lipophilic, leading to poor solubility in aqueous assay media.[4] This can result in compound precipitation and an underestimation of its true potency. It is advisable to determine the kinetic and thermodynamic solubility of your compound early in the evaluation process.
-
Metabolic Instability: The chroman-4-one scaffold can be susceptible to metabolic degradation by liver microsomes or other cellular enzymes.[5] This can lead to a short half-life and low exposure of the active compound to the target in cell-based or in vivo studies.
-
Low Cell Permeability: The physicochemical properties of your derivative might limit its ability to cross the cell membrane and reach its intracellular target.
-
Efflux Pump Substrate: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.
Q3: What are some critical considerations when designing a screening cascade for novel chroman-4-one derivatives?
A3: A well-designed screening cascade is essential for efficiently identifying promising lead compounds. Key considerations include:
-
Early ADMET Profiling: Incorporate early assessments of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This includes evaluating solubility, metabolic stability, and potential for off-target effects.
-
PAINS Filtering: Utilize computational filters to identify potential PAINS based on structural motifs.[1][6] However, experimental validation is necessary as not all compounds flagged by filters are problematic, and some true hits might be unnecessarily excluded.[1][6]
-
Orthogonal Assays: Confirm primary screening hits using a secondary, mechanistically distinct assay to reduce the likelihood of false positives.
-
Structure-Activity Relationship (SAR) Analysis: Systematically explore the SAR to understand how modifications to the chroman-4-one scaffold affect potency, selectivity, and ADMET properties.[5][7]
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in In Vitro Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Precipitation | Visually inspect assay plates for precipitates. Determine the kinetic solubility of the compound in the assay buffer. | Use a lower concentration range. Add a solubilizing agent like DMSO (ensure final concentration is tolerated by the assay). |
| Assay Interference | Run control experiments without the target protein or with a denatured protein to check for non-specific effects. | If interference is observed, consider modifying the assay format (e.g., from fluorescence-based to a label-free method). |
| Time-dependent Inhibition | Pre-incubate the compound with the target for varying durations before initiating the reaction. | If time-dependent inhibition is observed, this may indicate a covalent mechanism of action or slow binding kinetics. |
Problem 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Cell Permeability | Perform a cellular uptake assay (e.g., using LC-MS/MS to quantify intracellular compound concentration). | Modify the compound's structure to improve its physicochemical properties for better membrane permeability. |
| Metabolic Instability | Incubate the compound with liver microsomes or cell lysates and measure its degradation over time. | Co-dose with a metabolic inhibitor in cell-based assays to see if potency is restored. Modify the metabolically liable sites on the compound. |
| Efflux by Transporters | Use cell lines that overexpress specific efflux pumps (e.g., P-gp) or use known efflux pump inhibitors. | If efflux is confirmed, redesign the molecule to avoid recognition by these transporters. |
Quantitative Data Summary
Table 1: Cytotoxicity of 3-Methylidenechroman-4-ones against various cancer cell lines. [8]
| Compound | HL-60 IC50 (µM) | NALM-6 IC50 (µM) | MCF-7 IC50 (µM) |
| 14b | 2.5 ± 0.2 | 0.8 ± 0.07 | > 50 |
| 14d | 1.46 ± 0.16 | 0.50 ± 0.05 | 35.2 ± 2.8 |
| 14i | 2.1 ± 0.1 | 0.9 ± 0.08 | > 50 |
| Carboplatin | 2.8 ± 0.2 | 1.2 ± 0.1 | 15.6 ± 1.2 |
Table 2: SIRT2 Inhibitory Activity of Substituted Chroman-4-ones. [5][7]
| Compound | R1 | R2 | R3 | SIRT2 Inhibition (%) at 200 µM | IC50 (µM) |
| 1a | n-pentyl | Cl | Br | >95 | 3.5 |
| 1k | n-propyl | Cl | Br | 76 | 10.6 |
| 1n | isopropyl | Cl | Br | 52 | - |
| 3a (Chromone) | n-pentyl | Cl | Br | 82 | 5.5 |
Experimental Protocols
Protocol 1: General Procedure for MTT Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effects of chroman-4-one derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, NALM-6, MCF-7)[8]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Chroman-4-one derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the chroman-4-one derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., carboplatin).[8]
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vitro SIRT2 Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibitory activity of chroman-4-ones against SIRT2.[4]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys-SIRT2 substrate)
-
NAD+
-
Developer solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Chroman-4-one derivatives dissolved in DMSO
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation: Add 25 µL of assay buffer to each well.
-
Compound Addition: Add 5 µL of the chroman-4-one derivative dilutions to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add 10 µL of SIRT2 enzyme solution to all wells except the no-enzyme control.
-
Reaction Initiation: Add 10 µL of a substrate/NAD+ mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Development: Add 50 µL of developer solution to each well and incubate at room temperature for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Visualizations
Caption: A typical workflow for the biological evaluation of chroman-4-one derivatives.
Caption: A decision tree for troubleshooting common issues in chroman-4-one evaluation.
Caption: Inhibition of SIRT2 by chroman-4-ones, leading to increased tubulin acetylation.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2,5-Dimethylchroman-4-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of 2,5-Dimethylchroman-4-one derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo evaluation of this compound derivatives.
| Issue | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate | Poor aqueous solubility of the this compound derivative.[1][2] | - Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles.[3][4][5] - Amorphous Solid Dispersions: Create a solid dispersion with a hydrophilic polymer to improve solubility.[6][7] - Solubilizing Excipients: Screen for suitable co-solvents, surfactants, or cyclodextrins to enhance solubility. |
| Precipitation of the compound in aqueous media | The compound may be supersaturated in the formulation and precipitates upon dilution in the gastrointestinal fluids. | - Polymeric Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation to maintain a supersaturated state. - Lipid-Based Formulations: Formulate the compound in a self-emulsifying drug delivery system (SEDDS) to keep it in a solubilized state.[8][9][10] |
| High inter-subject variability in pharmacokinetic studies | Inconsistent absorption due to the compound's poor solubility and/or food effects. | - Standardize Animal Dosing Conditions: Ensure consistent feeding schedules for animal studies, as food can impact the absorption of poorly soluble drugs. - Robust Formulation: Develop a formulation, such as a SEDDS, that provides more consistent drug release and absorption. |
| Low oral bioavailability despite improved dissolution | - Poor Membrane Permeability: The compound may have low permeability across the intestinal epithelium. - First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[11] | - Permeation Enhancers: Include excipients that can enhance intestinal permeability. - Inhibition of Metabolism: Co-administer with an inhibitor of the relevant metabolic enzymes, if known. - Prodrug Approach: Synthesize a more permeable prodrug of the this compound derivative. |
| Physical instability of the formulation (e.g., particle aggregation, phase separation) | Inadequate stabilization of the formulation. | - Stabilizers: For suspensions, use appropriate suspending and wetting agents. For lipid-based systems, optimize the surfactant and co-surfactant concentrations. - Zeta Potential Measurement: For nanosuspensions, measure the zeta potential to assess the stability of the colloidal dispersion.[10] |
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in vitro but poor efficacy in vivo. What is the likely cause?
A1: A common reason for this discrepancy is low oral bioavailability.[12] For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter the bloodstream.[11] Poor aqueous solubility is a major hurdle for many compounds, leading to low dissolution and, consequently, insufficient absorption to reach therapeutic concentrations.[2]
Q2: What are the first steps to improve the bioavailability of a poorly soluble this compound derivative?
A2: The initial focus should be on enhancing the solubility and dissolution rate of the compound. Key strategies to consider are:
-
Particle size reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio, which can improve the dissolution rate.[3][4]
-
Formulation with solubilizing excipients: This includes using co-solvents, surfactants, and complexing agents like cyclodextrins.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract.[8][9][10]
Q3: How do I choose the best formulation strategy for my compound?
A3: The choice of formulation depends on the physicochemical properties of your this compound derivative. A systematic approach is recommended:
-
Characterize your compound: Determine its solubility, permeability (using in vitro models like Caco-2 cells), and solid-state properties (e.g., crystallinity, polymorphism).
-
Screening studies: Perform small-scale screening of different formulation approaches (e.g., various excipients for solubilization, different lipid-based systems).
-
In vitro dissolution/dispersion testing: Evaluate the performance of prototype formulations in biorelevant media.
-
In vivo pharmacokinetic studies: Assess the oral bioavailability of the most promising formulations in an appropriate animal model.[13][14]
Q4: What are the key pharmacokinetic parameters to measure when assessing oral bioavailability?
A4: The primary pharmacokinetic parameters to determine from plasma concentration-time data are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.[15]
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.[15]
-
AUC (Area Under the Curve): Represents the total drug exposure over time.[11][15]
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to the intravenously administered dose.
Q5: What animal models are suitable for in vivo bioavailability studies?
A5: Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and ease of handling.[16] However, larger animal models like dogs or pigs may be used in later stages of development as their gastrointestinal physiology is more similar to humans.[14]
Quantitative Data on Bioavailability Enhancement Strategies
The following data is illustrative and intended to demonstrate the potential impact of various formulation strategies on the pharmacokinetic parameters of a hypothetical this compound derivative with an intrinsically low oral bioavailability of approximately 4%, similar to what has been observed for some 2-phenylchroman-4-one derivatives.[17]
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Oral Bioavailability (F%) |
| Unformulated Compound (Aqueous Suspension) | 50 ± 15 | 4.0 ± 1.0 | 300 ± 90 | 4% |
| Micronized Suspension | 150 ± 40 | 2.0 ± 0.5 | 900 ± 250 | 12% |
| Solid Dispersion | 250 ± 60 | 1.5 ± 0.5 | 1800 ± 400 | 24% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 400 ± 85 | 1.0 ± 0.5 | 3000 ± 600 | 40% |
Experimental Protocols
Protocol 1: Preparation and Characterization of a Micronized Suspension
Objective: To prepare a micronized suspension of a this compound derivative and evaluate its particle size.
Methodology:
-
Micronization:
-
Place the this compound derivative powder into a jet mill.
-
Process the material according to the manufacturer's instructions to achieve particle size reduction.
-
-
Vehicle Preparation:
-
Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent (e.g., 0.1% w/v polysorbate 80).
-
-
Suspension Formulation:
-
Gradually add the micronized drug powder to the vehicle while stirring to form a homogenous suspension.
-
-
Particle Size Analysis:
-
Determine the particle size distribution of the suspension using laser diffraction. The target is a mean particle size (D50) of less than 10 µm.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation for a this compound derivative.
Methodology:
-
Excipient Screening:
-
Determine the solubility of the this compound derivative in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Formulation Preparation:
-
Based on the solubility data, select an oil, surfactant, and co-solvent.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the this compound derivative to the mixture and vortex until a clear, homogenous solution is formed. Gentle heating (up to 40°C) may be applied if necessary.[9]
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a beaker with gentle stirring.
-
Visually observe the formation of an emulsion and record the time taken for emulsification.[10]
-
-
Droplet Size Analysis:
-
Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering. A droplet size of less than 200 nm is generally desirable.[10]
-
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Decision tree for formulation strategy selection.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Micronization: a method of improving the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micronization: a method of improving the bioavailability of poorly soluble drugs. | Semantic Scholar [semanticscholar.org]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 12. colorcon.com [colorcon.com]
- 13. [PDF] In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques | Semantic Scholar [semanticscholar.org]
- 14. bioratherapeutics.com [bioratherapeutics.com]
- 15. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotestfacility.com [biotestfacility.com]
- 17. Study on the 2‐Phenylchroman‐4‐One Derivatives and their anti‐MERS‐CoV Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 2,5-Dimethylchroman-4-one Analogs
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2,5-dimethylchroman-4-one (B158438) analogs, focusing on their potential as therapeutic agents. Due to the limited availability of public data specifically on a series of this compound analogs, this guide draws upon findings from closely related substituted chroman-4-one derivatives to infer SAR trends and guide future research. The information is targeted towards researchers, scientists, and drug development professionals.
Biological Activities of Chroman-4-one Analogs
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] These include anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[1][2][3] The biological activity is significantly influenced by the nature and position of substituents on the chroman-4-one core.
Anticancer Activity
Numerous studies have highlighted the potential of chroman-4-one derivatives as anticancer agents.[4] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some analogs demonstrating potent activity.[5] For instance, certain 3-benzylidene-4-chromanones have shown IC50 values in the low micromolar range against human T-lymphocytes.
Key SAR Insights for Anticancer Activity (Inferred from related compounds):
-
Substitution at C2: Introduction of a hydrophobic substituent at the 2-position appears to be favorable for antibacterial activity, a trend that may extend to anticancer activity.[6]
-
Substitution at C5: Hydroxy groups at the 5- and 7-positions have been shown to enhance antibacterial activity, suggesting their potential importance for anticancer efficacy as well.[6]
-
The Thiochromanone Skeleton: Replacement of the oxygen atom in the chromanone ring with sulfur (thiochromanone) has been associated with higher anticancer activity in some series.[4]
Antimicrobial Activity
Chroman-4-one analogs have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi.[7][8] The minimum inhibitory concentration (MIC) values for several derivatives have been determined against various strains.[7][9]
Key SAR Insights for Antimicrobial Activity:
-
Hydrophobicity at C2: A hydrophobic group at the 2-position has been identified as a key feature for enhanced antibacterial activity.[6]
-
Hydroxylation at C5 and C7: The presence of hydroxyl groups at the 5- and 7-positions contributes positively to antibacterial effects.[6]
-
Substitution on the Benzene (B151609) Ring: The introduction of electron-withdrawing groups, such as halogens, on the benzene ring can influence antimicrobial potency.[8] For example, 2-vinylchroman-4-ones with a chloride group on the chromanone moiety showed good antimicrobial activity.[8]
SIRT2 Inhibition
Certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related diseases.[3][10][11]
Key SAR Insights for SIRT2 Inhibition:
-
Substitution at C2, C6, and C8: The most potent SIRT2 inhibitors in a studied series were substituted at the 2-, 6-, and 8-positions.[3]
-
Substituents at C6 and C8: Larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for inhibitory activity.[3] The most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM.[3][11]
Quantitative Data Summary
The following table summarizes the biological activity of selected chroman-4-one analogs from various studies to provide a comparative overview.
| Compound/Analog Type | Biological Activity | Assay | Key Findings (IC50/MIC) | Reference(s) |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | Fluorescence-based assay | IC50 = 1.5 μM | [3][11] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 Inhibition | Fluorescence-based assay | IC50 = 4.5 μM | [3] |
| 3-Bromobenzylidene-4-chromanone | Anticancer (Cytotoxicity) | MTT Assay | IC50 = 5.22 μM (Molt 4/C8 cells), 4.81 μM (CEM cells) | [2] |
| 7-Hydroxychroman-4-one | Antimicrobial | Microdilution | MIC = 128 μg/mL (S. epidermidis, P. aeruginosa), 64 μg/mL (Candida species) | [7][9] |
| 2-propyl-4-chromanol | Antituberculosis | Microdilution | MIC = 12.5 μg/mL | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of Substituted Chroman-4-ones
A common method for the synthesis of 2-substituted chroman-4-ones is a one-step procedure involving a base-mediated aldol (B89426) condensation using microwave irradiation.[3]
General Procedure:
-
A mixture of the appropriate 2-hydroxyacetophenone (B1195853) and an aldehyde is prepared.
-
A base, such as pyrrolidine (B122466) or diisopropylamine (B44863) (DIPA), is added to the mixture.
-
The reaction is carried out under microwave irradiation.
-
The crude product is then purified using techniques like flash chromatography.
Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated to allow the formazan (B1609692) crystals to form.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity Assessment (Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Protocol:
-
The test compounds are serially diluted in a suitable broth medium in 96-well microplates.
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate a general experimental workflow for evaluating the anticancer activity of chroman-4-one analogs and a simplified representation of a signaling pathway potentially affected by these compounds.
Caption: General experimental workflow for the evaluation of anticancer activity of this compound analogs.
Caption: Simplified diagram of the potential mechanism of action of chroman-4-one analogs via SIRT2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 10. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of 2,5-Dimethylchroman-4-one and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of 2,5-Dimethylchroman-4-one and the well-established antioxidant standard, Trolox. Due to a lack of specific experimental data for this compound in the public domain, this comparison is based on the known antioxidant properties of the broader chroman-4-one chemical class and extensive data available for Trolox.
Introduction to the Compounds
Trolox , a water-soluble analog of vitamin E, is widely used as a reference standard in various antioxidant assays due to its potent free radical scavenging ability. Its chemical name is 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.
Structural Comparison
The chemical structures of Trolox and this compound share a common chroman core. The primary differences lie in the substitutions on the chroman ring and the side chain at the 2-position.
Caption: Chemical structures of Trolox and this compound.
Quantitative Data on Antioxidant Activity
Direct comparative experimental data for the antioxidant activity of this compound against Trolox is not available in the reviewed scientific literature. However, the antioxidant capacity of Trolox is well-documented across various standard assays. The table below summarizes typical antioxidant activity values for Trolox.
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) |
| Trolox | DPPH | 3.765 ± 0.083[1] | 1.0 (by definition) |
| ABTS | 2.926 ± 0.029[1] | 1.0 (by definition) | |
| This compound | DPPH | Data not available | Data not available |
| ABTS | Data not available | Data not available |
Note: IC50 represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. TEAC is a measure of the antioxidant capacity of a substance relative to Trolox.
Discussion on Potential Antioxidant Activity of this compound
While specific data is lacking, the chroman-4-one scaffold is a key structural feature in many natural and synthetic antioxidants. The antioxidant activity of this class of compounds is often attributed to the hydrogen-donating ability of hydroxyl groups on the aromatic ring and the stability of the resulting phenoxyl radical.
For chroman-4-one derivatives, structure-activity relationship studies have indicated that the presence and position of substituent groups, such as hydroxyl and methyl groups, significantly influence their antioxidant potential. It is plausible that this compound may exhibit some level of antioxidant activity, though it is expected to be less potent than Trolox, which possesses a hydroxyl group and multiple methyl groups that enhance its radical scavenging capabilities. Further experimental evaluation is necessary to quantify the antioxidant activity of this compound.
Experimental Protocols for Antioxidant Activity Assessment
The following are generalized protocols for the DPPH and ABTS assays, which are commonly employed to evaluate the antioxidant capacity of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound or Trolox) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a microplate or cuvette, add a specific volume of the DPPH solution to each dilution of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: General workflow of the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Procedure:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 at 734 nm).
-
Prepare a series of dilutions of the test compound.
-
Add a small volume of each dilution of the test compound to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at the chosen wavelength (e.g., 734 nm).
-
A control containing the buffer and ABTS•+ solution is also measured.
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Conclusion
Trolox remains a well-characterized and widely accepted standard for antioxidant capacity measurement. While this compound belongs to a class of compounds with known antioxidant potential, a direct quantitative comparison with Trolox is not possible without specific experimental data. The provided experimental protocols can be utilized to perform such a comparative analysis. Future research focusing on the in-vitro antioxidant activity of this compound would be valuable to ascertain its potential as an antioxidant agent.
References
A Comparative Analysis of Synthetic Routes to 2,5-Dimethylchroman-4-one
For researchers and professionals in drug development and organic synthesis, the chroman-4-one scaffold is a valuable structural motif found in a variety of biologically active compounds. The targeted synthesis of specific derivatives, such as 2,5-Dimethylchroman-4-one, is crucial for structure-activity relationship studies and the development of new therapeutic agents. This guide provides a comparative analysis of two primary synthetic routes to this compound: the direct acid-catalyzed cyclization of a phenol (B47542) with an α,β-unsaturated acid, and a two-step approach involving a Claisen-Schmidt condensation followed by an intramolecular Michael addition.
Comparison of Synthetic Strategies
The choice of synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired yield, and scalability. Below is a summary of the key quantitative data for two prominent methods.
| Parameter | Route 1: Acid-Catalyzed Cyclization | Route 2: Claisen-Schmidt Condensation & Cyclization |
| Starting Materials | p-Cresol (B1678582), Crotonic Acid | 2'-Hydroxy-5'-methylacetophenone (B74881), Acetaldehyde (B116499) |
| Key Reactions | Friedel-Crafts Acylation, Intramolecular Michael Addition | Claisen-Schmidt Condensation, Intramolecular Michael Addition |
| Catalyst/Reagent | Polyphosphoric Acid (PPA) | NaOH (for condensation), Acid/Base for cyclization |
| Reaction Temperature | Elevated temperatures (e.g., 100-140°C) | Room temperature to moderate heating |
| Typical Yield | Moderate to Good (can be variable) | Generally Good to High (for condensation step) |
| Number of Steps | One-pot | Two distinct steps |
| Key Advantages | Procedural simplicity (one-pot) | Potentially higher overall yield, milder conditions for the initial condensation |
| Key Disadvantages | Harsh reaction conditions, potential for side products | Two-step process may be more time-consuming |
Experimental Protocols
Route 1: Acid-Catalyzed Cyclization of p-Cresol and Crotonic Acid
This method provides a direct, one-pot synthesis of this compound through the reaction of p-cresol with crotonic acid in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA). The reaction proceeds via an initial Friedel-Crafts acylation of the phenol, followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring.
Procedure:
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA).
-
Heat the PPA to approximately 80-90°C with stirring.
-
Add a mixture of p-cresol and crotonic acid to the hot PPA in a portion-wise manner, ensuring the temperature does not exceed 100°C.
-
After the addition is complete, raise the temperature to 120-140°C and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitate is then collected by filtration, washed with water, and a dilute solution of sodium bicarbonate.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
Route 2: Claisen-Schmidt Condensation and Subsequent Intramolecular Michael Addition
This two-step approach first involves the base-catalyzed Claisen-Schmidt condensation of 2'-hydroxy-5'-methylacetophenone with acetaldehyde to form an α,β-unsaturated ketone intermediate (a chalcone (B49325) analog). This intermediate is then subjected to cyclization via an intramolecular Michael addition to yield the final product.
Step 1: Synthesis of (E)-1-(2-hydroxy-5-methylphenyl)but-2-en-1-one (Chalcone Intermediate)
-
Dissolve 2'-hydroxy-5'-methylacetophenone in a suitable solvent such as ethanol.
-
To this solution, add an aqueous solution of sodium hydroxide (B78521).
-
Cool the mixture in an ice bath and add acetaldehyde dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
The precipitated product is filtered, washed with water, and dried.
Step 2: Intramolecular Michael Addition to form this compound
-
The crude chalcone intermediate from the previous step is dissolved in a suitable solvent (e.g., ethanol).
-
A catalytic amount of a base (e.g., sodium hydroxide or piperidine) is added to the solution.
-
The mixture is heated to reflux and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to yield this compound.
Synthetic Route Visualization
The logical flow of the two synthetic pathways can be visualized as follows:
A Comparative Guide to the Selectivity of Chroman-4-one Derivatives for Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including promising anticancer properties. A critical aspect of developing effective and safe cancer therapeutics is achieving high selectivity for cancer cells over normal, healthy cells, thereby minimizing off-target toxicity. This guide provides a comparative analysis of the selectivity of various chroman-4-one derivatives, presenting supporting experimental data and detailed methodologies to aid in the evaluation and development of this important class of compounds.
While specific experimental data on the selectivity of 2,5-Dimethylchroman-4-one is not extensively available in the current body of scientific literature, the data presented herein for structurally related chroman-4-one derivatives offer valuable insights into the potential of this chemical class for selective cancer cell targeting.
Quantitative Assessment of Cytotoxicity and Selectivity
The following tables summarize the cytotoxic activity (IC50 values) of various chroman-4-one derivatives against a panel of human cancer cell lines and normal cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 normal cell / IC50 cancer cell), is a key indicator of a compound's cancer-specific cytotoxicity. A higher SI value indicates greater selectivity.
Table 1: Cytotoxicity of Chromanone Derivatives Against Various Cancer and Normal Cell Lines
| Compound ID/Group | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Group B Derivatives | MCF-7 | Breast Adenocarcinoma | Lower than normal cells | SV-HUC-1 | Higher than cancer cells | >1 | [1] |
| DU-145 | Prostate Carcinoma | Lower than normal cells | SV-HUC-1 | Higher than cancer cells | >1 | [1] | |
| A549 | Lung Carcinoma | Lower than normal cells | SV-HUC-1 | Higher than cancer cells | >1 | [1] | |
| Group A Derivatives | MCF-7 | Breast Adenocarcinoma | Comparable to normal cells | SV-HUC-1 | Comparable to cancer cells | ≈1 | [1] |
| DU-145 | Prostate Carcinoma | Comparable to normal cells | SV-HUC-1 | Comparable to cancer cells | ≈1 | [1] | |
| A549 | Lung Carcinoma | Comparable to normal cells | SV-HUC-1 | Comparable to cancer cells | ≈1 | [1] | |
| Thiazole Derivative 2b | A549 | Lung Carcinoma | High Cytotoxicity | NIH/3T3 | Selective | >1 | [2] |
| Thiazole Derivative 2c | A549 | Lung Carcinoma | High Cytotoxicity | NIH/3T3 | Selective | >1 | [2] |
| Thiazole Derivative 2e | A549 | Lung Carcinoma | High Cytotoxicity | NIH/3T3 | Selective | >1 | [2] |
| Thiazole Derivative 2g | A549 | Lung Carcinoma | High Cytotoxicity | NIH/3T3 | Selective | >1 | [2] |
| Thiazole Derivative 2h | A549 | Lung Carcinoma | High Cytotoxicity | NIH/3T3 | Selective | >1 | [2] |
| Thiazole Derivative 2i | A549 | Lung Carcinoma | High Cytotoxicity | NIH/3T3 | Selective | >1 | [2] |
Table 2: Cytotoxicity of Flavanone/Chromanone Derivatives Against Colon Cancer and Normal Endothelial Cells
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Derivative 1 | HCT 116 | ~8-20 | HMEC-1 | ~10 µM higher than cancer cells | >1 | [3][4] |
| LoVo | ~8-20 | HMEC-1 | ~10 µM higher than cancer cells | >1 | [3][4] | |
| Caco-2 | ~8-20 | HMEC-1 | ~10 µM higher than cancer cells | >1 | [3][4] | |
| HT-29 | ~8-20 | HMEC-1 | ~10 µM higher than cancer cells | >1 | [3][4] | |
| Derivative 3 | HCT 116 | ~15-30 | HMEC-1 | Comparable to cancer cells | ≈1 | [3][4] |
| LoVo | ~15-30 | HMEC-1 | Comparable to cancer cells | ≈1 | [3][4] | |
| Derivative 5 | HCT 116 | ~15-30 | HMEC-1 | Comparable to cancer cells | ≈1 | [3][4] |
| LoVo | ~15-30 | HMEC-1 | Comparable to cancer cells | ≈1 | [3][4] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the cytotoxicity data is crucial for the interpretation and replication of the findings. Below are representative protocols for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 N HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., a chroman-4-one derivative) is prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is carefully removed, and 100 µL of the medium containing the test compound at various concentrations is added to each well. Control wells containing medium with DMSO at the same concentration as the highest compound concentration are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium containing MTT is removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-20 minutes at room temperature.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
Chroman-4-one derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing selectivity and a proposed signaling pathway for cell cycle arrest induced by this class of compounds.
Caption: Experimental workflow for assessing the selectivity of chroman-4-one derivatives.
Caption: Proposed signaling pathway for G1 phase cell cycle arrest induced by chroman-4-one derivatives.
Mechanism of Action: Inducing Cell Cycle Arrest
Several studies have indicated that chroman-4-one derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase.[5][6] One of the key mechanisms involves the modulation of critical cell cycle regulatory proteins. For instance, certain chromanone derivatives have been shown to upregulate the expression of cyclin-dependent kinase (CDK) inhibitors such as p21Cip1 and p27Kip1.[5][6] These proteins act as brakes on the cell cycle by inhibiting the activity of CDKs, which are essential for the progression through different phases of the cell cycle.
The upregulation of p21Cip1 and p27Kip1 can lead to the inhibition of CDK4 and CDK6, which are crucial for the G1 phase progression. This, in turn, prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition, ultimately leading to G1 arrest.[7] Some chromanone derivatives have also been found to upregulate the tumor suppressor protein p53, which can transcriptionally activate p21Cip1, further contributing to cell cycle arrest.[6]
References
- 1. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Apoptotic effect of chromanone derivative, hyrtiosone A from marine demosponge Hyrtios erectus in hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]
cross-validation of 2,5-Dimethylchroman-4-one's antimicrobial spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial spectrum of 2,5-Dimethylchroman-4-one against the broad-spectrum antibacterial agent, Ciprofloxacin (B1669076), and the common antifungal agent, Fluconazole. The data presented herein is collated from publicly available scientific literature, and this guide includes detailed experimental protocols for the determination of antimicrobial activity to support further research and validation.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of this compound and the comparative agents, Ciprofloxacin and Fluconazole, was evaluated against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and filamentous fungi. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that results in microbial death.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound, Ciprofloxacin, and Fluconazole
| Microorganism | Type | This compound | Ciprofloxacin | Fluconazole |
| Staphylococcus epidermidis | Gram-positive Bacteria | 256 | 1 - 4[1][2] | No Activity |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 256 | 0.25 - 1[3][4] | No Activity |
| Salmonella enteritidis | Gram-negative Bacteria | 256 | 0.125 - 0.5[5][6] | No Activity |
| Candida albicans | Yeast | 256 | >2048[7] | 0.25 - 2[8][9] |
| Candida tropicalis | Yeast | 256 | No Data | 1 - 2[8][10] |
| Aspergillus flavus | Filamentous Fungi | 512 | No Data | 119.7 ± 17.68[11] |
| Penicillium citrinum | Filamentous Fungi | 512 | No Data | No Data |
Table 2: Bactericidal/Fungicidal Activity (MBC/MFC in µg/mL) of this compound
| Microorganism | Type | This compound (MBC/MFC) |
| Staphylococcus epidermidis | Gram-positive Bacteria | 512 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 512 |
| Salmonella enteritidis | Gram-negative Bacteria | 512 |
| Candida albicans | Yeast | 512 |
| Candida tropicalis | Yeast | 512 |
| Aspergillus flavus | Filamentous Fungi | 512 |
| Penicillium citrinum | Filamentous Fungi | 512 |
Note: "No Activity" indicates that the compound is not effective against that type of microorganism within a clinically relevant concentration range. "No Data" indicates that specific MIC values against the listed strain were not found in the searched literature.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13][14][15]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
a. Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound) and control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
b. Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound and control antibiotics in a suitable solvent. Perform serial two-fold dilutions of the antimicrobial agents in the appropriate broth medium directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Culture the test microorganisms on appropriate agar (B569324) plates. Suspend a few colonies in sterile saline or PBS. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth medium only).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for bacteria and yeasts, 28-35°C for filamentous fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for yeasts, and up to 72 hours for filamentous fungi).
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. A spectrophotometer can also be used to measure absorbance and determine the concentration that inhibits a certain percentage of growth (e.g., ≥90% for bacteria).
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay is performed after the MIC is determined to ascertain the lowest concentration of the antimicrobial agent that kills the microorganism.
a. Materials:
-
Microtiter plates from the completed MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette tips
-
Incubator
b. Procedure:
-
Subculturing: Following the determination of the MIC, take a small aliquot (typically 10-100 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto the surface of an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.
-
Determining the MBC/MFC: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.[6][16]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the antimicrobial spectrum of a test compound.
Caption: Workflow for determining MIC and MBC/MFC.
References
- 1. Effect of subinhibitory concentrations of tigecycline and ciprofloxacin on the expression of biofilm-associated genes and biofilm structure of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Chroman-4-one Derivatives and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory efficacy of chroman-4-one derivatives against widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), namely Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. Due to the limited availability of specific efficacy data for 2,5-Dimethylchroman-4-one in the reviewed literature, this comparison utilizes data from closely related and well-studied chroman-4-one and chromone (B188151) derivatives to provide a representative analysis of this compound class. The presented data is based on in vitro and in vivo experimental findings.
Data Presentation: Comparative Efficacy Metrics
The following tables summarize the in vitro efficacy of chroman-4-one derivatives and standard NSAIDs. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Chroman-4-one Derivatives
| Compound/Derivative | Target | Assay System | Efficacy (IC50/Inhibition) |
| Novel 2-phenyl-4H-chromen-4-one (Compound 8) | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Strong inhibition at 20 µM |
| Novel Chromone Derivative (Q7) | NO Production | LPS-stimulated RAW264.7 cells | IC50 = 44.83 ± 2.01 µM |
| Novel Chromone Derivative (Q7-28) | NO Production | LPS-stimulated RAW264.7 cells | IC50 = 0.014 ± 0.001 µM |
| Novel Chromone Derivative (Q7-29) | NO Production | LPS-stimulated RAW264.7 cells | IC50 < 0.0128 µM |
| Novel Chromone Derivative (Q7) | Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW264.7 cells | IC50 = 68.23 ± 8.94 µM |
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one | TNF-α & IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition |
Table 2: In Vitro Efficacy of Standard NSAIDs against Cyclooxygenase (COX) Enzymes and Inflammatory Cytokines
| Drug | Target | Efficacy (IC50 in µM) |
| Ibuprofen | COX-1 | 2.9 - 13 |
| COX-2 | 1.1 - 370 | |
| TNF-α & IL-1β | Inhibition of up-regulation | |
| IL-6 | No significant effect in some studies | |
| Diclofenac | COX-1 | 0.004 - 0.076 |
| COX-2 | 0.0013 - 0.026 | |
| IL-6 | Significant decrease in production | |
| Celecoxib | COX-1 | 15 - 82 |
| COX-2 | 0.04 - 6.8 | |
| TNF-α | Potent inhibition of TNFα-induced NF-κB activation | |
| IL-6 | Decrease in STAT3 phosphorylation |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of common experimental protocols used in the assessment of anti-inflammatory compounds.
In Vitro Assays
1. Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Methodology:
-
RAW 264.7 cells are cultured in a 96-well plate.
-
Cells are pre-incubated with various concentrations of the test compound for 1 hour.
-
LPS (e.g., 1 µg/mL) is added to the wells to induce inflammation, and the cells are incubated for 24 hours.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells. The IC50 value is then determined.
-
2. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay determines the inhibitory activity of a compound against the COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins (B1171923).
-
Methodology:
-
The assay can be performed using purified enzymes or in a whole-blood format.
-
The test compound at various concentrations is incubated with the COX enzyme.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The production of prostaglandins (e.g., PGE2) is measured using methods like enzyme immunoassay (EIA).
-
The IC50 values for COX-1 and COX-2 are calculated to determine the compound's potency and selectivity.
-
3. Cytokine (TNF-α and IL-6) Release Assay
-
Principle: This assay quantifies the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells upon treatment with the test compound.
-
Methodology:
-
Immune cells (e.g., peripheral blood mononuclear cells or RAW 264.7 macrophages) are stimulated with an inflammatory agent like LPS.
-
The cells are treated with different concentrations of the test compound.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α and IL-6 in the supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The inhibitory effect of the compound is determined by comparing cytokine levels in treated versus untreated cells.
-
In Vivo Assay
Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a classic model of acute inflammation used to evaluate the in vivo anti-inflammatory activity of a compound.
-
Methodology:
-
Rodents (typically rats or mice) are administered the test compound or a vehicle control, usually orally or via injection.
-
After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the plantar surface of one of the hind paws to induce localized inflammation and edema.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Mandatory Visualizations
Signaling Pathway
Caption: Simplified Inflammatory Signaling Pathway and Drug Targets.
Experimental Workflow
Caption: General Workflow for Anti-Inflammatory Drug Efficacy Testing.
In Vivo Validation of Chromen-4-one Derivatives: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape is continually evolving, with a growing emphasis on the development of novel small molecules that offer enhanced efficacy and safety profiles. Among these, the chromen-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective in vivo comparison of a representative chromen-4-one derivative in two key therapeutic areas: oncology and inflammation. The performance of the chromen-4-one derivative is benchmarked against established therapeutic agents, supported by experimental data and detailed methodologies to aid in research and development efforts.
Anticancer Potential: A Chromen-4-one Derivative vs. Sorafenib (B1663141) in Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. This section evaluates the in vivo antitumor potential of a newly synthesized chromen-4-one derivative against the multi-kinase inhibitor Sorafenib, the standard of care for advanced HCC. The comparison is based on a diethylnitrosamine (DEN)-induced HCC rat model, which closely mimics the progression of human HCC.[1][2][3][4][5]
Comparative Efficacy Data
| Parameter | Chromen-4-one Derivative | Sorafenib | Vehicle Control |
| Tumor Nodules | Markedly reduced visible tumor nodules | Significant reduction in tumor nodules | Numerous visible tumor nodules |
| Survival | Data not available | Longer survival time compared to control | Baseline survival |
| Tumor Necrosis (TUNEL assay) | Data not available | Greater tumor necrosis than control | Baseline necrosis |
| Cell Proliferation (PCNA) | Data not available | Significantly lower than control | High proliferation |
| TNF-α Levels | Decreased | - | Increased |
| VEGF Levels | Decreased | Inhibits VEGFR-2 and 3 | Increased |
| p53 Expression | Increased | - | Baseline |
| Bcl2/Bax Ratio | Balanced (pro-apoptotic) | - | Imbalanced (anti-apoptotic) |
Note: Direct comparative studies between the specific "newly synthesized chromen-4-one derivative" and Sorafenib within the same experiment are limited. The data for the chromen-4-one derivative is primarily drawn from a study on a DEN-induced HCC model[6][7][8], while Sorafenib data is aggregated from multiple preclinical studies in similar models.[9][10][11][12]
Signaling Pathway: Antitumor Mechanism of the Chromen-4-one Derivative
The antitumor activity of the chromen-4-one derivative in the DEN-induced HCC model is attributed to its ability to modulate key signaling pathways involved in inflammation, cell survival, and apoptosis.[6][7][8]
References
- 1. Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medsci.org [medsci.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic anti-tumor efficacy of sorafenib and fluvastatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Combining Crocin and Sorafenib Improves Their Tumor-Inhibiting Effects in a Rat Model of Diethylnitrosamine-Induced Cirrhotic-Hepatocellular Carcinoma [mdpi.com]
- 12. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthetic efficiency of different catalysts for chroman-4-one synthesis
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been the focus of extensive research, leading to the development of diverse and efficient catalytic methodologies. This guide provides a comparative overview of prominent catalytic strategies for the synthesis of chroman-4-ones, with a focus on their synthetic efficiency, supported by experimental data. We will delve into metal-catalyzed, organocatalyzed, photocatalytic, and metal-free radical cyclization approaches, offering a clear comparison of their performance and detailed experimental protocols for key examples.
Performance Benchmark: A Comparative Analysis of Catalytic Systems
The efficiency of a catalytic system is a critical factor in synthetic chemistry, influencing yield, reaction time, and overall cost-effectiveness. The following table summarizes quantitative data for different catalytic approaches to chroman-4-one synthesis, providing a snapshot of their relative performance. It is important to note that direct comparisons can be nuanced due to variations in substrates and optimization studies presented in the literature.
| Catalytic Strategy | Catalyst/Reagent | Catalyst Loading | Reaction Time | Temperature | Yield (%) | Reference |
| Metal-Catalyzed | Rhodium Complex | Low | Not specified | Mild | Good to Excellent | [1] |
| Organocatalyzed | Chiral Triazolium Salt (NHC) | 10 mol% | Not specified | Not specified | Excellent | [2] |
| Photocatalytic | 3DPAFIPN (Organic Photosensitizer) | 2 mol% | 24 h | Room Temp. | 75% | [3][4] |
| Metal-Free Radical | (NH4)2S2O8 | N/A (Oxidant) | 24 h | 90 °C | 81% | [5] |
| Metal-Free Radical | K2S2O8 / nBu4NBr | N/A (Oxidant) | Not specified | 100 °C | 62-80% | [6] |
Experimental Workflow and Methodologies
A generalized workflow for the catalytic synthesis of chroman-4-ones is depicted below. The process typically involves the preparation of a suitable precursor, followed by a catalyzed cyclization reaction, and subsequent purification of the desired product.
Figure 1. Generalized experimental workflow for the catalytic synthesis of chroman-4-ones.
Detailed Experimental Protocols
Below are detailed experimental protocols for representative examples of each major catalytic strategy for the synthesis of chroman-4-ones.
Metal-Catalyzed Synthesis: Rhodium-Mediated Asymmetric Transfer Hydrogenation of a 3-Substituted Chromone
This method provides access to enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives, which can be further oxidized to the corresponding chroman-4-ones.
Procedure: To a solution of the 3-formylchromone (1.0 equiv) in a 5:2 mixture of formic acid and triethylamine (B128534) (HCOOH/Et3N), the rhodium catalyst (low loading) is added. The reaction mixture is stirred under a nitrogen atmosphere at a specified temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.[1]
Organocatalyzed Synthesis: N-Heterocyclic Carbene (NHC)-Catalyzed Intramolecular Stetter Reaction
The intramolecular Stetter reaction is a powerful method for the synthesis of chroman-4-ones, often employing chiral N-heterocyclic carbene (NHC) catalysts to achieve high enantioselectivity.
Procedure: In a glovebox, the corresponding azolium salt precatalyst and a base (e.g., potassium tert-butoxide) are added to a vial containing a suitable solvent (e.g., toluene). The mixture is stirred at room temperature for a specified time to generate the active NHC catalyst. The salicylaldehyde (B1680747) derivative is then added, and the reaction mixture is stirred at the indicated temperature until completion. The reaction is then quenched, and the product is purified by flash column chromatography.[7][8]
Photocatalytic Synthesis: Visible-Light-Driven Alkene Acylarylation
This metal-free approach utilizes an organic photosensitizer to catalyze the synthesis of 3-(arylmethyl)chroman-4-ones under mild conditions.
Procedure: In a reaction tube, the alkenoic acid (1.0 equiv), cyanoarene (1.5 equiv), 3DPAFIPN (2 mol%), and P(p-tol)3 (2.0 equiv) are dissolved in acetonitrile. The mixture is degassed and placed under an argon atmosphere. The reaction is then irradiated with 30 W blue LEDs at room temperature for 24 hours. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.[3][4]
Metal-Free Radical Cyclization: Persulfate-Mediated Synthesis of Ester-Containing Chroman-4-ones
This method offers a convenient and practical approach for the synthesis of functionalized chroman-4-ones using an inexpensive and readily available oxidant.
General Procedure: An oven-dried 10 mL reaction tube is charged with the 2-(allyloxy)arylaldehyde (1.0 equiv), the oxalate (B1200264) (3.0 equiv), and (NH4)2S2O8 (3.0 equiv) in a DMSO/water mixture (e.g., 500:1 v/v). A magnetic stirring bar is added, and the mixture is stirred at 90 °C under a nitrogen atmosphere for approximately 24 hours. The reaction progress is monitored by TLC. Upon completion, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried, and the solvent is removed under vacuum. The crude product is then purified by column chromatography on silica gel.[5]
Concluding Remarks
The synthesis of chroman-4-ones can be achieved through a variety of efficient catalytic methods. Metal-catalyzed hydrogenations offer a classic and effective route. Organocatalytic methods, particularly the NHC-catalyzed Stetter reaction, provide excellent stereocontrol. Photocatalytic and metal-free radical cyclizations represent milder and often more environmentally benign alternatives. The choice of a specific catalytic system will depend on the desired substitution pattern, the need for stereocontrol, and considerations of cost and environmental impact. The data and protocols presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their synthetic targets.
References
- 1. Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroman-4-ol Derivatives through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromanone and flavanone synthesis [organic-chemistry.org]
- 3. Frontiers | Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation [frontiersin.org]
- 4. Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ias.ac.in [repository.ias.ac.in]
Comparative Analysis of 2,5-Dimethylchroman-4-one: A Guide to Evaluating Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical and biological analysis of 2,5-Dimethylchroman-4-one, a member of the chroman-4-one class of heterocyclic compounds. While direct experimental data on this compound is limited in publicly available literature, this document offers a comparative analysis with structurally related chroman-4-one derivatives that have established biological activities. The provided experimental protocols and pathway diagrams will facilitate a comprehensive evaluation of its potential as a therapeutic agent.
Comparative Biological Activity of Chroman-4-one Derivatives
Chroman-4-ones are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The biological effects of these compounds are largely influenced by the substitution pattern on the chroman-4-one scaffold.[3] To contextualize the potential of this compound, this section summarizes the quantitative biological data for a selection of substituted chroman-4-one derivatives.
Table 1: Comparative Anticancer Activity of Chroman-4-one Derivatives
The anticancer potential of chroman-4-one derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available | To be determined | |
| 3-Benzylideneflavanone (analogue 1) | Caco-2 (colon) | 8-20 | [4] |
| 3-Benzylideneflavanone (analogue 3) | Caco-2 (colon) | 15-30 | [4] |
| 3-Benzylideneflavanone (analogue 5) | Caco-2 (colon) | 15-30 | [4] |
| Chromone (B188151) derivative 2i | HeLa (cervical) | 34.9 | [5] |
| Chromone derivative 2b | HeLa (cervical) | 95.7 | [5] |
Table 2: Comparative Antimicrobial Activity of Chroman-4-one Derivatives
The antimicrobial efficacy of chroman-4-one derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data not available | To be determined | |
| 7-Hydroxychroman-4-one (1) | Candida albicans | 64 | [2] |
| 7-Propoxychroman-4-one (3) | Candida albicans | 128 | [2] |
| Homoisoflavonoid (21) | Candida albicans | 128 | [2] |
| 4H-chromen-4-one derivative | Bacillus subtilis ATCC 6633 | 0.25 | [6] |
| 4H-chromen-4-one derivative (16) | Staphylococcus aureus (MRSA) | 0.008 - 1 | [7] |
Table 3: Comparative Anti-inflammatory Activity of Chroman-4-one Derivatives
The anti-inflammatory properties of chroman-4-one derivatives can be quantified by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| This compound | NO Inhibition in RAW 264.7 cells | To be determined | |
| Coumarin derivative 14b | EC₅₀ on LPS-Macrophage cells | 5.32 | [8] |
| Chroman-4-one triazole (8k) | DPPH radical scavenging | 1.46±0.52 | [9] |
| Chroman-4-one triazole (8i) | DPPH radical scavenging | 2.56±0.68 | [9] |
Table 4: Comparative SIRT2 Inhibitory Activity of Chroman-4-one Derivatives
Certain chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related diseases and cancer.[10][11]
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| This compound | SIRT2 Inhibition | To be determined | |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 | [1][12] |
| 8-bromo-6-chloro-2-pentylchroman-4-one (1a) | SIRT2 Inhibition | 4.5 | [1] |
| 2-n-propyl-chroman-4-one (1k) | SIRT2 Inhibition | 10.6 | [1] |
| n-pentyl-substituted chromone (3a) | SIRT2 Inhibition | 5.5 | [1] |
Experimental Protocols
To facilitate the biological evaluation of this compound, detailed protocols for key in vitro assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[3]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.[16][17]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[17] This involves mixing the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) and measuring the absorbance at 540 nm.[17]
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
SIRT2 Inhibition Assay (Fluorescence-based)
This assay measures the enzymatic activity of SIRT2 and is used to determine the IC₅₀ values of potential inhibitors.[18][19]
Protocol:
-
Reagent Preparation: Prepare working solutions of recombinant human SIRT2 enzyme, a fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine), and NAD⁺ in an assay buffer.
-
Enzyme Reaction: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the SIRT2 enzyme.
-
Reaction Initiation: Start the deacetylation reaction by adding NAD⁺ to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Signal Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Proposed Experimental Workflow for Biological Evaluation
Caption: Experimental workflow for the biological evaluation of this compound.
Potential Anti-inflammatory Signaling Pathway (TLR4/MAPK)
Some chromone derivatives have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tackling microbial resistance with 4H-chromen-4-one derivatives as a novel class of penicillin binding protein 2a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. dovepress.com [dovepress.com]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. abcam.com [abcam.com]
head-to-head comparison of 2,5-Dimethylchroman-4-one and its 7-hydroxy derivative
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 2,5-Dimethylchroman-4-one and its 7-hydroxy derivative, focusing on their synthesis, physicochemical properties, and potential biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by presenting available data, outlining experimental protocols for their evaluation, and discussing the potential implications of the 7-hydroxy functional group on the molecule's activity.
Physicochemical Properties
A fundamental aspect of drug design and development is the understanding of a compound's physicochemical properties, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a hydroxyl group at the 7-position of this compound is expected to significantly alter its properties.
| Property | This compound | 7-Hydroxy-2,5-dimethylchroman-4-one | Impact of 7-Hydroxy Group |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₃[1] | Addition of one oxygen atom |
| Molecular Weight | 176.21 g/mol | 192.21 g/mol [1] | Increased molecular weight |
| LogP (Predicted) | Higher | Lower | Increased polarity, lower lipophilicity |
| Hydrogen Bond Donors | 0 | 1 | Can act as a hydrogen bond donor |
| Hydrogen Bond Acceptors | 2 | 3 | Increased hydrogen bonding potential |
| Polar Surface Area | Lower | Higher | Increased polarity |
Synthesis
The synthesis of these chroman-4-one derivatives typically involves a key cyclization step. Below is a generalized synthetic scheme.
A common method for synthesizing the chroman-4-one scaffold is through the Pechmann condensation or similar acid-catalyzed reactions, followed by cyclization. For the 7-hydroxy derivative, a starting material with a pre-existing hydroxyl group at the appropriate position, such as a resorcinol derivative, is necessary.
Biological Activity: A Comparative Outlook
Antioxidant Activity
The presence of a phenolic hydroxyl group is a well-established structural feature that often imparts significant antioxidant activity to a molecule. This is due to the ability of the hydroxyl group to donate a hydrogen atom to quench free radicals, with the resulting phenoxy radical being stabilized by resonance.
Expected Outcome: 7-Hydroxy-2,5-dimethylchroman-4-one is anticipated to exhibit significantly higher antioxidant activity compared to this compound. The latter lacks a phenolic hydroxyl group and would therefore be a much weaker radical scavenger.
Anti-inflammatory Activity
Chroman-4-one derivatives have been investigated for their anti-inflammatory properties.[2][3] The mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the suppression of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The presence of a hydroxyl group can influence these activities.
Expected Outcome: The 7-hydroxy derivative may exhibit enhanced anti-inflammatory activity. Phenolic compounds are known to interfere with inflammatory signaling cascades. For instance, they can modulate the activity of transcription factors like NF-κB, which plays a central role in the inflammatory response.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its 7-hydroxy derivative, the following experimental protocols are recommended.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds (this compound and its 7-hydroxy derivative) in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the test compounds to the wells. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the diluted ABTS•+ solution to the wells of a 96-well plate.
-
Add various concentrations of the test compounds.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Anti-inflammatory Activity Assay
1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and the IC₅₀ value.
-
Conclusion
In the head-to-head comparison of this compound and its 7-hydroxy derivative, the presence of the hydroxyl group is the key structural differentiator that is expected to profoundly influence their biological activities. Based on established structure-activity relationships for phenolic compounds, it is hypothesized that 7-Hydroxy-2,5-dimethylchroman-4-one will demonstrate superior antioxidant and potentially enhanced anti-inflammatory properties compared to its non-hydroxylated counterpart. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses. Further investigation into these compounds could provide valuable insights for the development of novel therapeutic agents.
References
- 1. 7-Hydroxy-2,5-dimethylchroman-4-one | C11H12O3 | CID 13004729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
A comprehensive guide for researchers, scientists, and drug development professionals on the in-silico performance of 2,5-Dimethylchroman-4-one and related ligands against various biological targets.
This guide provides an objective comparison of the molecular docking performance of a series of chroman-4-one derivatives, including the focal molecule this compound. The data presented is collated from multiple studies to offer insights into the potential of these scaffolds in the development of novel therapeutics for cancer, neurodegenerative diseases, and microbial infections. The supporting data highlights the binding affinities and interactions of these ligands with their respective protein targets, providing a valuable resource for computational drug design and discovery.
Performance Comparison of Chroman-4-one Ligands
The following tables summarize quantitative data from various docking studies, showcasing the binding energies and, where available, the corresponding experimental inhibitory concentrations (IC50) of different chroman-4-one derivatives against a range of therapeutic targets. Lower binding energy values typically indicate a higher predicted binding affinity.
Table 1: Docking Performance Against Neurodegenerative Disease Targets
| Ligand/Derivative | Target Protein | Docking Software | Binding Energy (kcal/mol) | Experimental IC50 (μM) |
| Spiroquinoxalinopyrrolidine chromanone hybrid (5f) | Acetylcholinesterase (AChE) | AutoDock | -10.5 | 3.20 ± 0.16 |
| Spiroquinoxalinopyrrolidine chromanone hybrid (5f) | Butyrylcholinesterase (BChE) | AutoDock | -11.6 | 18.14 ± 0.06 |
| 2-(indolyl)-4H-chromen-4-one (30) | Monoamine Oxidase B (MAO-B) | Not Specified | Not Reported | 0.15 |
| 2-(indolyl)-4H-chromen-4-one (31) | Monoamine Oxidase B (MAO-B) | Not Specified | Not Reported | >100 (Selectivity Index >670) |
| 2-(indolyl)-4H-chromen-4-one (32) | Monoamine Oxidase A (MAO-A) | Not Specified | Not Reported | 0.32 |
| 2-(indolyl)-4H-chromen-4-one (32) | Monoamine Oxidase B (MAO-B) | Not Specified | Not Reported | 0.63 |
Table 2: Docking Performance Against Anticancer Targets
| Ligand/Derivative | Target Protein | Docking Software | Binding Score (kcal/mol) | Experimental IC50 (μM) |
| 3-Benzylchroman-4-one (3h) | p53 | Not Specified | Not Reported | 20.45 (HeLa cells) |
| 3-Benzylchroman-4-one (3b) | Not Specified (BT549 cells) | Not Specified | Not Reported | 20.1 (BT549 cells) |
| Chromone derivative (14b) | Cyclin-Dependent Kinase 4 (CDK4) | Not Specified | Stronger than reference | 57.7 (HCT-116 cells) |
| Chromone derivative (14c) | Cyclin-Dependent Kinase 4 (CDK4) | Not Specified | Stronger than reference | 53.3 (HCT-116 cells) |
Table 3: Docking Performance Against Antimicrobial Targets
| Ligand/Derivative | Target Protein | Docking Software | Binding Interaction | Experimental MIC (µg/mL) |
| 7-Hydroxychroman-4-one (1) | Cysteine Synthase (C. albicans) | Molecular Modeling | Potential Inhibition | 64 - 1024 |
| 7-Methoxychroman-4-one (2) | HOG1 Kinase (C. albicans) | Molecular Modeling | Potential Targeting | 64 - 1024 |
| Homoisoflavonoid (21) | Fructose-bisphosphate aldolase (B8822740) (FBA1) (C. albicans) | Molecular Modeling | Potential Targeting | 64 - 1024 |
Experimental Protocols: A Generalized Molecular Docking Workflow
The methodologies employed in the cited studies for molecular docking analyses of chroman-4-one derivatives generally adhere to a standardized workflow. Below is a detailed description of the typical experimental protocol.
1. Ligand Preparation: The three-dimensional structures of the chroman-4-one derivatives are typically constructed using chemical drawing software such as ChemDraw or Marvin Sketch. Energy minimization of the ligands is then performed using computational chemistry software. This process often involves assigning appropriate atom types and charges, followed by geometry optimization using force fields like MMFF94 or semi-empirical quantum mechanical methods. The prepared ligand structures are then saved in a suitable format (e.g., .pdbqt or .mol2) for the docking software.
2. Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms are added to the protein structure, and appropriate charges are assigned using a force field such as AMBER or Gasteiger. The protonation states of ionizable residues are often determined at a physiological pH. Finally, the protein structure may undergo energy minimization to relieve any steric clashes.
3. Docking Simulation: Molecular docking is performed using software such as AutoDock, AutoDock Vina, or Schrödinger's Glide. A grid box is defined around the active site of the target protein to specify the search space for the ligand binding. The docking algorithm then explores various conformations and orientations of the ligand within the defined grid box.
4. Scoring and Analysis: The docking simulations generate multiple binding poses for each ligand, which are then ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable and representative binding mode.[1] The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed to understand the key determinants of binding.
Visualizing the Docking Workflow and a Relevant Signaling Pathway
To better illustrate the concepts discussed, the following diagrams outline a typical experimental workflow for comparative docking studies and a simplified signaling pathway relevant to the anticancer activity of some chroman-4-one derivatives.
References
Establishing the Reproducibility of 2,5-Dimethylchroman-4-one's Biological Effects: A Comparative Guide
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the biological effects of 2,5-Dimethylchroman-4-one. At present, there is a notable absence of published studies detailing its specific biological activities, and consequently, no data on the reproducibility of any such effects. This guide, therefore, serves to highlight this knowledge gap and to provide a framework for future research in this area.
While the broader class of chroman-4-one derivatives has been the subject of extensive research, demonstrating a wide array of promising biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties, these findings cannot be directly extrapolated to this compound without specific experimental validation.[1][2] The substitution pattern on the chroman-4-one scaffold is known to significantly influence biological activity, making direct comparisons between different derivatives unreliable.
This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel chemical entities. The absence of data on this compound presents both a challenge and an opportunity for original research that could uncover new pharmacological activities.
Future Directions and Proposed Experimental Workflows
To address the current lack of information, a systematic investigation into the biological effects of this compound is proposed. The following experimental workflow is suggested as a starting point for researchers.
Caption: A proposed experimental workflow for the initial investigation and establishment of reproducibility for the biological effects of this compound.
Data Presentation Framework
Once initial biological effects are identified and reproduced, the following table structures are recommended for clear and comparative data presentation.
Table 1: In Vitro Bioactivity of this compound
| Assay Type | Cell Line / Organism | Endpoint | Result (e.g., IC50, MIC) | Positive Control | Reference |
| Anticancer | e.g., MCF-7, A549 | Cell Viability | Data to be generated | e.g., Doxorubicin | Future Publication |
| Antimicrobial | e.g., S. aureus, E. coli | MIC | Data to be generated | e.g., Penicillin | Future Publication |
| Antioxidant | e.g., DPPH Assay | EC50 | Data to be generated | e.g., Ascorbic Acid | Future Publication |
Table 2: Comparison with Alternative Chroman-4-one Derivatives
| Compound | Target/Assay | Result (e.g., IC50) | Fold Difference vs. 2,5-DMC | Reference |
| This compound | Identified Target | Data to be generated | - | Future Publication |
| Alternative 1 | Identified Target | Literature Value | Calculated Value | Existing Publication |
| Alternative 2 | Identified Target | Literature Value | Calculated Value | Existing Publication |
Detailed Experimental Protocols
Detailed methodologies will be crucial for ensuring the reproducibility of findings. Future publications should include comprehensive descriptions of all experimental procedures, including but not limited to:
-
Synthesis and Characterization: Complete synthetic route, purification methods, and analytical data (NMR, HRMS, etc.) for this compound.
-
Cell Culture and Maintenance: Details of cell lines, culture media, and conditions.
-
In Vitro Assays: Step-by-step protocols for all bioassays performed, including reagent concentrations, incubation times, and detection methods.
-
Statistical Analysis: A clear description of the statistical methods used to analyze the data and determine significance.
Signaling Pathway Visualization
Should future research elucidate a mechanism of action involving specific signaling pathways, diagrams using Graphviz (DOT language) will be essential for clear visualization. For example, if this compound were found to inhibit a specific kinase in a cancer-related pathway, a diagram could be generated as follows:
Caption: Hypothetical signaling pathway illustrating the potential inhibitory effect of this compound on a kinase cascade.
References
Safety Operating Guide
Proper Disposal of 2,5-Dimethylchroman-4-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,5-Dimethylchroman-4-one (CAS No. 69687-87-2), a heterocyclic ketone compound. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, these procedures are based on general best practices for the disposal of hazardous organic chemicals and information available for structurally related compounds.
Immediate Safety and Hazard Profile
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.
-
Ventilation: Use a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, avoid generating dust if it is a solid. Absorb liquid spills with an inert, non-combustible absorbent material (e.g., sand, vermiculite). The spilled material and absorbent should be collected into a suitable, labeled container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
1. Waste Identification and Segregation:
-
Waste Characterization: this compound should be treated as a non-halogenated organic hazardous waste.
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents or strong acids and bases. Keep it in a dedicated, closed, and properly labeled container.
2. Containerization:
-
Primary Container: Collect waste this compound in a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "69687-87-2," and the appropriate hazard pictograms if known (e.g., GHS07 for irritant).
3. Storage:
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.
-
Duration: Adhere to the time limits for storing hazardous waste as specified by your institution's EHS department and local regulations.
4. Final Disposal:
-
Contact EHS: Coordinate with your institution's EHS or safety office for the final disposal. They will have established procedures for the collection, transportation, and disposal of chemical waste in compliance with regulatory requirements.
-
Incineration: For organic compounds like this compound, incineration at a licensed hazardous waste facility is a common and effective disposal method.
Quantitative Data Summary
In the absence of a specific Safety Data Sheet, the following table provides general recommendations for handling and disposal.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | General Laboratory Safety Guidelines |
| Storage Temperature | Room temperature in a dry, well-ventilated area | General Chemical Storage Practices |
| Waste Container Type | Chemically resistant, sealed container (e.g., HDPE) | General Hazardous Waste Guidelines |
| Waste Segregation | Separate from strong oxidizing agents, acids, and bases | Chemical Compatibility Charts |
| Disposal Method | Incineration by a licensed hazardous waste facility | EPA Recommendations for Organic Waste |
Experimental Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling 2,5-Dimethylchroman-4-one
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 2,5-Dimethylchroman-4-one (CAS No. 69687-87-2).
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential hazards of skin and eye irritation, and respiratory effects.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Select gloves based on the specific solvent being used, if any. Ensure gloves are regularly inspected and replaced. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
| Feet | Closed-toe shoes. | Shoes should cover the entire foot. |
Experimental Protocols: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling the compound.
-
Keep the container tightly closed when not in use.[2]
-
In case of a spill, avoid generating dust. The spilled material should be carefully swept up or vacuumed into a suitable, labeled container for disposal.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent contamination and evaporation.
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
The disposal of this compound must adhere to local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Identification: Treat all this compound waste as hazardous chemical waste.
-
Containerization:
-
Collect waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Visual Workflow for Handling and Disposal
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
